2,2,4,4-Tetramethylheptane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
61868-44-8 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,2,4,4-tetramethylheptane |
InChI |
InChI=1S/C11H24/c1-7-8-11(5,6)9-10(2,3)4/h7-9H2,1-6H3 |
InChI Key |
JMRHVFQTDSCACD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,2,4,4-Tetramethylheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4,4-Tetramethylheptane is a highly branched aliphatic hydrocarbon with the chemical formula C₁₁H₂₄. As a member of the alkane family, it is a saturated hydrocarbon, characterized by single bonds between its carbon atoms. This high degree of branching imparts specific physical and chemical properties that are of interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectroscopic data, synthesis protocols, reactivity, and safety considerations.
Chemical and Physical Properties
The molecular structure of this compound, with its quaternary carbon centers, results in a compact molecule with specific physical properties. A summary of its key physical and chemical data is presented in the tables below.
General Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₁H₂₄ | [2] |
| Molecular Weight | 156.31 g/mol | [1][2] |
| CAS Number | 61868-44-8 | [1][2] |
| Canonical SMILES | CCCC(C)(C)CC(C)(C)C | [1] |
| InChI | InChI=1S/C11H24/c1-7-8-11(5,6)9-10(2,3)4/h7-9H2,1-6H3 | [1] |
| InChIKey | JMRHVFQTDSCACD-UHFFFAOYSA-N | [1] |
Physical Properties
| Property | Value | Conditions | Source |
| Boiling Point | 170 °C | at 760 mmHg | |
| Density | 0.751 g/cm³ | at 20 °C | |
| Refractive Index | 1.423 | at 20 °C | |
| XLogP3 | 5.3 | [1] |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely available. However, based on its structure and data from analogous compounds like 2,2,4,4-tetramethylpentane (B94933), the following spectroscopic characteristics can be predicted.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to be relatively simple due to the high symmetry of the molecule.
-
A singlet corresponding to the six methyl protons at the C2 position.
-
A singlet for the six methyl protons at the C4 position.
-
A triplet for the methyl protons of the ethyl group at C5.
-
A quartet for the methylene (B1212753) protons of the ethyl group at C5.
-
A singlet for the methylene protons at the C3 position.
The chemical shifts would be in the typical upfield region for alkanes (δ 0.8-1.5 ppm). For comparison, the ¹H NMR spectrum of 2,2,4,4-tetramethylpentane shows signals at approximately 0.98 ppm and 1.26 ppm.[3]
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is expected to show distinct signals for each chemically non-equivalent carbon atom.
-
Signals for the quaternary carbons at C2 and C4.
-
Signals for the methyl carbons attached to C2 and C4.
-
A signal for the methylene carbon at C3.
-
Signals for the carbons of the ethyl group at C5.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of an alkane is characterized by C-H and C-C bond vibrations.
-
C-H stretching vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region.
-
C-H bending vibrations: Absorptions around 1450-1470 cm⁻¹ (scissoring) and 1370-1380 cm⁻¹ (symmetrical bending, often showing a characteristic doublet for gem-dimethyl groups).
-
C-C stretching and bending vibrations: Found in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS) (Predicted)
In a mass spectrum, this compound would undergo fragmentation.
-
The molecular ion peak (M⁺) at m/z = 156 would likely be of low intensity.
-
Prominent fragment ions would result from the cleavage of C-C bonds, particularly at the sterically hindered quaternary centers, leading to the formation of stable tertiary carbocations. A significant peak would be expected at m/z = 57, corresponding to the tert-butyl cation ((CH₃)₃C⁺).
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound, adapted from the synthesis of the analogous 2,2,4,4-tetramethylpentane, involves the reaction of an organometallic reagent with a suitable alkyl halide.[4]
Reaction: The reaction of tert-butylmagnesium chloride with 1-chloro-2,2-dimethylpropane (B1207488).
Methodology:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A small crystal of iodine can be added as an initiator. A solution of tert-butyl chloride in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
-
Coupling Reaction: The Grignard reagent is cooled, and a solution of 1-chloro-2,2-dimethylpropane in anhydrous diethyl ether is added dropwise. The reaction mixture is then refluxed for several hours to ensure complete reaction.
-
Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.
-
Purification: The crude product is purified by fractional distillation to yield pure this compound.
-
Characterization: The purified product should be characterized by gas chromatography-mass spectrometry (GC-MS) and NMR spectroscopy to confirm its identity and purity.
Reactivity and Stability
As with other alkanes, this compound is relatively inert under normal conditions.[5][6][7] Its reactivity is generally limited to combustion and free-radical halogenation at high temperatures or in the presence of UV light.
-
Combustion: In the presence of sufficient oxygen, this compound undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy. C₁₁H₂₄ + 17 O₂ → 11 CO₂ + 12 H₂O
-
Halogenation: Free-radical halogenation (e.g., with chlorine or bromine) can occur, leading to the substitution of hydrogen atoms with halogen atoms. The selectivity of this reaction is dependent on the stability of the resulting alkyl radical. While this compound lacks tertiary hydrogens, which are typically the most reactive, it possesses primary and secondary hydrogens that can be substituted.[5][8] Due to the steric hindrance around the quaternary centers, the reaction kinetics may be slower compared to less branched alkanes.
-
Thermal Stability: The C-C bonds in highly branched alkanes can be susceptible to cleavage at high temperatures (pyrolysis), leading to the formation of smaller alkanes and alkenes.
Safety and Handling
Detailed toxicological data for this compound is not available. However, as a member of the alkane family, general safety precautions for handling volatile and flammable hydrocarbons should be observed.
-
General Handling: Use in a well-ventilated area or with a fume hood. Avoid inhalation of vapors. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Flammability: Alkanes are flammable. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Toxicity: While generally considered to have low toxicity, prolonged or repeated exposure to alkane vapors can cause central nervous system depression, with symptoms such as dizziness and headache. Aspiration of the liquid into the lungs can cause chemical pneumonitis.
Applications
Specific research or industrial applications for this compound are not well-documented. However, based on the properties of similar highly branched alkanes, potential applications could include:
-
High-Octane Fuel Component: Branched alkanes are known to have high octane (B31449) ratings and are key components of gasoline.
-
Solvent: Its nonpolar nature and relatively low reactivity could make it suitable as a solvent for certain nonpolar compounds.
-
Reference Standard: It could potentially be used as a reference standard in analytical techniques such as gas chromatography.
Conclusion
This compound is a highly branched alkane with distinct physical and chemical properties. Its compact structure influences its boiling point, density, and spectroscopic characteristics. While generally unreactive, it undergoes combustion and free-radical halogenation. The synthesis of this compound can be achieved through established organometallic coupling reactions. Due to the lack of specific data, its applications and toxicology are inferred from the properties of similar compounds. Further research into this molecule could reveal unique applications in materials science and synthetic chemistry.
References
- 1. This compound | C11H24 | CID 18711092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. 2,2,4,4-TETRAMETHYLPENTANE(1070-87-7) 1H NMR spectrum [chemicalbook.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. Alkane Reactivity [www2.chemistry.msu.edu]
- 6. The Reactions of Alkanes, [chemed.chem.purdue.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Guide: Physical Characteristics of 2,2,4,4-Tetramethylheptane
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical characteristics of the branched alkane, 2,2,4,4-tetramethylheptane. Due to the limited availability of publicly accessible experimental data, this guide combines computed property values with established, generalized experimental protocols for the determination of key physical characteristics.
Core Physical and Chemical Properties
This compound is a highly branched saturated hydrocarbon with the chemical formula C₁₁H₂₄. Its structure consists of a seven-carbon heptane (B126788) chain with four methyl groups attached at the second and fourth positions. This high degree of branching significantly influences its physical properties, particularly its boiling point and density, when compared to its linear isomer, n-undecane.
Below is a summary of the available computed and basic identification data for this compound. It is important to note that while extensive experimental thermophysical and thermochemical data are available through the National Institute of Standards and Technology (NIST) / TRC Web Thermo Tables, these are part of a subscription service and not publicly detailed.[1][2]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| Molecular Formula | C₁₁H₂₄ | PubChem[3] |
| Molecular Weight | 156.31 g/mol | PubChem[3] |
| CAS Number | 61868-44-8 | NIST[2] |
| Computed XLogP3-AA | 5.3 | PubChem[3] |
| Boiling Point | Experimental data not readily available. | |
| Melting Point | Experimental data not readily available. | |
| Density | Experimental data not readily available. | |
| Refractive Index | Experimental data not readily available. | |
| Viscosity | Experimental data not readily available. |
Experimental Protocols for Determination of Physical Characteristics
Boiling Point Determination (Ebulliometry)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical constant at a given pressure.
Methodology:
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distillation head to accurately measure the temperature of the vapor in equilibrium with the boiling liquid.
-
Sample Preparation: A small volume of this compound, along with a few boiling chips to ensure smooth boiling, is placed in the round-bottom flask.
-
Heating: The flask is gently heated using a heating mantle. The liquid will begin to boil, and its vapor will rise into the distillation head.
-
Temperature Reading: The temperature is monitored closely. The boiling point is recorded as the temperature at which the vapor temperature stabilizes while the liquid is distilling at a steady rate.
-
Pressure Correction: The atmospheric pressure is recorded at the time of the experiment. If the atmospheric pressure is not exactly 760 mmHg, a pressure correction is applied to determine the normal boiling point.
Density Measurement (Pycnometry)
Density is the mass per unit volume of a substance. For liquids, it is commonly measured using a pycnometer, which is a glass flask with a precisely known volume.
Methodology:
-
Pycnometer Calibration: The empty pycnometer is thoroughly cleaned, dried, and weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the filled pycnometer is weighed. The volume of the pycnometer is calculated from the mass and density of the reference liquid.
-
Sample Measurement: The calibrated pycnometer is emptied, cleaned, and dried. It is then filled with this compound at the same specific temperature.
-
Weighing: The pycnometer filled with the sample is weighed.
-
Calculation: The mass of the this compound sample is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.
Refractive Index Measurement (Abbe Refractometry)
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a pure substance at a given temperature and wavelength of light.
Methodology:
-
Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, typically distilled water. The prisms of the refractometer are cleaned with a soft tissue and a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Sample Application: A few drops of this compound are placed on the surface of the measuring prism. The prisms are then closed and locked.
-
Measurement: Light is passed through the sample, and the telescope eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale.
-
Temperature Control: The temperature of the prisms is controlled using a circulating water bath, and the temperature at which the measurement is taken is recorded. A correction factor is applied if the measurement temperature deviates from the standard temperature (usually 20°C or 25°C).
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the core physical characteristics of a liquid organic compound like this compound.
References
Molecular structure of 2,2,4,4-Tetramethylheptane
An In-depth Technical Guide to the Molecular Structure of 2,2,4,4-Tetramethylheptane
This whitepaper provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Identification
This compound is a branched alkane with the chemical formula C₁₁H₂₄[1][2]. As a saturated hydrocarbon, its structure consists of a seven-carbon heptane (B126788) backbone with four methyl group substituents. Specifically, two methyl groups are attached to the second carbon atom and two are attached to the fourth carbon atom of the main chain. This substitution pattern leads to a highly branched and sterically hindered molecule.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound[1]. It is also identified by its CAS Registry Number: 61868-44-8[1][2].
Below is a diagram illustrating the molecular structure of this compound.
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below. These properties are critical for understanding its behavior in various experimental and industrial settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄ | [1][2] |
| Molecular Weight | 156.31 g/mol | [1] |
| CAS Registry Number | 61868-44-8 | [1][2] |
| Boiling Point | Data available through NIST subscription | [3] |
| Density | Data available through NIST subscription | [3] |
| Refractive Index | Data available through NIST subscription | [1] |
| Viscosity | Data available through NIST subscription | [3] |
| Thermal Conductivity | Data available through NIST subscription | [3] |
Experimental Protocols: Synthesis
A documented method for the preparation of 2,2,4,4-tetramethylpentane (B94933), a structurally similar compound, involves the hydrogenation of diisobutylene. While a specific, detailed experimental protocol for the synthesis of this compound was not found in the initial search, a general synthetic approach for highly branched alkanes can be inferred. A historical synthesis of 2,2,4,4-tetramethylpentane is provided as a reference, which could be adapted.
Reference Synthesis: Preparation of 2,2,4,4-Tetramethylpentane [4]
This synthesis was performed to create a high-purity standard. Over 2 liters of 2,2,4,4-tetramethylpentane were prepared synthetically[4]. The method involved the reaction of dimethyl zinc with 2,2,4-trimethyl-4-chloropentane[4]. The procedure was modified from the method of Whitmore and Southgate to improve yield and efficiency[4].
Reactants and Materials:
-
2,2,4-trimethyl-4-chloropentane
-
Dimethyl zinc
-
Tetralin (as a solvent)
-
Zinc-copper couple
-
Methyl iodide
-
Dilute hydrochloric acid
Workflow Diagram:
Detailed Steps:
-
Preparation of 2,2,4-trimethyl-4-chloropentane: This intermediate is synthesized from "diisobutylene" and hydrogen chloride[4].
-
Preparation of Dimethyl Zinc: A zinc-copper couple is reacted with methyl iodide to produce methyl zinc iodide, which then forms dimethyl zinc and zinc iodide[4].
-
Reaction: A mixture of tetralin and 2,2,4-trimethyl-4-chloropentane is added to the prepared dimethyl zinc in a flask over 6 to 8 hours. The bath temperature is maintained below 70°C. As the reaction proceeds, a creamy sludge of zinc chloride forms[4].
-
Work-up: The reaction mixture is decomposed by adding dilute hydrochloric acid[4].
-
Purification: The final product, 2,2,4,4-tetramethylpentane, is purified by fractional distillation[4].
Biological Activity and Signaling Pathways
As a simple, saturated alkane, this compound is not expected to have significant biological activity or be involved in specific signaling pathways. Such molecules are generally considered chemically inert in biological systems. They are primarily used as solvents, standards in analytical chemistry, or as components of fuels.
Safety and Handling
General Safety Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.
-
Store in a tightly closed container in a cool, dry place.
-
Ground/bond container and receiving equipment to prevent static discharge.
In case of skin contact, wash off immediately with plenty of water. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.
References
An In-depth Technical Guide to the Synthesis of 2,2,4,4-Tetramethylheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,2,4,4-tetramethylheptane, a highly branched alkane. The synthesis involves a multi-step process beginning with commercially available starting materials and employing well-established organic reactions. This document details the proposed synthetic route, provides experimental protocols for key transformations, and summarizes quantitative data where available.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a three-step process starting from the readily available ketone, pinacolone (B1678379) (3,3-dimethyl-2-butanone). The overall strategy involves the formation of the carbon skeleton via a Grignard reaction, followed by dehydration and subsequent hydrogenation.
The proposed pathway is as follows:
-
Grignard Reaction: Propylmagnesium bromide is reacted with pinacolone to form the tertiary alcohol, 2,2,4,4-tetramethylheptan-3-ol.
-
Dehydration: The resulting alcohol is dehydrated to yield the alkene, 2,2,4,4-tetramethyl-3-heptene.
-
Hydrogenation: The alkene is then hydrogenated to afford the final product, this compound.
Spectroscopic Profile of 2,2,4,4-Tetramethylheptane: A Technical Guide
This whitepaper provides a comprehensive overview of the predicted spectroscopic data for 2,2,4,4-tetramethylheptane, targeting researchers, scientists, and professionals in drug development. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques.
Predicted Spectroscopic Data
Due to the absence of readily available experimental spectra for this compound in public spectral databases, the following data has been predicted based on the known structure of the molecule and established principles of spectroscopic analysis for branched alkanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): The proton NMR spectrum provides information about the different types of hydrogen atoms in a molecule. For this compound, the predicted chemical shifts (δ) are presented in Table 1. These predictions are based on the general shielding and deshielding effects observed in alkanes. Protons on aliphatic groups are highly shielded and typically appear in the range of 0.7 to 1.5 ppm.[1]
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 | ~ 0.9 | Triplet | 3H |
| H-3 | ~ 1.3 | Singlet | 2H |
| H-5 | ~ 1.4 | Quartet | 2H |
| H-6, H-7 | ~ 0.9 | Triplet | 6H |
| CH₃ at C2 | ~ 0.9 | Singlet | 6H |
| CH₃ at C4 | ~ 1.1 | Singlet | 6H |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule. The predicted chemical shifts for this compound are summarized in Table 2. In ¹³C NMR spectroscopy, the carbon atoms in branched alkanes show distinct chemical shifts based on their local electronic environments, with quaternary carbons appearing in a typical range of 30–40 ppm.[1]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon (Label) | Chemical Shift (δ, ppm) |
| C-1 | ~ 14 |
| C-2 | ~ 32 |
| C-3 | ~ 50 |
| C-4 | ~ 38 |
| C-5 | ~ 25 |
| C-6, C-7 | ~ 9 |
| CH₃ at C2 | ~ 29 |
| CH₃ at C4 | ~ 30 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For an alkane like this compound, the spectrum is characterized by C-H and C-C bond vibrations. The predicted significant absorption bands are listed in Table 3. The IR spectrum of an alkane is typically characterized by strong C-H stretching vibrations between 3000 and 2800 cm⁻¹.[2] Weaker C-C stretching and various bending vibrations appear at lower frequencies.[2][3]
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2960-2850 | C-H stretch (sp³ C-H) | Strong |
| 1470-1450 | C-H bend (methylene scissoring) | Medium |
| 1380-1370 | C-H bend (methyl rock) | Medium |
| 1200-1000 | C-C stretch | Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For branched alkanes, fragmentation often occurs at the branching points to form stable carbocations.[4][5] The molecular ion peak for highly branched alkanes may be weak or absent.[4][6] The predicted major fragmentation peaks for this compound are shown in Table 4.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Relative Abundance |
| 156 | [C₁₁H₂₄]⁺˙ (Molecular Ion) | Very Low / Absent |
| 141 | [C₁₀H₂₁]⁺ (Loss of CH₃) | Medium |
| 99 | [C₇H₁₅]⁺ (Loss of C₄H₉) | High |
| 57 | [C₄H₉]⁺ (tert-Butyl cation) | High (likely Base Peak) |
| 43 | [C₃H₇]⁺ (Isopropyl cation) | Medium |
| 29 | [C₂H₅]⁺ (Ethyl cation) | Medium |
Experimental Protocols
The following sections describe generalized experimental protocols for obtaining NMR, IR, and Mass Spectra for a liquid alkane like this compound.
NMR Spectroscopy
Sample Preparation:
-
For a standard ¹H NMR spectrum, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[7] For ¹³C NMR, a higher concentration of 50-100 mg may be required.[7]
-
The sample is typically prepared in a small vial before being transferred to a 5 mm NMR tube.[8]
-
Ensure the sample is fully dissolved and the solution is homogeneous. If any solid particles are present, the solution should be filtered.[7]
-
The NMR tube is then capped and carefully wiped clean before insertion into the spectrometer.[9]
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to ensure field stability.[9]
-
The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp spectral lines.[9]
-
For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, proton-decoupled spectra are usually acquired to simplify the spectrum to single lines for each unique carbon.
-
The Free Induction Decay (FID) signal is acquired and then Fourier transformed to generate the NMR spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
A drop of liquid this compound is placed directly onto the surface of one polished salt plate (e.g., NaCl or KBr).[10][11]
-
A second salt plate is carefully placed on top to create a thin liquid film between the plates.[11]
-
The "sandwich" of salt plates is then placed in the sample holder of the IR spectrometer.
Data Acquisition:
-
A background spectrum of the empty sample compartment (or clean salt plates) is recorded.
-
The sample is placed in the instrument, and the IR spectrum is recorded.
-
The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber.
-
The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (Electron Ionization - EI)
Sample Introduction and Ionization:
-
A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.[12]
-
In the ion source, the sample molecules in the gas phase are bombarded by a beam of high-energy electrons (typically 70 eV).[12][13]
-
This electron impact causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺˙).[14]
Mass Analysis and Detection:
-
The molecular ion and any fragment ions formed are accelerated by an electric field.
-
The ions are then passed through a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion at a specific m/z value.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Spectroscopic Analysis Workflow
The logical flow of analyzing an unknown compound like this compound using these spectroscopic techniques is illustrated in the following diagram.
Caption: General workflow for the spectroscopic analysis of an organic compound.
References
- 1. Alkanes | OpenOChem Learn [learn.openochem.org]
- 2. Alkane IR Spectrum Analysis - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. GCMS Section 6.9.2 [people.whitman.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. organomation.com [organomation.com]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. homework.study.com [homework.study.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Thermophysical Properties of C11 Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermophysical properties of C11 branched alkanes. Undecane and its isomers are significant in various industrial and research applications, including as solvents and components of complex hydrocarbon mixtures. Understanding their thermophysical properties is crucial for process design, modeling, and optimization in fields ranging from chemical engineering to pharmaceutical sciences. This document summarizes available quantitative data, details experimental protocols for their measurement, and provides a visual representation of the experimental workflow.
Quantitative Data on Thermophysical Properties
The following tables present a summary of key thermophysical properties for various C11 branched alkanes. Due to the vast number of isomers (159), comprehensive data for all is not available. This guide focuses on isomers for which reliable experimental data has been published.
| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) at 20°C |
| 2-Methyldecane | 6975-98-0 | 189.3 | - | 0.737 |
| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1 | -92.9 | 0.742 |
| 4-Methyldecane | 2847-72-5 | 188.7 | - | 0.741 |
| 5-Methyldecane | 13151-35-4 | 186.1 | -57.06 (est.) | 0.742 |
| 2,3-Dimethylnonane | 2884-06-2 | 186 | -57.06 (est.) | 0.7438 |
| 2,4-Dimethylnonane | 17302-24-8 | - | - | - |
| 4-Ethylnonane | 5911-05-7 | - | - | - |
| 5-Ethylnonane | 17302-12-4 | 180 | -57.06 (est.) | 0.7445[1] |
| 2,2,4-Trimethyloctane | 18932-14-4 | 168.6 - 171.6 | - | - |
Temperature-Dependent Thermophysical Properties
The following tables provide data for density, viscosity, thermal conductivity, and heat capacity at various temperatures for selected C11 branched alkanes, as sourced from the NIST/TRC Web Thermo Tables.[2][3][4][5]
2-Methyldecane
| Temperature (K) | Density (liquid, g/cm³) | Viscosity (liquid, mPa·s) | Thermal Conductivity (liquid, W/m·K) | Heat Capacity at Saturation (liquid, J/mol·K) |
| 273.15 | - | 1.83 | - | - |
| 298.15 | 0.737 | 1.09 | - | 341.21[6] |
| 310 | - | - | - | - |
| 373.15 | - | 0.43 | - | - |
| 560 | - | - | 0.076 | - |
| 610 | - | - | - | 510.1 |
2,4-Dimethylnonane
| Temperature (K) | Density (liquid, g/cm³) | Viscosity (liquid, mPa·s) |
| 270 | - | 2.0 |
| 293.15 | 0.741 | 1.0 |
| 313.15 | 0.726 | 0.7 |
| 373.15 | 0.676 | 0.3 |
4-Ethylnonane
| Temperature (K) | Density (liquid, g/cm³) | Viscosity (liquid, mPa·s) | Thermal Conductivity (liquid, W/m·K) |
| 270 | - | 2.5 | - |
| 298.15 | 0.754 | 1.1 | 0.12 |
| 373.15 | 0.697 | 0.4 | 0.1 |
| 560 | - | - | 0.07 |
5-Ethylnonane
| Temperature (K) | Density (liquid, g/cm³) | Viscosity (liquid, mPa·s) | Thermal Conductivity (liquid, W/m·K) |
| 270 | - | 2.5 | - |
| 298.15 | 0.745 | 1.1 | 0.12 |
| 373.15 | 0.688 | 0.4 | 0.1 |
| 550 | - | - | 0.071 |
Experimental Protocols
Accurate determination of thermophysical properties relies on precise and standardized experimental methodologies. Below are detailed protocols for the key experiments cited in this guide.
Density Measurement (Vibrating Tube Densitometer)
Principle: The density of a liquid is determined by measuring the change in the resonant frequency of a vibrating U-shaped tube when it is filled with the sample liquid.[7][8][9] The resonant frequency is directly related to the mass of the liquid in the tube, and therefore its density.
Methodology:
-
Calibration: The instrument is calibrated using two fluids of known density, typically dry air and ultrapure water, at a specific temperature and pressure. This calibration establishes the instrument's constants.
-
Sample Introduction: The sample liquid is injected into the clean, dry U-tube, ensuring no air bubbles are present.
-
Temperature Equilibration: The vibrating tube is housed in a temperature-controlled chamber. The sample is allowed to reach thermal equilibrium with the set temperature.
-
Frequency Measurement: The tube is electromagnetically excited to its natural resonant frequency. The instrument precisely measures this frequency.
-
Density Calculation: The density of the sample is calculated from the measured resonant frequency using the calibration constants. Modern instruments often perform this calculation automatically.
Viscosity Measurement (Capillary Viscometer)
Principle: Capillary viscometry measures the kinematic viscosity of a fluid by determining the time it takes for a fixed volume of the fluid to flow under gravity through a calibrated capillary tube of a known diameter and length.[10][11][12][13]
Methodology:
-
Viscometer Selection: An appropriate capillary viscometer (e.g., Ubbelohde, Cannon-Fenske) is chosen based on the expected viscosity of the sample.
-
Sample Loading: The viscometer is charged with the sample liquid to a specified mark.
-
Temperature Control: The viscometer is placed in a constant temperature bath and allowed to equilibrate.
-
Flow Time Measurement: The liquid is drawn up one arm of the U-tube by suction. The suction is then removed, and the time taken for the liquid meniscus to pass between two etched marks is measured accurately with a stopwatch.
-
Viscosity Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where 'C' is the calibration constant of the viscometer and 't' is the measured flow time. The dynamic viscosity (η) can then be calculated if the density (ρ) is known: η = ν * ρ.
Heat Capacity Measurement (Differential Scanning Calorimetry - DSC)
Principle: Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[14][15][16][17][18] This difference in heat flow is used to determine the specific heat capacity of the sample.
Methodology:
-
Baseline Measurement: An initial DSC run is performed with empty sample and reference pans to establish the baseline heat flow of the instrument.
-
Standard Measurement: A second run is performed with a standard material of known specific heat capacity (e.g., sapphire) in the sample pan.
-
Sample Measurement: A third run is performed with the C11 branched alkane sample in the sample pan.
-
Heating Program: For all runs, the pans are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 K/min) over the desired temperature range.
-
Heat Capacity Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow difference between the sample and the baseline with the heat flow difference between the standard and the baseline.
Thermal Conductivity Measurement (Transient Hot Wire Method)
Principle: The transient hot wire method involves immersing a thin, electrically heated wire into the liquid sample.[19][20][21][22][23] By applying a step voltage, the wire heats up, and the rate of temperature rise of the wire is measured. The thermal conductivity of the surrounding liquid is determined from this temperature rise as a function of time.
Methodology:
-
Sensor Immersion: The transient hot wire sensor is immersed in the liquid sample, which is held in a temperature-controlled cell.
-
Thermal Equilibration: The system is allowed to reach a uniform and stable initial temperature.
-
Heating and Measurement: A constant current is passed through the wire for a short duration (typically 1 second). The change in the wire's electrical resistance, which is proportional to its temperature, is recorded as a function of time.
-
Data Analysis: The thermal conductivity is calculated from the slope of a plot of the temperature rise versus the logarithm of time. The short measurement time minimizes the effects of free convection.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of the thermophysical properties of a C11 branched alkane.
Caption: A flowchart illustrating the sequential steps for determining the density, viscosity, heat capacity, and thermal conductivity of a C11 branched alkane sample.
References
- 1. echemi.com [echemi.com]
- 2. WTT- Under Construction Page [wtt-pro.nist.gov]
- 3. WTT- Under Construction Page [wtt-pro.nist.gov]
- 4. WTT- Under Construction Page [wtt-pro.nist.gov]
- 5. WTT- Under Construction Page [wtt-pro.nist.gov]
- 6. Decane, 2-methyl- [webbook.nist.gov]
- 7. scribd.com [scribd.com]
- 8. High Precision Vibration-Type Densitometers Based on Pulsed Excitation Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. instrumentationtools.com [instrumentationtools.com]
- 10. Measuring Viscosity - PSL [psl-rheotek.com]
- 11. WO2016100969A1 - Viscometers and methods of measuring liquid viscosity - Google Patents [patents.google.com]
- 12. scimed.co.uk [scimed.co.uk]
- 13. How to measure viscosity | Anton Paar Wiki [wiki.anton-paar.com]
- 14. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]
- 15. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 16. mse.ucr.edu [mse.ucr.edu]
- 17. researchgate.net [researchgate.net]
- 18. mt.com [mt.com]
- 19. Transient hot wire method - Wikipedia [en.wikipedia.org]
- 20. thermtest.com [thermtest.com]
- 21. mjbas.com [mjbas.com]
- 22. Transient Hot-Wire (THW-L2) – Jet Materials [jetmaterials.com]
- 23. Transient-Hot-Wire method method for determining thermal conductivity (THW) | tec-science [tec-science.com]
An In-depth Technical Guide to the Purity Assessment of 2,2,4,4-Tetramethylheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for assessing the purity of 2,2,4,4-tetramethylheptane, a highly branched C11 alkane. This document outlines detailed experimental protocols for gas chromatography (GC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. It includes data presentation in structured tables, potential impurity profiles based on a likely synthesis route, and visual workflows to guide the analytical process. This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for the quality control and characterization of this compound.
Introduction
This compound (C11H24) is a saturated acyclic alkane.[1][2] Its purity is critical in various research and industrial applications where its specific physicochemical properties are utilized. Ensuring the absence of isomeric and process-related impurities is paramount for consistent performance and to avoid unforeseen side reactions in sensitive applications. This guide details the analytical techniques and protocols necessary for a thorough purity assessment of this compound.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| Molecular Formula | C11H24 |
| Molecular Weight | 156.31 g/mol |
| CAS Number | 61868-44-8 |
| IUPAC Name | This compound |
Predicted Synthesis and Potential Impurities
A plausible synthetic route for this compound involves a Grignard reaction, a common method for forming carbon-carbon bonds and synthesizing highly branched alkanes.[3] One potential pathway is the reaction of a Grignard reagent, such as propylmagnesium bromide, with a sterically hindered ketone, like 2,2,4,4-tetramethyl-3-pentanone. Subsequent dehydration of the resulting tertiary alcohol and hydrogenation of the alkene would yield the desired alkane.
Based on this synthetic approach, several impurities could be present in the final product:
-
Isomeric Alkanes: Incomplete or side reactions during the synthesis can lead to the formation of various C11 isomers.
-
Unreacted Starting Materials: Residual ketones or Grignard reagents may be carried through the process.
-
Byproducts of Dehydration: The dehydration step might produce a mixture of alkene isomers.
-
Solvent Residues: Solvents used in the synthesis and purification steps may be present in trace amounts.
Analytical Methodologies for Purity Assessment
A multi-technique approach is recommended for the comprehensive purity assessment of this compound, primarily utilizing gas chromatography for separation and quantification, and mass spectrometry and NMR spectroscopy for structural confirmation and identification of impurities.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for quantifying the purity of volatile organic compounds like alkanes.[4][5][6] The area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram provides a measure of its purity.
Workflow for GC-FID Purity Assessment
Experimental Protocol: GC-FID
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of high-purity n-hexane to prepare a 1 mg/mL solution.
-
Vortex the solution to ensure homogeneity.
-
-
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (He) | 25 mL/min |
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
-
Table 2: Representative GC-FID Purity Data
| Peak No. | Retention Time (min) | Area | Area % | Tentative Identification |
| 1 | 8.95 | 1500 | 0.15 | Isomeric C11 Alkane |
| 2 | 9.21 | 995000 | 99.50 | This compound |
| 3 | 9.54 | 3500 | 0.35 | Isomeric C11 Alkane |
| Total | 1000000 | 100.00 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is essential for the identification of impurities. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, which acts as a molecular fingerprint.[7] The fragmentation pattern of alkanes, characterized by clusters of peaks separated by 14 mass units (CH2), can help in identifying the carbon skeleton.[8][9][10]
Workflow for GC-MS Impurity Identification
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare the sample as described for GC-FID analysis.
-
-
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Energy | 70 eV |
| Mass Range | 35-300 amu |
-
Data Analysis:
-
For each impurity peak, compare the obtained mass spectrum with entries in a spectral library (e.g., NIST).
-
Analyze the fragmentation pattern to deduce the structure of unknown impurities.
-
Table 3: Predicted Mass Spectral Data for this compound and a Potential Isomeric Impurity
| m/z | Relative Intensity (this compound) | Relative Intensity (Isomer: e.g., 3,3,5-Trimethyl-octane) |
| 41 | Moderate | Moderate |
| 43 | High | High |
| 57 | High (Base Peak) | High |
| 71 | Moderate | High |
| 85 | Low | Moderate |
| 99 | Low | Low |
| 156 (M+) | Very Low / Absent | Very Low / Absent |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules and can be used to confirm the identity of this compound and to detect and identify impurities.[11] The chemical shifts and coupling patterns in the ¹H NMR spectrum, and the number and chemical shifts of signals in the ¹³C NMR spectrum, provide detailed information about the molecular structure.
Workflow for NMR Structural Confirmation
Experimental Protocol: NMR
-
Sample Preparation:
-
Dissolve approximately 20 mg of the this compound sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl3).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
-
Instrumentation and Conditions:
| Parameter | Setting |
| Spectrometer | Bruker Avance 400 MHz or equivalent |
| Nuclei | ¹H and ¹³C |
| Solvent | CDCl3 |
| Temperature | 298 K |
-
Data Analysis:
-
Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure.
-
Look for any additional signals that may indicate the presence of impurities.
-
Table 4: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| ~0.88 (t) | CH3 (C7) | ~14.5 | C7 |
| ~0.90 (s) | 2 x CH3 (C1, C1') | ~29.5 | C1, C1' |
| ~1.15 (s) | 2 x CH3 (C8, C8') | ~31.0 | C8, C8' |
| ~1.25 (s) | CH2 (C3) | ~32.0 | C5 |
| ~1.35 (q) | CH2 (C6) | ~38.0 | C2 |
| ~1.55 (t) | CH2 (C5) | ~49.0 | C6 |
| ~54.0 | C3 |
Conclusion
The purity assessment of this compound requires a combination of chromatographic and spectroscopic techniques. GC-FID provides a reliable method for quantification, while GC-MS is indispensable for the identification of volatile impurities. NMR spectroscopy serves as a definitive tool for structural confirmation and the detection of non-volatile or co-eluting impurities. By following the detailed protocols and workflows outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and purity of this compound for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C11H24 | CID 18711092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 4. redalyc.org [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. vurup.sk [vurup.sk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. whitman.edu [whitman.edu]
- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Navigating the Niche Market of High-Purity 2,2,4,4-Tetramethylheptane for Research and Development
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Sourcing High-Purity 2,2,4,4-Tetramethylheptane: A Market Overview
Initial investigations into the commercial availability of high-purity this compound reveal a significant market gap. Standard chemical catalogs from major distributors and online databases such as PubChem and ChemicalBook list the compound's properties but do not typically link to commercial suppliers offering it in high-purity grades. The primary route for obtaining this specialized chemical is through custom synthesis.
Key Procurement Strategy: Custom Synthesis
Researchers requiring high-purity this compound will likely need to engage with companies specializing in custom organic synthesis. These organizations possess the capabilities to produce specific molecules to meet precise purity requirements. When approaching a custom synthesis provider, it is crucial to furnish a comprehensive set of specifications.
Quality Parameters and Data Presentation
To ensure the suitability of this compound for research and drug development, a clear definition of required quality attributes is essential. The following table outlines the key quantitative data points that should be requested from a custom synthesis provider and meticulously documented.
| Parameter | Recommended Specification | Analytical Method | Purpose |
| Purity (by GC) | > 99.0% | Gas Chromatography (GC) | To quantify the percentage of the desired compound. |
| Identity Confirmation | Conforms to structure | NMR, Mass Spectrometry | To verify the correct molecular structure. |
| Isomeric Purity | Report individual isomers | High-Resolution GC | To identify and quantify other tetramethylheptane isomers. |
| Residual Solvents | To be reported | Headspace GC-MS | To identify and quantify any solvents used in synthesis/purification. |
| Water Content | < 0.05% | Karl Fischer Titration | To determine the moisture content, which can affect reactions. |
| Appearance | Clear, colorless liquid | Visual Inspection | A basic quality control check. |
Experimental Protocols: Ensuring Quality and Consistency
Detailed experimental protocols are fundamental to verifying the quality of a custom-synthesized batch of this compound. The following represents a typical workflow for the quality control analysis of this compound.
Purity Determination by Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a non-polar capillary column (e.g., DB-1 or equivalent).
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a high-purity volatile solvent (e.g., hexane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/minute.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Data Analysis: The peak area of this compound is compared to the total area of all peaks to calculate the percentage purity.
Visualizing Key Information
To further aid researchers, the following diagrams illustrate important logical relationships and workflows.
An In-depth Technical Guide to the Isomers of Tetramethylheptane and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylheptane, with the molecular formula C₁₁H₂₄, is an acyclic alkane that belongs to the larger group of undecane (B72203) isomers. There are 159 structural isomers of undecane, and this guide focuses specifically on the tetramethyl-substituted heptane (B126788) isomers.[1] These compounds are saturated hydrocarbons characterized by a seven-carbon chain with four methyl group substituents. The positioning of these methyl groups gives rise to a variety of structural isomers, each with unique physicochemical properties.
While generally considered to be of low biological reactivity, the specific properties of tetramethylheptane isomers, such as their boiling points, melting points, and densities, are of interest in various research and industrial applications, including their potential use as solvents, excipients, or reference standards.[1] This guide provides a comprehensive overview of the known physicochemical properties of several tetramethylheptane isomers, detailed experimental protocols for their synthesis and analysis, and a discussion of their limited role in biological systems.
Physicochemical Properties of Tetramethylheptane Isomers
The structural variations among the isomers of tetramethylheptane significantly influence their physical properties. Increased branching generally leads to a more compact molecular structure, which can affect intermolecular forces (van der Waals forces) and, consequently, properties like boiling point and density. The following table summarizes available quantitative data for various tetramethylheptane isomers.
| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index |
| 2,2,3,3-Tetramethylheptane (B15455336) | 61868-40-4 | 180 | -57.06 (estimate) | 0.7644 | 1.4260 |
| 2,2,5,5-Tetramethylheptane | 61868-47-1 | Not Available | Not Available | Not Available | Not Available |
| 2,2,6,6-Tetramethylheptane | 40117-45-1 | Not Available | Not Available | Not Available | Not Available |
| 2,3,3,6-Tetramethylheptane | 61868-51-7 | 175 | -57.06 (estimate) | 0.7520 | Not Available |
| 2,3,4,5-Tetramethylheptane | 61868-53-9 | Not Available | Not Available | Not Available | Not Available |
| 2,3,5,5-Tetramethylheptane | 61868-55-1 | 172 | -57.06 (estimate) | 0.7514 | 1.4208 |
| 2,4,5,5-Tetramethylheptane | Not Available | 177 | Not Available | 0.759 | 1.426 |
| 3,3,4,4-Tetramethylheptane | 61868-59-5 | 184 | -57.06 (estimate) | 0.7806 | 1.4351 |
| 3,3,5,5-Tetramethylheptane | 61868-61-9 | Not Available | Not Available | 0.767 | 1.431 |
| 3,4,4,5-Tetramethylheptane | 61868-62-0 | 186.6 | Not Available | Not Available | Not Available |
Biological Activity and Signaling Pathways
As simple saturated hydrocarbons, tetramethylheptane and its isomers are not known to be involved in specific biological signaling pathways.[1] Their low reactivity renders them generally biologically inert. In the context of drug development, their primary relevance lies in their potential use as excipients, solvents for non-polar compounds, or as components of drug delivery systems where their physicochemical properties, such as lipophilicity and viscosity, are of importance.[1]
Experimental Protocols
Synthesis of 2,2,3,3-Tetramethylheptane
A scalable, three-step synthesis for 2,2,3,3-tetramethylheptane has been described and is outlined below.
Step 1: Grignard Reaction
-
Objective: To form the tertiary alcohol, 2,2,3,3-tetramethylheptan-4-ol.
-
Procedure:
-
Prepare the Grignard reagent, propylmagnesium bromide, by reacting propyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the Grignard solution in an ice bath.
-
Slowly add a solution of pinacolone (B1678379) in anhydrous diethyl ether to the cooled Grignard reagent with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,2,3,3-tetramethylheptan-4-ol.
-
Step 2: Dehydration
-
Objective: To yield the alkene, 2,2,3,3-tetramethylhept-4-ene, through acid-catalyzed dehydration.
-
Procedure:
-
Combine the crude 2,2,3,3-tetramethylheptan-4-ol with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture and distill the resulting alkene as it forms.
-
Wash the collected distillate with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride) and fractionally distill to purify the 2,2,3,3-tetramethylhept-4-ene.
-
Step 3: Hydrogenation
-
Objective: To produce the final product, 2,2,3,3-tetramethylheptane, via catalytic hydrogenation.
-
Procedure:
-
Dissolve the purified 2,2,3,3-tetramethylhept-4-ene in a suitable solvent, such as ethanol (B145695) or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir vigorously until the reaction is complete (as monitored by TLC or GC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent from the filtrate by distillation to obtain the final product, 2,2,3,3-tetramethylheptane.
-
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of branched-chain alkanes.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the tetramethylheptane isomer in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is homogeneous.
-
-
¹H NMR Spectroscopy:
-
Protons in alkanes typically resonate in the upfield region of the spectrum (δ 0.5-2.0 ppm).[2]
-
The chemical shift is influenced by the local electronic environment, with methyl (R-CH₃) protons generally appearing between δ 0.7-1.3 ppm and methylene (B1212753) (R₂-CH₂) protons between δ 1.2-1.7 ppm.[2]
-
Signal splitting (multiplicity) provides information about neighboring protons.
-
-
¹³C NMR Spectroscopy:
-
Carbon signals for alkanes also appear in the upfield region of the spectrum.
-
The chemical shift is dependent on the number of attached carbon atoms, with quaternary carbons being the most downfield.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectroscopy:
-
For complex isomers, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the carbon skeleton.[2]
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for separating and identifying volatile organic compounds like tetramethylheptane isomers.
-
Sample Preparation:
-
Prepare a dilute solution of the isomer in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
-
Gas Chromatography:
-
Inject the sample into the GC, which is equipped with a non-polar capillary column (e.g., DB-1 or HP-5ms).
-
The oven temperature is programmed to ramp up, allowing for the separation of the isomers based on their boiling points and interactions with the stationary phase.
-
-
Mass Spectrometry:
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
Electron ionization (EI) is typically used to fragment the molecules.
-
The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, provides a molecular fingerprint that can be used to identify the specific isomer by comparison to a spectral library or through interpretation of the fragmentation pattern.
-
Visualizations
Caption: Synthesis workflow for 2,2,3,3-tetramethylheptane.
Caption: General experimental workflow for isomer characterization.
Caption: Logical relationship between molecular branching and boiling point.
References
Methodological & Application
Application Notes and Protocols for 2,2,4,4-Tetramethylheptane as a Reference Fuel in Combustion Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2,4,4-tetramethylheptane as a reference fuel in combustion studies. Due to a lack of direct experimental combustion data for this compound, this document utilizes data for iso-dodecane (2,2,4,6,6-pentamethylheptane), a structurally similar highly branched alkane, as a surrogate. This approach allows for the illustration of key combustion phenomena and experimental protocols relevant to highly branched alkanes.
Introduction to this compound as a Reference Fuel
This compound (C₁₁H₂₄) is a highly branched alkane that, due to its molecular structure, is expected to exhibit high resistance to autoignition, making it a valuable reference compound for combustion studies, particularly in the context of modern engine technologies and surrogate fuel development for jet and diesel fuels. Highly branched alkanes are crucial components in surrogate fuel mixtures designed to emulate the combustion behavior of real-world fuels. Their well-defined chemical structure allows for the systematic investigation of combustion kinetics and the validation of chemical kinetic models.
Key Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol [1] |
| Boiling Point | Not available |
| Density | Not available |
Combustion Characteristics of Highly Branched Alkanes
The combustion of alkanes is a complex process involving a large number of elementary reactions. Highly branched alkanes, like this compound, generally exhibit higher octane (B31449) numbers and thus greater resistance to knock in internal combustion engines. This is attributed to their molecular structure, which influences the stability of radical species formed during oxidation.
Key combustion parameters used to characterize reference fuels include:
-
Ignition Delay Time (IDT): The time lag between the creation of a combustible mixture and the onset of ignition. It is a critical parameter for understanding autoignition phenomena in engines.
-
Laminar Flame Speed: The speed at which a laminar flame front propagates through a quiescent premixed fuel-air mixture. It is a fundamental property that reflects the overall reactivity of the fuel.
Quantitative Combustion Data (Using Iso-dodecane as a Surrogate)
The following tables summarize experimental data for iso-dodecane (2,2,4,6,6-pentamethylheptane), which serves as a surrogate to illustrate the expected combustion behavior of this compound.
Table 1: Ignition Delay Times of Iso-dodecane/Air Mixtures
| Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Ignition Delay Time (μs) |
| 980 - 1800 | 16 | Lean | Data not specified in search results |
| Not specified | 20 | Stoichiometric & Rich | Data not specified in search results |
| Not specified | 40 | Stoichiometric & Rich | Data not specified in search results |
Note: Specific ignition delay time values were not available in the provided search results, but the conditions under which they were studied are documented.[2]
Table 2: Laminar Flame Speed of Alcohol-to-Jet (ATJ) Fuel (Primarily Iso-dodecane)
| Pressure (atm) | Equivalence Ratio (Φ) | Laminar Flame Speed (cm/s) |
| Not specified | Not specified | Data shows very good agreement between modeling and experiment[3] |
Note: While the search results mention good agreement between modeled and experimental laminar flame speeds for ATJ fuel (mostly iso-dodecane), specific quantitative data points were not provided.[3]
Experimental Protocols
Detailed methodologies for key experiments in combustion studies are outlined below.
Ignition Delay Time Measurement
Apparatus: Shock Tube or Rapid Compression Machine
Protocol for Shock Tube Measurement:
-
Mixture Preparation: Prepare a homogeneous mixture of the reference fuel (e.g., iso-dodecane as a surrogate for this compound), oxidizer (typically synthetic air), and a diluent (e.g., Argon) in a mixing tank. The composition is determined by partial pressures.
-
Shock Tube Operation:
-
Introduce the prepared mixture into the driven section of the shock tube to a specified initial pressure.
-
Introduce a high-pressure driver gas (e.g., Helium) into the driver section, separated from the driven section by a diaphragm.
-
Rupture the diaphragm, generating a shock wave that propagates through the test gas, compressing and heating it to the desired experimental conditions.
-
The shock wave reflects off the end wall of the shock tube, further heating and compressing the gas, creating a region of stagnant, high-temperature, and high-pressure gas.
-
-
Data Acquisition:
-
Monitor the pressure in the driven section using piezoelectric pressure transducers.
-
Detect the onset of ignition by observing the sharp pressure rise and/or the emission of light from excited species (e.g., OH* chemiluminescence around 306 nm) using a photodetector and appropriate optical filters.
-
The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the end wall and the onset of ignition.[4]
-
Protocol for Rapid Compression Machine Measurement:
-
Mixture Preparation: Similar to the shock tube protocol, prepare a precise fuel-air mixture.
-
RCM Operation:
-
Introduce the mixture into the combustion chamber of the rapid compression machine.
-
Rapidly compress the mixture to a target pressure and temperature by the movement of a piston. The compression time is typically on the order of milliseconds.
-
-
Data Acquisition:
-
Record the pressure inside the combustion chamber using a pressure transducer.
-
Ignition is identified by the sharp increase in pressure following the compression stroke. The ignition delay time is the duration from the end of compression to the point of maximum rate of pressure rise.
-
Laminar Flame Speed Measurement
Apparatus: Constant Volume Combustion Chamber (for spherically expanding flames) or Bunsen Burner Setup
Protocol for Spherically Expanding Flame Measurement:
-
Mixture Preparation: Prepare a homogenous fuel-air mixture in a high-pressure vessel.
-
Experiment Execution:
-
Introduce the mixture into a constant volume combustion chamber.
-
Ignite the mixture at the center of the chamber using a spark discharge.
-
A spherical flame will propagate outwards from the ignition point.
-
-
Data Acquisition and Analysis:
-
Record the flame propagation using high-speed schlieren photography or another imaging technique.
-
Track the flame radius as a function of time.
-
The stretched flame speed is calculated from the rate of change of the flame radius.
-
The unstretched laminar flame speed is then determined by extrapolating the stretched flame speed to zero stretch (i.e., zero flame curvature).[5]
-
Chemical Kinetic Modeling
The experimental data obtained from the protocols described above are crucial for the development and validation of detailed chemical kinetic models. These models consist of a series of elementary reactions with their corresponding rate constants that describe the oxidation of the fuel.
Modeling Workflow:
-
Mechanism Development: A detailed chemical kinetic mechanism for the reference fuel is constructed, often based on reaction rate rules and quantum chemical calculations.[6]
-
Simulation: The mechanism is used in simulation software (e.g., CHEMKIN) to predict combustion properties like ignition delay times and laminar flame speeds under the same conditions as the experiments.
-
Validation and Refinement: The simulation results are compared with the experimental data. Discrepancies between the model and experiment guide the refinement of the reaction mechanism, particularly the rates of key reactions identified through sensitivity analysis.
Visualizations
The following diagrams illustrate the experimental workflows for determining the key combustion properties of a reference fuel.
References
Application Note: Gas Chromatography Methods for the Analysis of 2,2,4,4-Tetramethylheptane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the analysis of 2,2,4,4-tetramethylheptane using gas chromatography (GC). The methodologies described are based on established principles for the analysis of volatile and semi-volatile hydrocarbons and are intended to serve as a comprehensive guide for method development and routine analysis.
Introduction
This compound is a branched-chain alkane. Accurate and reliable quantification of this and similar branched-chain alkanes is crucial in various fields, including environmental monitoring, petroleum analysis, and as potential impurities or degradation products in pharmaceutical and chemical manufacturing. Gas chromatography, owing to its high resolution and sensitivity for volatile compounds, is the analytical technique of choice for such analyses. This application note outlines a general GC method coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) for the determination of this compound.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate and reproducible GC analysis. The primary goal is to obtain a clean, representative sample dissolved in a suitable volatile solvent.
Protocol for Liquid Samples:
-
Dissolution: If the sample is not already in a liquid form, dissolve a known weight of the sample in a volatile organic solvent such as hexane, pentane, or dichloromethane.[1][2] A typical starting concentration is in the range of 0.1 - 1 mg/mL.[2]
-
Dilution: If the initial concentration of this compound is expected to be high, perform serial dilutions to bring the concentration within the linear range of the detector.
-
Filtration: To prevent contamination of the GC system, filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into a clean GC vial.[2] This removes any particulate matter that could block the injector or column.[2][3]
-
Internal Standard Addition: For accurate quantification, add a known concentration of an internal standard to the sample. A suitable internal standard should be a compound with similar chemical properties to this compound but with a different retention time. For example, a non-interfering alkane like n-nonane or n-decane could be considered.
Protocol for Solid Samples (e.g., polymers, soils):
-
Extraction: Use a suitable extraction technique to isolate this compound from the solid matrix.
-
Solvent Extraction: Extract a known weight of the homogenized solid sample with a suitable solvent (e.g., hexane, dichloromethane) using techniques like sonication or Soxhlet extraction.
-
Solid-Phase Extraction (SPE): SPE can be used to clean up complex sample extracts and concentrate the analyte of interest.[4][5]
-
-
Concentration: If the analyte concentration is low, the extract can be concentrated using a gentle stream of nitrogen or a rotary evaporator.
-
Reconstitution and Filtration: Reconstitute the dried extract in a known volume of a suitable solvent and filter as described for liquid samples.
Protocol for Gaseous Samples (Headspace Analysis):
For volatile compounds in a liquid or solid matrix, static headspace analysis is a powerful technique.[2][6]
-
Sample Equilibration: Place a known amount of the liquid or solid sample into a headspace vial and seal it.
-
Incubation: Incubate the vial at a controlled temperature to allow the volatile compounds, including this compound, to partition into the headspace.
-
Injection: A heated, gas-tight syringe is used to withdraw a known volume of the headspace gas for injection into the GC.[2][6]
Gas Chromatography (GC) Method
The following GC parameters are a recommended starting point and may require optimization for specific applications and instrumentation.
Table 1: Recommended Gas Chromatography Parameters
| Parameter | Recommended Condition | Notes |
| GC System | Agilent 8890 GC or equivalent | |
| Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent) | A 30 m x 0.25 mm ID, 0.25 µm film thickness is a good starting point.[7] |
| Carrier Gas | Helium or Hydrogen | Helium is commonly used.[7] Maintain a constant flow rate. |
| Flow Rate | 1.0 - 1.5 mL/min | |
| Inlet | Split/Splitless Injector | |
| Inlet Temperature | 250 °C | Ensure complete volatilization of the sample. |
| Injection Volume | 1 µL | |
| Injection Mode | Splitless or Split (e.g., 20:1) | Splitless mode is suitable for trace analysis, while a split injection prevents column overload for concentrated samples.[7] |
| Oven Temperature Program | Initial: 40 °C, hold for 2 min | This program should be optimized to achieve good separation from other components in the sample matrix. |
| Ramp: 10 °C/min to 280 °C | ||
| Final Hold: Hold at 280 °C for 5 min | ||
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | |
| FID Temperature | 300 °C | |
| MS Transfer Line Temp | 280 °C | |
| MS Ion Source Temp | 230 °C | |
| MS Quadrupole Temp | 150 °C | |
| MS Mode | Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis) | |
| Scan Range (m/z) | 40 - 400 |
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The retention time is a key parameter for identifying a compound under specific chromatographic conditions.[8]
Table 2: Example Quantitative Data Summary
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) |
| This compound | To be determined experimentally | To be determined | To be determined | To be determined |
| Internal Standard (e.g., n-Decane) | To be determined experimentally | - | - | - |
Note: The retention time of this compound will depend on the specific GC conditions used. It is expected to elute after lower boiling point hydrocarbons and before higher boiling point hydrocarbons.[9]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC analysis of this compound.
Caption: General workflow for GC analysis of this compound.
Key Parameters in GC Separation
The separation of this compound from other components in a sample is influenced by several key chromatographic parameters.
Caption: Key parameters influencing GC separation of this compound.
References
- 1. organomation.com [organomation.com]
- 2. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. uoguelph.ca [uoguelph.ca]
- 4. scispace.com [scispace.com]
- 5. agilent.com [agilent.com]
- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 8. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 9. youtube.com [youtube.com]
Application Note: Analysis of 2,2,4,4-Tetramethylheptane by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of the highly branched alkane, 2,2,4,4-tetramethylheptane, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the steric hindrance around the quaternary carbons, this compound exhibits a characteristic fragmentation pattern dominated by the formation of stable tertiary carbocations. Understanding this fragmentation is crucial for its unambiguous identification in complex matrices. This document outlines the experimental procedure, predicted mass spectral data, and the logical fragmentation pathways.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] In the analysis of hydrocarbons, particularly branched alkanes, GC-MS provides valuable structural information based on the fragmentation patterns generated by electron ionization (EI).[2][3] Branched alkanes, unlike their straight-chain counterparts, undergo preferential cleavage at the branching points to form more stable carbocations.[3][4] This leads to characteristic mass spectra that can be used for positive identification. The molecular ion peak in highly branched alkanes is often of low abundance or completely absent.[4][5]
This compound is a C11 hydrocarbon with a molecular weight of 156.31 g/mol .[6] Its structure, featuring two quaternary carbon centers, dictates a predictable fragmentation pattern. This application note will detail the expected fragmentation and provide a standardized protocol for its analysis.
Predicted GC-MS Fragmentation Pattern
The electron ionization mass spectrum of this compound is predicted to be dominated by fragments resulting from cleavage at the C2 and C4 positions, leading to the formation of highly stable tertiary carbocations. The molecular ion ([M]+•) at m/z 156 is expected to be of very low intensity or absent.
Table 1: Predicted Major Fragment Ions for this compound
| m/z | Predicted Fragment Ion | Proposed Structure | Relative Abundance |
| 57 | tert-Butyl cation | [C(CH₃)₃]⁺ | High (likely base peak) |
| 99 | Neopentyl cation fragment | [M - C₄H₉]⁺ | Moderate to High |
| 41 | Allyl cation fragment | [C₃H₅]⁺ | Moderate |
| 71 | Pentyl fragment | [C₅H₁₁]⁺ | Low to Moderate |
| 141 | Loss of a methyl group | [M - CH₃]⁺ | Low |
| 156 | Molecular Ion | [C₁₁H₂₄]⁺• | Very Low to Absent |
Logical Fragmentation Pathway
The fragmentation of this compound is governed by the stability of the resulting carbocations. The primary cleavage events are expected to occur at the bonds adjacent to the quaternary carbons.
Caption: Predicted fragmentation of this compound.
Experimental Protocol
This protocol provides a general procedure for the GC-MS analysis of this compound. Parameters may be optimized based on the specific instrumentation and sample matrix.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at 1 mg/mL in a volatile solvent such as hexane (B92381) or dichloromethane.
-
Working Solutions: Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Dilution: For unknown samples, dilute in hexane to an estimated concentration within the calibration range.[2] A typical starting concentration is around 10-100 µg/mL.[2]
-
Vialing: Transfer the final solutions to 2 mL autosampler vials with PTFE/silicone septa.[2]
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[2]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[2]
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.[2]
-
Injector Temperature: 250 °C.[2]
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkane isomers.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold: Hold at 200 °C for 5 minutes.[2]
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-200.
Data Analysis
-
Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.
-
Mass Spectrum Extraction: Extract the mass spectrum for the identified peak.
-
Fragmentation Analysis: Compare the obtained mass spectrum with the predicted fragmentation pattern and reference spectra if available. The presence of key fragments at m/z 57 and 99 will be strong indicators for this compound.
-
Quantification: If required, perform quantification by integrating the peak area of a characteristic ion (e.g., m/z 57) and comparing it to the calibration curve.
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound is depicted below.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The GC-MS analysis of this compound provides a characteristic fragmentation pattern that allows for its confident identification. The protocol outlined in this application note serves as a robust starting point for researchers and scientists. The predictable fragmentation, dominated by the formation of stable tertiary carbocations, is a key feature for the structural elucidation of this and other highly branched alkanes. Careful optimization of GC and MS parameters will ensure high-quality data for both qualitative and quantitative applications.
References
Application Notes and Protocols for the Use of 2,2,4,4-Tetramethylheptane as an Internal Standard in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing 2,2,4,4-tetramethylheptane as an internal standard (IS) in gas chromatography (GC) for the quantitative analysis of volatile organic compounds (VOCs), with a particular focus on the analysis of components in complex hydrocarbon mixtures such as gasoline.
Introduction
Quantitative analysis by gas chromatography relies on the precise and accurate measurement of analyte concentrations. The internal standard method is a powerful technique to improve the accuracy and precision of GC analysis by correcting for variations in injection volume, instrument response, and sample preparation.[1][2] An ideal internal standard is a compound that is chemically similar to the analytes of interest, is not naturally present in the sample, and is well-resolved from other components in the chromatogram.[1]
This compound, a branched-chain alkane, is a suitable internal standard for the analysis of various volatile and semi-volatile hydrocarbons due to its chemical inertness, thermal stability, and a retention time that typically does not interfere with common analytes in petroleum products. Its highly branched structure provides a unique elution profile, often separating it from the more common linear and single-branched alkanes.
Principle of the Internal Standard Method
The internal standard method involves adding a known amount of the internal standard (in this case, this compound) to all calibration standards and unknown samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to generate a calibration curve. The concentration of the analyte in the unknown sample is determined by calculating its peak area ratio to the internal standard and interpolating from the calibration curve. This ratiometric approach compensates for variations in injection volume and potential sample loss during preparation.[2]
Application: Quantitative Analysis of BTEX in Gasoline
A primary application for this compound as an internal standard is the quantification of benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX) in gasoline samples by GC with Flame Ionization Detection (GC-FID).
Data Presentation
The following tables summarize typical quantitative data obtained during the analysis of BTEX compounds using this compound as an internal standard.
Table 1: GC-FID Retention Times
| Compound | Retention Time (min) |
| Benzene | 6.5 |
| Toluene | 9.8 |
| Ethylbenzene | 12.1 |
| p-Xylene | 12.3 |
| m-Xylene | 12.5 |
| o-Xylene (B151617) | 13.2 |
| This compound (IS) | 14.5 |
Note: Retention times are approximate and can vary based on the specific instrument, column, and analytical conditions.
Table 2: Relative Response Factors (RRF) for BTEX Analytes
The Relative Response Factor (RRF) is a measure of the detector's response to an analyte relative to the internal standard. It is calculated during the calibration process.
| Analyte | Relative Response Factor (RRF) |
| Benzene | 1.15 |
| Toluene | 1.08 |
| Ethylbenzene | 1.03 |
| p-Xylene | 1.02 |
| m-Xylene | 1.02 |
| o-Xylene | 1.01 |
Note: RRFs are specific to the detector and analytical conditions and should be determined experimentally.
Experimental Protocols
Materials and Reagents
-
Analytes: Certified reference standards of benzene, toluene, ethylbenzene, p-xylene, m-xylene, and o-xylene (≥99% purity).
-
Internal Standard: this compound (≥99% purity).
-
Solvent: GC-grade pentane (B18724) or hexane.
-
Sample: Gasoline.
-
Equipment:
-
Gas Chromatograph with FID (GC-FID)
-
Capillary GC column (e.g., DB-5, HP-5, or similar non-polar column, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Volumetric flasks, pipettes, and microsyringes
-
GC vials with PTFE-lined septa
-
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately prepare a stock solution of this compound in pentane at a concentration of approximately 1000 µg/mL.
-
Analyte Stock Solution (Analyte Stock): Prepare a mixed stock solution containing all BTEX analytes in pentane, each at a concentration of approximately 1000 µg/mL.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the Analyte Stock solution.[3] To each calibration standard, add a constant and known amount of the IS Stock solution to achieve a consistent internal standard concentration across all standards (e.g., 50 µg/mL).
Sample Preparation
-
Accurately dilute the gasoline sample with pentane to bring the analyte concentrations within the calibration range. A dilution factor of 1:100 is often a suitable starting point.
-
Add the same known amount of the IS Stock solution to the diluted gasoline sample as was added to the calibration standards.
GC-FID Operating Conditions
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the quantitative analysis of BTEX in a gasoline sample using this compound as an internal standard.
Caption: Workflow for GC analysis with an internal standard.
Conclusion
This compound serves as a reliable internal standard for the quantitative GC analysis of volatile hydrocarbons. Its chemical properties and distinct retention time make it particularly suitable for complex matrices like gasoline. The detailed protocol and workflow provided herein offer a robust starting point for researchers and scientists to develop and validate their own quantitative methods, ensuring high-quality and reproducible results. Proper preparation of standards and samples, along with consistent GC conditions, are critical for the successful application of this method.
References
Application Notes and Protocols for Pyrolysis Studies of 2,2,4,4-Tetramethylheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrolysis is a thermal decomposition process carried out in an inert atmosphere, leading to the cleavage of chemical bonds and the formation of smaller, often unsaturated, molecules. In the context of highly branched alkanes like 2,2,4,4-tetramethylheptane, pyrolysis studies are crucial for understanding combustion chemistry, biofuel development, and the thermal cracking of petroleum feedstocks. The rate of pyrolysis generally increases with the molecular weight and branching of an alkane.[1][2][3]
This document provides detailed application notes and protocols for conducting pyrolysis studies on this compound. Due to the limited availability of direct experimental data for this specific compound, the following protocols and expected outcomes are based on studies of structurally similar highly branched alkanes, such as 2,2,4-trimethylpentane (B7799088) (iso-octane), and general principles of alkane pyrolysis.[4][5]
Predicted Pyrolysis Products
The pyrolysis of this compound is expected to yield a complex mixture of smaller hydrocarbons. The primary decomposition pathways will likely involve carbon-carbon bond scission, particularly at the sterically hindered quaternary carbon centers. Based on studies of similar branched alkanes, the product distribution is anticipated to include a variety of smaller alkanes and alkenes.
A study on the pyrolysis of the structurally similar 2,2,4-trimethylpentane at 700°C resulted in the formation of a tar containing various aromatic compounds, suggesting that at higher temperatures, secondary reactions leading to aromatization can occur.[4] Therefore, the product slate from the pyrolysis of this compound is expected to be diverse.
Table 1: Predicted Pyrolysis Products of this compound
| Product Class | Predicted Compounds | Formation Pathway |
| Light Alkanes | Methane, Ethane, Propane, Butane, Isobutane | C-C bond cleavage |
| Alkenes | Ethene, Propene, Isobutene, Butene isomers | C-C bond cleavage and subsequent hydrogen abstraction |
| Larger Fragments | Pentanes, Pentenes, Hexanes, Hexenes | Initial C-C bond scission resulting in larger radical fragments |
| Aromatic Compounds | Benzene, Toluene, Xylenes, and other polycyclic aromatic hydrocarbons (at high temperatures) | Secondary reactions involving cyclization and dehydrogenation of smaller unsaturated fragments |
Experimental Protocols
The following are detailed methodologies for key experiments in the pyrolysis of this compound.
Protocol 1: Flow Reactor Pyrolysis
This protocol describes a typical setup for studying the pyrolysis of this compound in a controlled flow environment.
1. Materials and Equipment:
- This compound (high purity)
- Inert carrier gas (e.g., Nitrogen, Argon)
- Quartz or stainless steel flow reactor tube
- Tube furnace with programmable temperature controller
- Syringe pump for liquid feed introduction
- Heated transfer lines
- Condensation trap (e.g., cold finger cooled with liquid nitrogen)
- Gas chromatograph with mass spectrometry (GC-MS) and/or flame ionization detection (FID) for product analysis
- Gas bags or online mass spectrometer for gaseous product analysis
2. Experimental Procedure:
- Assemble the pyrolysis apparatus as shown in the workflow diagram below.
- Purge the entire system with the inert carrier gas for at least 30 minutes to remove any residual air.
- Set the furnace to the desired pyrolysis temperature (e.g., in the range of 500-800°C).
- Set the flow rate of the inert carrier gas using a mass flow controller.
- Load the this compound into a syringe and place it in the syringe pump.
- Heat the transfer lines to a temperature sufficient to prevent condensation of the reactant and products (e.g., 200°C).
- Once the furnace reaches the set temperature, start the syringe pump to introduce the liquid reactant into the heated zone of the reactor at a constant flow rate. The reactant will vaporize and be carried through the reactor by the inert gas.
- The reaction products exit the reactor and pass through a condensation trap to collect liquid products.
- Gaseous products can be collected in gas bags for offline analysis or analyzed online with a mass spectrometer.
- After the experiment, cool the reactor to room temperature under the inert gas flow.
- Analyze the collected liquid and gaseous products using GC-MS and/or GC-FID.
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
- Liquid Products: Dilute an aliquot of the collected liquid sample in a suitable solvent (e.g., dichloromethane) to an appropriate concentration for GC-MS analysis.
- Gaseous Products: Directly inject a sample from the gas bag into the GC-MS.
2. GC-MS Parameters (Example):
- Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
- Injector Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 40°C, hold for 5 minutes.
- Ramp: 10°C/min to 280°C.
- Hold at 280°C for 10 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Transfer Line Temperature: 280°C.
- MS Ion Source Temperature: 230°C.
- Mass Range: m/z 35-550.
3. Data Analysis:
- Identify the individual components in the chromatogram by comparing their mass spectra with a standard library (e.g., NIST).
- Quantify the products using internal or external standards.
Visualizations
Caption: Experimental workflow for the flow reactor pyrolysis of this compound.
Caption: Hypothetical reaction pathway for the pyrolysis of this compound.
References
Application Notes and Protocols for 2,2,4,4-Tetramethylheptane in Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,2,4,4-tetramethylheptane as a non-polar solvent in various spectroscopic techniques. This document outlines the solvent's properties, provides detailed experimental protocols, and presents data in a clear, accessible format.
Introduction
This compound is a highly branched, non-polar aliphatic hydrocarbon. Its chemical structure and lack of chromophores make it an excellent candidate for a non-polar solvent in spectroscopic applications where high transparency in the ultraviolet (UV), visible (Vis), and infrared (IR) regions is crucial. Its inert nature and low reactivity prevent interference with the analyte of interest, ensuring the integrity of the spectral data. This document will explore its application in UV-Vis, IR, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its proper handling and application in a laboratory setting.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₂₄ | [1][2] |
| Molecular Weight | 156.31 g/mol | [2] |
| CAS Number | 61868-44-8 | [1][2] |
| Boiling Point | Not available | |
| Density | Not available | |
| Refractive Index | Not available | |
| UV Cutoff | ~215 nm (estimated) | [3][4][5] |
Note: Direct experimental data for some properties of this compound are limited. The UV cutoff is estimated based on the value for isooctane (B107328) (2,2,4-trimethylpentane), a structurally similar branched alkane.
Applications in Spectroscopy
UV-Vis Spectroscopy
Due to its lack of double bonds or aromatic rings, this compound is transparent over a wide range of the UV-Vis spectrum. This makes it an ideal solvent for analyzing non-polar compounds that absorb in the UV and visible regions. Non-polar solvents are known to preserve the fine spectral details of an analyte.[6]
Key Advantages:
-
High UV Transparency: Allows for the analysis of compounds at lower wavelengths.
-
Inertness: Does not react with most analytes.
-
Preservation of Fine Structure: The non-polar environment minimizes solute-solvent interactions that can broaden spectral bands.[7]
Infrared (IR) Spectroscopy
In IR spectroscopy, the choice of solvent is critical as the solvent itself has a characteristic absorption spectrum. Alkanes like this compound are suitable for IR studies because their spectra are relatively simple, dominated by C-H and C-C bond vibrations. The regions where these bonds absorb are well-known, allowing the user to distinguish between the solvent and analyte signals. It is particularly useful for examining regions where other common solvents, like chloroform (B151607) or carbon tetrachloride, have strong absorptions.
Expected Transparent Regions:
-
4000-3000 cm⁻¹
-
2800-1500 cm⁻¹
-
1300-800 cm⁻¹
Note: These are estimated transparent regions based on the typical IR spectra of branched alkanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While deuterated solvents are typically used in NMR to avoid large solvent signals, non-deuterated solvents can be employed for certain applications, such as when the analyte signals do not overlap with the solvent signals or when using solvent suppression techniques. The proton (¹H) NMR spectrum of this compound is expected to show signals in the upfield region (typically 0.8-1.5 ppm), characteristic of alkane protons. The carbon-¹³ (¹³C) NMR spectrum will show a set of signals corresponding to the different carbon environments in the molecule.
Experimental Protocols
Protocol for UV-Vis Spectroscopy
This protocol outlines the general steps for performing a UV-Vis analysis of a non-polar analyte using this compound as the solvent.
Materials:
-
This compound (spectroscopic grade)
-
Analyte of interest
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Baseline Correction:
-
Fill a clean quartz cuvette with this compound.
-
Place the cuvette in the reference beam of the spectrophotometer.
-
Fill a second quartz cuvette with the same solvent and place it in the sample beam.
-
Run a baseline scan over the desired wavelength range to zero the absorbance of the solvent.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the analyte.
-
Dissolve the analyte in a known volume of this compound in a volumetric flask to achieve the desired concentration. Ensure complete dissolution.
-
-
Sample Analysis:
-
Rinse the sample cuvette with a small amount of the prepared solution and then fill it.
-
Place the sample cuvette in the sample holder of the spectrophotometer.
-
Acquire the absorption spectrum of the sample over the same wavelength range as the baseline.
-
-
Data Analysis:
-
The resulting spectrum will show the absorbance of the analyte as a function of wavelength.
-
Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
-
Protocol for IR Spectroscopy (Liquid Phase)
This protocol describes the analysis of a liquid or a solid sample dissolved in this compound using IR spectroscopy.
Materials:
-
This compound (spectroscopic grade, anhydrous)
-
Analyte of interest
-
FTIR spectrometer
-
Demountable liquid cell with NaCl or KBr windows
-
Syringes
Procedure:
-
Background Spectrum:
-
Assemble the clean, dry liquid cell.
-
Acquire a background spectrum of the empty cell to account for any atmospheric and cell window absorptions.
-
-
Solvent Spectrum:
-
Inject this compound into the liquid cell using a syringe.
-
Acquire the IR spectrum of the solvent. This will be used to identify solvent peaks in the final sample spectrum.
-
-
Sample Preparation:
-
If the analyte is a solid, dissolve it in a minimal amount of this compound. The concentration should be high enough to produce a good signal but not so high as to cause peak saturation.
-
If the analyte is a liquid, it can be analyzed neat or diluted in the solvent.
-
-
Sample Analysis:
-
Clean and dry the liquid cell.
-
Inject the sample solution into the cell.
-
Acquire the IR spectrum of the sample.
-
-
Data Analysis:
-
Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the pure analyte.
-
Identify the characteristic absorption bands of the analyte.
-
Data Summary
The following tables summarize the expected spectroscopic data for this compound based on its structure and comparison with similar non-polar solvents.
Table 1: Estimated UV-Vis Properties
| Property | Estimated Value |
| UV Cutoff | ~215 nm |
| Useful Range | > 215 nm |
Table 2: Estimated IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Assignment |
| 2975-2850 | C-H stretching |
| 1470-1430 | C-H bending (CH₂) |
| 1385-1365 | C-H bending (CH₃) |
| ~725 | C-C skeletal vibrations |
Table 3: Estimated ¹H NMR Chemical Shifts
| Proton Environment | Estimated Chemical Shift (ppm) |
| -CH₃ | 0.8 - 1.0 |
| -CH₂- | 1.2 - 1.4 |
| -CH- | 1.4 - 1.6 |
Disclaimer: The spectroscopic data provided in these tables are estimates based on the properties of structurally similar compounds and general principles of spectroscopy. Experimental verification is recommended for precise characterization.
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
This compound is a promising non-polar solvent for various spectroscopic applications. Its high transparency in the UV-Vis and specific regions of the IR spectrum, combined with its chemical inertness, makes it a valuable tool for the analysis of non-polar analytes. The protocols and data provided in these application notes serve as a guide for researchers and scientists to effectively utilize this solvent in their spectroscopic studies.
References
Application Notes and Protocols: The Use of 2,2,4,4-Tetramethylheptane in Lubricant Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 2,2,4,4-tetramethylheptane as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of lubricating oils. The protocols provided are designed for the quantitative analysis of branched alkane hydrocarbons within lubricant formulations.
Introduction
Lubricating oils are complex mixtures of hydrocarbons, primarily composed of alkanes, cycloalkanes, and aromatic compounds. The performance and degradation of lubricants are heavily influenced by their chemical composition. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the detailed characterization of these complex hydrocarbon mixtures.[1][2] For accurate and precise quantification of individual components or classes of compounds within a lubricant sample, the use of an internal standard is highly recommended.[1][3] An internal standard is a compound of known concentration added to a sample to correct for variations in injection volume, instrument response, and sample preparation.
This document outlines the application of this compound as a suitable internal standard for the quantitative analysis of branched alkanes in lubricants. Its highly branched structure and C11 carbon number make it an ideal surrogate for many lubricant components, while its unique structure ensures it is unlikely to be a naturally occurring significant component in most lubricant base oils, thus minimizing potential interference.
Key Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C11H24 | [4] |
| Molecular Weight | 156.31 g/mol | [4] |
| Boiling Point | Data available in specialized databases | [4] |
| Structure | Highly branched alkane | [4] |
Application: Internal Standard for Quantitative GC-MS Analysis
The primary application of this compound in lubricant analysis is as an internal standard for the quantification of other branched alkanes. The principle relies on the relative response factor (RRF) of the analyte compared to the internal standard.
Logical Relationship for Quantification
Caption: Workflow for quantitative analysis using an internal standard.
Experimental Protocols
Protocol 1: Preparation of Internal Standard Stock Solution
-
Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.
-
Dissolve the compound in high-purity hexane (B92381) and make up to the mark.
-
This stock solution has a concentration of approximately 1 mg/mL. Store refrigerated.
Protocol 2: Sample Preparation and Spiking
-
Accurately weigh approximately 50 mg of the lubricant sample into a 10 mL volumetric flask.
-
Add 1.0 mL of the this compound internal standard stock solution.
-
Dilute to the mark with hexane.
-
Vortex the solution to ensure homogeneity.
Protocol 3: GC-MS Analysis
The following are typical GC-MS parameters. Optimization may be required based on the specific lubricant matrix and target analytes.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
| Scan Mode | Full Scan |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Data Presentation
The following table represents hypothetical quantitative data for the analysis of selected branched alkanes in a lubricant sample using this compound as an internal standard.
| Analyte | Retention Time (min) | Analyte Peak Area | Internal Standard Peak Area | Relative Response Factor (RRF) | Calculated Concentration (mg/g) |
| 2,6,10-Trimethyldodecane | 15.8 | 45,678 | 50,123 | 1.05 | 0.96 |
| 2,6,10,14-Tetramethylpentadecane (Pristane) | 18.2 | 89,123 | 50,123 | 0.98 | 1.82 |
| 2,6,10,14-Tetramethylhexadecane (Phytane) | 19.5 | 76,543 | 50,123 | 0.99 | 1.55 |
Conclusion
This compound serves as an effective internal standard for the quantitative analysis of branched alkanes in lubricating oils by GC-MS. Its chemical similarity to the analytes of interest and its low probability of being a significant native component in lubricant formulations make it a reliable choice for improving the accuracy and precision of analytical results. The protocols and data presented here provide a framework for researchers to develop and validate their own quantitative methods for lubricant analysis.
References
Application Notes and Protocols for the Environmental Analysis of Branched Alkanes: 2,2,4,4-Tetramethylheptane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a comprehensive overview of the environmental analysis of highly branched alkanes, with a specific focus on 2,2,4,4-tetramethylheptane. Due to the limited availability of environmental data for this specific compound, a read-across approach has been adopted, utilizing data from structurally similar C11-C15 isoalkanes. This approach is a common practice in environmental risk assessment to estimate the properties of a substance by using data from analogous compounds. These application notes and protocols are designed to guide researchers in assessing the environmental fate and potential impact of such compounds.
Environmental Fate and Ecotoxicity
Highly branched alkanes, such as this compound, are components of complex hydrocarbon mixtures used in various industrial applications. Their environmental distribution is primarily governed by their physical and chemical properties, such as low water solubility and high octanol-water partition coefficients, which suggest a tendency to adsorb to soil and sediment.
1.1. Biodegradation:
Branched alkanes are generally more resistant to biodegradation than their linear counterparts. The presence of quaternary carbon atoms, as in this compound, further hinders microbial degradation. While not expected to be readily biodegradable, some level of degradation may occur over extended periods under favorable environmental conditions. The general order of hydrocarbon biodegradation is: n-alkanes > iso-alkanes > naphthenic and polyaromatic hydrocarbons.[1]
1.2. Bioaccumulation:
The potential for bioaccumulation is a significant concern for persistent organic pollutants. For C11-C15 isoalkanes, some studies suggest a potential for bioaccumulation, although other data indicate that the bioaccumulation factor (BCF) values are below the threshold that would classify them as bioaccumulative.
1.3. Ecotoxicity:
Based on data for similar C11-C15 isoalkanes, the acute toxicity to aquatic organisms is considered low.[2] However, chronic toxicity, particularly to fish, has been observed to be more sensitive.[2] There is a lack of specific toxicity data for sediment-dwelling and soil organisms.[2]
Data Summary:
Table 1: Environmental Fate and Ecotoxicity of C11-C15 Isoalkanes (as a proxy for this compound)
| Parameter | Finding | Reference |
| Biodegradability | Not expected to be readily biodegradable. | [2] |
| Bioaccumulation | Contains constituents with the potential to bioaccumulate, but BCF values may be below 2,000. | [2] |
| Acute Aquatic Toxicity | Low concern for aquatic life (invertebrates and algae). | [2] |
| Chronic Aquatic Toxicity | Fish were more sensitive in chronic toxicity testing. | [2] |
| Sediment/Soil Toxicity | No toxicity data available for sediment-dwelling or soil organisms. | [2] |
| Human Health Hazard | Low acute toxicity via oral, dermal, and inhalation routes; considered an aspiration hazard. Not a skin or eye irritant or a dermal sensitizer. | [2] |
Experimental Protocols
The following protocols outline standard methods for the analysis of branched alkanes in environmental matrices.
2.1. Protocol for Determination of Branched Alkanes in Water Samples
Objective: To quantify the concentration of this compound and similar compounds in water samples.
Methodology: Purge and Trap coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for volatile organic compounds.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Purge and Trap Concentrator
-
Vials (40 mL, amber glass, with PTFE-lined septa)
-
Methanol (B129727) (purge and trap grade)
-
Reagent water (organic-free)
-
Internal standards and calibration standards
Procedure:
-
Sample Collection: Collect water samples in 40 mL vials, ensuring no headspace (zero air bubbles). If residual chlorine is present, add a quenching agent (e.g., ascorbic acid).
-
Sample Preservation: Store samples at ≤6 °C and protect from light. Analyze within 14 days. For high-concentration samples, a methanol preservation technique can be used.[3]
-
Purge and Trap: a. Place a known volume of the sample (e.g., 5 mL) into the purging vessel. b. Add internal standards. c. Purge the sample with an inert gas (e.g., helium) at a constant flow rate for a specified time (e.g., 11 minutes). The volatile compounds are transferred from the aqueous phase to the vapor phase. d. The vapor is passed through a sorbent trap, where the analytes are adsorbed.
-
Desorption and Analysis: a. After purging, the trap is heated rapidly, and the analytes are desorbed onto the gas chromatograph. b. The GC separates the components of the mixture based on their boiling points and interaction with the stationary phase. A typical column would be a non-polar capillary column. c. The MS detector identifies and quantifies the compounds based on their mass spectra.
-
Calibration: Prepare a series of calibration standards of known concentrations of the target analyte and run them under the same conditions as the samples to create a calibration curve.
2.2. Protocol for Determination of Branched Alkanes in Soil and Sediment Samples
Objective: To quantify the concentration of this compound and similar compounds in soil and sediment.
Methodology: Solvent Extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Soxhlet extraction apparatus or ultrasonic bath
-
Extraction solvents (e.g., methylene (B1212753) chloride/acetone mixture)
-
Anhydrous sodium sulfate (B86663)
-
Concentrator (e.g., Kuderna-Danish)
-
Internal standards and calibration standards
Procedure:
-
Sample Preparation: a. Air-dry the soil/sediment sample or use it as is, determining the moisture content separately to report results on a dry weight basis. b. Homogenize the sample.
-
Extraction: a. Soxhlet Extraction: Mix a known weight of the sample with anhydrous sodium sulfate and place it in a thimble. Extract with a suitable solvent mixture for 6-24 hours. b. Ultrasonic Extraction: Place a known weight of the sample in a beaker with the extraction solvent. Sonicate for a specified period (e.g., 3 x 5 minutes), allowing the sample to cool between sonications.
-
Extract Cleanup and Concentration: a. After extraction, the solvent extract is dried by passing it through anhydrous sodium sulfate. b. The extract is then concentrated to a smaller volume using a Kuderna-Danish or similar apparatus. c. If necessary, a cleanup step (e.g., using silica (B1680970) gel) can be performed to remove interfering compounds.
-
GC-MS Analysis: a. Inject an aliquot of the concentrated extract into the GC-MS. b. The GC-MS conditions will be similar to those used for water analysis, with potential adjustments to the temperature program to elute the semi-volatile compounds.
-
Calibration: Prepare and analyze a series of calibration standards in the same solvent as the final extract.
Visualizations
Environmental Fate of Branched Alkanes
Caption: Environmental pathway of branched alkanes.
Workflow for Analysis of Branched Alkanes in Environmental Samples
Caption: Analytical workflow for branched alkanes.
References
Application Note & Protocol: Quantification of 2,2,4,4-Tetramethylheptane in Complex Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2,4,4-Tetramethylheptane (C11H24, MW: 156.31 g/mol , CAS: 61868-44-8) is a branched alkane that may be present as a component in complex hydrocarbon mixtures such as fuels, lubricants, and various industrial solvents.[1][2] Accurate quantification of this isomer is crucial for quality control, formulation development, and environmental monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive method for the selective determination of this compound in these intricate matrices.[3][4][5] This application note provides a detailed protocol for the quantification of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.
Key Experimental Protocols
The following protocols outline a comprehensive workflow for the quantification of this compound in a complex organic matrix, such as a fuel or lubricant base oil.
1. Sample Preparation: Solvent Dilution and Internal Standard Spiking
This protocol describes the preparation of a complex hydrocarbon sample for GC-MS analysis. The primary objectives are to dilute the sample to a concentration within the linear range of the instrument and to add an internal standard for accurate quantification.
-
Materials:
-
Complex mixture sample (e.g., fuel, base oil)
-
Hexane (B92381) (or other suitable non-polar solvent), HPLC grade or higher
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS): n-Dodecane (or a suitable deuterated alkane)
-
Class A volumetric flasks (10 mL)
-
Micropipettes
-
Vortex mixer
-
2 mL autosampler vials with septa caps
-
-
Procedure:
-
Prepare a Primary Stock Solution of this compound (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in hexane in a 10 mL volumetric flask. Fill to the mark with hexane and mix thoroughly.
-
Prepare an Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of n-dodecane and dissolve it in hexane in a 10 mL volumetric flask. Fill to the mark with hexane and mix thoroughly.
-
Prepare Calibration Standards: Perform serial dilutions of the this compound primary stock solution with hexane to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Spike Calibration Standards with Internal Standard: Add a constant concentration of the internal standard stock solution to each calibration standard to achieve a final IS concentration of 10 µg/mL.
-
Sample Preparation: Accurately weigh approximately 100 mg of the complex mixture sample into a 10 mL volumetric flask.
-
Spike Sample with Internal Standard: Add the internal standard stock solution to the sample flask to achieve a final concentration of 10 µg/mL upon dilution to 10 mL.
-
Dilution: Dilute the sample to the 10 mL mark with hexane.
-
Vortex and Transfer: Vortex the flask for 30 seconds to ensure homogeneity. Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.
-
2. GC-MS Analysis Protocol
This protocol details the instrumental parameters for the separation and detection of this compound and the internal standard.
-
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Autosampler
-
-
GC-MS Parameters:
| Parameter | Setting |
| GC System | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Split (Split Ratio 20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 50°C, hold for 2 minutes |
| Ramp 1 | 10°C/min to 150°C |
| Ramp 2 | 25°C/min to 280°C, hold for 5 minutes |
| MS System | |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| This compound | Quantifier: m/z 57, Qualifiers: m/z 71, 85 |
| n-Dodecane (IS) | Quantifier: m/z 57, Qualifiers: m/z 71, 85 (Note: SIM windows will be time-segmented based on retention times) |
Data Presentation
The following table summarizes example quantitative data for the analysis of this compound. This data is illustrative and will vary based on the specific instrumentation and experimental conditions.
Table 1: Example Quantitative Performance Data
| Parameter | This compound | n-Dodecane (IS) |
| Retention Time (min) | ~10.5 | ~12.2 |
| Linear Range (µg/mL) | 0.5 - 100 | - |
| Correlation Coefficient (R²) | >0.998 | - |
| Limit of Detection (LOD) (µg/mL) | 0.15 | - |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | - |
| Precision (%RSD, n=6) | < 5% | - |
| Accuracy (Recovery %) | 95 - 105% | - |
Mandatory Visualizations
Caption: Workflow for this compound quantification.
Caption: Principle of separation and detection by GC-MS.
References
- 1. cup.edu.cn [cup.edu.cn]
- 2. This compound | C11H24 | CID 18711092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 5. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry of Tetramethylheptane Isomers
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the analysis of tetramethylheptane isomers using high-resolution mass spectrometry (HRMS), coupled with gas chromatography (GC). It includes sample preparation, instrumental parameters, and data analysis strategies, along with expected fragmentation patterns for the differentiation of various isomers.
Introduction
Tetramethylheptane (C₁₁H₂₄) isomers are branched alkanes that can be present in complex hydrocarbon mixtures, such as fuels, lubricants, and environmental samples. Due to their structural similarity, the differentiation and identification of these isomers pose a significant analytical challenge. High-resolution mass spectrometry offers the necessary mass accuracy and resolving power to distinguish between isobaric fragments and confirm elemental compositions, which is crucial for unambiguous identification. When coupled with gas chromatography, which separates isomers based on their boiling points and interactions with the stationary phase, GC-HRMS provides a powerful tool for the detailed characterization of these compounds.
Experimental Protocols
This section outlines the recommended methodologies for the GC-HRMS analysis of tetramethylheptane isomers.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality data.
-
Sample Dilution: Dilute the sample containing tetramethylheptane isomers in a volatile, non-polar solvent such as hexane (B92381) or pentane. The final concentration should be in the low ppm (µg/mL) range to avoid column overload and detector saturation.
-
Internal Standard: For quantitative analysis, add an internal standard to the sample. A suitable internal standard would be a deuterated alkane or a branched alkane with a different retention time from the target analytes.
-
Filtration: Filter the diluted sample through a 0.2 µm PTFE syringe filter to remove any particulate matter that could contaminate the GC inlet or column.
-
Vialing: Transfer the final sample to a 2 mL autosampler vial with a PTFE-lined cap.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following parameters are recommended for the separation and detection of tetramethylheptane isomers.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | Agilent DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or similar non-polar column |
| Inlet | Split/Splitless |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 280 °C |
| Oven Program | 40 °C for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 30-200 |
| Acquisition Rate | 10 spectra/s |
| Resolution | > 10,000 (FWHM) |
Data Presentation: Fragmentation Patterns
The mass spectra of branched alkanes are characterized by fragmentation at the branching points, leading to the formation of stable carbocations. The molecular ion (M⁺) peak for alkanes is often of low abundance or absent. The following table summarizes the prominent ions observed in the electron ionization mass spectra of two tetramethylheptane isomers, based on data from the NIST Mass Spectrometry Data Center.
| m/z | Proposed Fragment | 2,2,6,6-Tetramethylheptane (Relative Abundance %) | 2,2,3,5-Tetramethylheptane (Relative Abundance %) |
| 41 | [C₃H₅]⁺ | 45 | 40 |
| 43 | [C₃H₇]⁺ | 60 | 100 |
| 57 | [C₄H₉]⁺ | 100 | 85 |
| 71 | [C₅H₁₁]⁺ | 15 | 30 |
| 85 | [C₆H₁₃]⁺ | 5 | 10 |
| 99 | [C₇H₁₅]⁺ | <1 | 5 |
| 156 | [C₁₁H₂₄]⁺ (M⁺) | Not Observed | Not Observed |
Note: The data presented is based on low-resolution mass spectra from the NIST database and is intended to illustrate the general fragmentation patterns. High-resolution analysis would provide exact mass measurements for each fragment, allowing for the determination of their elemental composition.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the GC-HRMS analysis of tetramethylheptane isomers.
Fragmentation Pathway of a Tetramethylheptane Isomer
The following diagram illustrates a representative fragmentation pathway for a tetramethylheptane isomer, leading to the formation of a stable tertiary carbocation.
Conclusion
High-resolution mass spectrometry coupled with gas chromatography is an indispensable technique for the detailed analysis of tetramethylheptane isomers. The high mass accuracy and resolving power of HRMS instruments allow for the confident identification of isomers based on their unique fragmentation patterns and the elemental composition of their fragment ions. The provided protocol serves as a robust starting point for researchers and scientists in various fields, enabling the accurate characterization of these complex branched alkanes.
Troubleshooting & Optimization
Technical Support Center: Optimizing GC-MS for Branched Alkane Separation
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to method optimization.
Troubleshooting Guide
This section addresses specific issues you may encounter during your GC-MS experiments for branched alkane separation.
Issue 1: Poor Resolution or Co-elution of Branched Alkane Isomers
-
Question: My chromatogram shows poor separation of branched alkane isomers, with many peaks overlapping. How can I improve the resolution?
-
Answer: Achieving baseline separation of branched alkane isomers can be challenging due to their similar boiling points and chemical structures.[1] Here are several parameters to optimize:
-
GC Column Selection: The choice of the stationary phase is critical for separating isomers.[1][2]
-
Recommendation: A long capillary column (e.g., 60 m or 100 m) with a thin film thickness (e.g., 0.1 to 0.25 µm) provides a higher number of theoretical plates, leading to better separation.[1] A non-polar or slightly polar stationary phase, such as one composed of 5% diphenyl / 95% dimethyl polysiloxane, is a good starting point.[1] For complex hydrocarbon mixtures, a non-polar stationary phase is often optimal.[3]
-
-
Oven Temperature Program: The temperature ramp rate is a key parameter for separating compounds with close boiling points.[1][4]
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically Helium or Hydrogen) affects chromatographic efficiency.
-
Issue 2: Peak Tailing or Broadening
-
Question: The peaks for my branched alkanes are tailing and broad. What is the cause and how can I fix it?
-
Answer: Peak tailing and broadening can be caused by several factors, including issues with the injection port, column, or system activity.[1][8]
-
Injection Port Temperature: The injection port temperature must be high enough to ensure the complete and rapid vaporization of the analytes.[1][9]
-
Recommendation: Set the injector temperature to at least the boiling point of the highest-eluting isomer. For high-boiling point alkanes, this could be in the range of 350-400 °C.[1]
-
-
Column Contamination or Degradation: Active sites in the GC system, caused by contamination or column bleed, can lead to peak tailing.[1]
-
Recommendation: Bake out the column at its maximum recommended temperature for a few hours. If the problem persists, you may need to trim the first few centimeters of the column inlet or replace the column entirely.[1]
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.[1]
-
Recommendation: Try diluting your sample or using a higher split ratio during injection.
-
-
Issue 3: Low Signal Intensity and Poor Sensitivity
-
Question: The signal for my branched alkane isomers is very low, making detection and quantification difficult. How can I improve the sensitivity?
-
Answer: Low signal intensity can be due to a variety of factors, from sample preparation to mass spectrometer settings.[1][7]
-
Mass Spectrometer (MS) Settings: The settings of the mass spectrometer can significantly impact signal intensity.
-
Recommendation: Ensure the MS source and quadrupole temperatures are optimized. A source temperature of around 230°C is a common starting point.[7] For targeted analysis, using Selected Ion Monitoring (SIM) mode instead of full scan mode will significantly increase sensitivity.[7] The characteristic fragment ions for alkanes are m/z 57, 71, and 85.[7]
-
-
Injector Type and Mode: The choice of injector and injection mode can impact the amount of sample transferred to the column.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for GC-MS parameters for branched alkane analysis?
A1: While optimal parameters depend on the specific instrument and sample, the following table provides a good starting point for method development.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30-60 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane) | Provides good resolution for a wide range of alkanes.[7][10] |
| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1.0-1.2 mL/min | Inert gases that provide good chromatographic efficiency.[7][10] |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless injection enhances sensitivity, while split injection prevents column overload.[1][10] |
| Injector Temp. | 280-350 °C | Ensures rapid and complete vaporization of the sample.[10][11] |
| Oven Program | Initial: 40-50°C (hold 1-3 min), Ramp: 5-10°C/min to 320°C, Hold: 5-10 min | A slower ramp rate generally provides better separation of closely eluting compounds.[7][10] |
| MS Transfer Line Temp. | 280-300 °C | Prevents condensation of analytes between the GC and MS.[10] |
| Ion Source Temp. | 230 °C | A standard temperature for Electron Ionization (EI) sources.[7][10] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns.[10] |
| Mass Range | 40-550 amu | Covers the expected mass range for a variety of alkanes and their fragments. |
| Solvent Delay | 3-5 min | Prevents the solvent peak from overwhelming the detector. |
Q2: How does the oven temperature program affect the separation of branched alkanes?
A2: The oven temperature program is a critical parameter that directly influences the retention time and separation of compounds.[4][12] For a complex mixture of branched alkanes with a wide range of boiling points, a temperature program is essential.[5] A slow temperature ramp rate increases the time analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting isomers.[1] In contrast, an isothermal (constant temperature) method may result in very long retention times for higher boiling point alkanes and poor separation of early eluting ones.[12]
Q3: What are the characteristic mass spectral fragments for alkanes?
A3: Alkanes undergo extensive fragmentation in Electron Ionization (EI) mass spectrometry. The most abundant fragments are typically alkyl cations with the general formula [CnH2n+1]+. You will observe a series of fragment ions separated by 14 Da (the mass of a CH2 group). Common and abundant ions to monitor in SIM mode for increased sensitivity are m/z 57, 71, and 85.[7][10] The molecular ion (M+) is often of very low abundance or completely absent in the EI spectra of long-chain alkanes.[10]
Experimental Protocols
Protocol 1: General GC-MS Method for Branched Alkane Analysis
This protocol provides a starting point for the analysis of a mixture of branched alkanes.
-
Sample Preparation:
-
Prepare a stock solution of your alkane mixture at a known concentration (e.g., 1 mg/mL) in a suitable solvent like hexane (B92381) or dichloromethane.
-
Create a series of working standards by serial dilution to cover the expected concentration range of your samples.
-
-
Instrument Setup:
-
Install a suitable GC column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.[7]
-
Set the GC-MS parameters according to the recommendations in the table above.
-
Perform an autotune of the mass spectrometer to ensure optimal performance.[7]
-
Run a solvent blank to check for system contamination.[7]
-
-
Calibration:
-
Inject the series of calibration standards and the solvent blank.
-
Generate a calibration curve by plotting the peak area of the target analytes against their concentration.[7]
-
-
Sample Analysis:
-
Inject your unknown samples.
-
Identify the branched alkanes based on their retention times and mass spectra by comparing them to the standards and library data.
-
Quantify the analytes using the calibration curve.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector [journalijsra.com]
- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 6. mastelf.com [mastelf.com]
- 7. benchchem.com [benchchem.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. csun.edu [csun.edu]
- 10. benchchem.com [benchchem.com]
- 11. Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. chromatographyonline.com [chromatographyonline.com]
Troubleshooting peak tailing for 2,2,4,4-Tetramethylheptane in GC
Technical Support Center: Gas Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues for 2,2,4,4-Tetramethylheptane in Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography?
A1: In an ideal chromatogram, peaks should exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the trailing edge of a peak is broader than its leading edge, resulting in an asymmetrical peak shape.[1] This can negatively impact analysis by reducing the resolution between closely eluting compounds and making accurate peak integration and quantification less precise.[1] A tailing factor or asymmetry factor greater than 1.5 typically indicates a significant issue that requires investigation.[2]
Q2: Why are my peaks for this compound, a non-polar compound, tailing?
A2: While peak tailing is often associated with the chemical interactions of polar analytes with active sites in the GC system, non-polar compounds like this compound can also exhibit tailing.[3] For non-polar analytes, peak tailing is most often due to physical issues within the GC system rather than chemical interactions.[1] These physical issues can create turbulence in the carrier gas flow path or create unswept (dead) volumes.[1]
Q3: If all the peaks in my chromatogram, including the solvent peak, are tailing, what is the likely cause?
A3: When all peaks in a chromatogram show tailing, it is a strong indication of a physical problem within the GC system that is affecting all compounds. Common culprits include:
-
Improper Column Installation: The column may be positioned too high or too low in the inlet, creating a dead volume.[1]
-
Poor Column Cut: A ragged or uneven cut at the column's inlet can disrupt the carrier gas flow, causing turbulence.[1]
-
Contaminated Inlet Liner: The liner can become contaminated with non-volatile residues from previous injections.[4]
-
System Leaks: Leaks at the inlet or detector connections can disrupt the pressure and flow uniformity.
Q4: What if only the this compound peak is tailing?
A4: If only a specific peak is tailing, the issue is more likely related to an interaction specific to that compound. Although less common for a non-polar alkane, possible causes could include:
-
Column Contamination: Specific contaminants at the head of the column might be interacting with the analyte.
-
Co-elution: An impurity co-eluting with your analyte can give the appearance of a tailing peak.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion, which can sometimes manifest as tailing.[5]
Troubleshooting Guides
This section provides detailed, question-and-answer-based guides to resolve specific issues causing peak tailing for this compound.
Guide 1: Diagnosing the Source of Peak Tailing
Q: How can I systematically determine the cause of peak tailing for this compound?
A: A logical, step-by-step approach is the most efficient way to troubleshoot. The following workflow can help you diagnose the issue:
Guide 2: Addressing Physical Issues in the GC System
Q: My investigation points to a physical issue. What are the most common problems and how do I fix them?
A: The most frequent physical causes of peak tailing are related to the inlet and the column.
-
Contaminated Inlet Liner: Over time, non-volatile residues from samples can accumulate in the inlet liner, creating active sites or disrupting the sample vaporization process.
-
Solution: Replace the inlet liner and septum. See Protocol 1: Inlet Maintenance .
-
-
Improper Column Installation: If the column is set too high or too low in the inlet, it can create a "dead volume" where the carrier gas flow is not efficient, leading to band broadening and peak tailing.
-
Solution: Reinstall the column, ensuring the correct insertion depth as specified by your instrument manufacturer.
-
-
Poor Column Cut: A jagged or angled column cut can create turbulence at the point where the sample enters the column.
-
Solution: Trim the front end of the column to ensure a clean, 90-degree cut. See Protocol 2: Column Trimming .
-
-
System Leaks: Leaks in the gas lines or at fittings can cause fluctuations in the carrier gas flow rate and pressure, leading to distorted peak shapes.
-
Solution: Perform a thorough leak check of the system. See Protocol 3: System Leak Check .
-
Data Presentation
The following tables illustrate how different GC parameters can influence the peak shape of a branched alkane like this compound. The peak shape is quantified using the Asymmetry Factor (As), where a value of 1.0 represents a perfectly symmetrical peak.
Table 1: Effect of Inlet Temperature on Peak Asymmetry
| Inlet Temperature (°C) | Asymmetry Factor (As) | Peak Shape Description |
| 200 | 1.8 | Significant Tailing |
| 225 | 1.4 | Moderate Tailing |
| 250 | 1.1 | Good Symmetry |
| 275 | 1.0 | Excellent Symmetry |
| 300 | 1.0 | Excellent Symmetry |
An inlet temperature that is too low can result in slow or incomplete vaporization of the analyte, leading to peak tailing.
Table 2: Effect of Carrier Gas Flow Rate on Peak Asymmetry
| Carrier Gas Flow Rate (mL/min) | Asymmetry Factor (As) | Peak Shape Description |
| 0.5 | 1.7 | Significant Tailing |
| 1.0 | 1.2 | Minor Tailing |
| 1.5 | 1.0 | Excellent Symmetry |
| 2.0 | 1.1 | Minor Tailing |
| 2.5 | 1.3 | Moderate Tailing |
An optimal flow rate ensures efficient transfer of the analyte through the column. Flow rates that are too low can lead to increased diffusion and peak broadening/tailing, while excessively high flow rates may not allow for proper interaction with the stationary phase.
Experimental Protocols
Protocol 1: Inlet Maintenance (Septum and Liner Replacement)
This protocol details the routine replacement of the inlet liner and septum, which is a common solution for peak tailing caused by contamination.
Materials:
-
New, deactivated inlet liner
-
New septum
-
Lint-free gloves
-
Wrenches for inlet fittings
Procedure:
-
Cool Down the GC: Ensure the inlet and oven are at a safe temperature (below 50°C).
-
Turn Off Carrier Gas: Stop the flow of the carrier gas to the inlet.
-
Remove the Septum Retainer: Unscrew the septum retaining nut.[6]
-
Replace the Septum: Use tweezers to remove the old septum and replace it with a new one. Do not overtighten the retaining nut upon reassembly.[6]
-
Access the Liner: Open the inlet to access the liner.
-
Remove the Old Liner: Carefully remove the old liner using tweezers or a specialized liner removal tool.[6][7][8] Note its orientation.
-
Install the New Liner: Wearing lint-free gloves, place a new, deactivated liner (with a new O-ring) in the same orientation as the old one.[7][8]
-
Reassemble the Inlet: Securely reassemble the inlet components.
-
Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check around the inlet fittings.
-
Equilibrate: Heat the inlet to its setpoint temperature and allow the system to stabilize before running a sample.
Protocol 2: Column Trimming
This procedure is used to remove the front section of the GC column, which may be contaminated or have a poor cut.
Materials:
-
Ceramic scoring wafer or diamond-tipped column cutter
-
Magnifying glass
-
Lint-free gloves
-
Wrenches for column fittings
Procedure:
-
Cool Down the GC: Ensure the oven and inlet are at room temperature.
-
Turn Off Carrier Gas: Stop the carrier gas flow.
-
Disconnect the Column: Carefully disconnect the column from the inlet.
-
Score the Column: Wearing gloves, use a ceramic scoring wafer to make a light, single score on the column, approximately 10-20 cm from the inlet end.[9]
-
Break the Column: Hold the column on either side of the score and gently flick the end to create a clean break.
-
Inspect the Cut: Use a magnifying glass to inspect the cut. It should be a clean, flat, 90-degree surface with no jagged edges or shards.[9] If the cut is not clean, repeat the process.
-
Reinstall the Column: Reinstall the column into the inlet, ensuring the correct insertion depth according to the instrument manufacturer's instructions.
-
Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check at the inlet fitting.
-
Condition the Column: Briefly condition the column by heating it to a moderate temperature to remove any oxygen that may have entered during the process.
Protocol 3: System Leak Check
This protocol describes how to perform a leak check using an electronic leak detector, which is the recommended method for capillary GC systems.[10][11]
Materials:
-
Electronic leak detector
Procedure:
-
Pressurize the System: Set the carrier gas pressure to your normal operating pressure or slightly higher to make small leaks more detectable.[12]
-
Turn Off Oven Fan: Turn off the GC oven fan to prevent drafts from affecting the leak detector.[10]
-
Check Fittings Systematically: Begin at the gas source and follow the gas lines to the instrument, checking each fitting.[10][12]
-
Check Inlet and Detector Fittings: Carefully move the probe of the electronic leak detector around all fittings at the inlet and detector. Pay close attention to the septum nut, the column nut, and any other connections.[12]
-
Listen and Watch for Signals: The leak detector will provide an audible and/or visual signal if a leak is detected.[12]
-
Tighten or Replace Fittings: If a leak is found, gently tighten the fitting. If the leak persists, the fitting or ferrule may need to be replaced.
-
Re-check: After tightening or replacing a fitting, re-check the connection with the leak detector to ensure the leak has been resolved.
-
Restore Operating Conditions: Once the system is confirmed to be leak-free, you can turn the oven fan back on and return to your normal operating conditions.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. restek.com [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Replacing a GC Inlet Liner [restek.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Leak Checking a GC System [restek.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. chromtech.com [chromtech.com]
Technical Support Center: Resolving Co-elution of Tetramethylheptane Isomers
Welcome to the technical support center for the chromatographic analysis of tetramethylheptane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the co-elution of these compounds during Gas Chromatography (GC) analysis.
Troubleshooting Guide: Overcoming Co-elution
Issue: Poor chromatographic resolution and significant peak overlap are observed for tetramethylheptane isomers.
This guide provides a systematic approach to troubleshoot and resolve this common issue.
Initial Assessment: Identifying the Problem
The first step is to confirm and characterize the co-elution. When analyzing a mixture of tetramethylheptane isomers, it is common to encounter co-elution, where two or more isomers exit the GC column at nearly the same time, resulting in overlapping peaks[1][2].
-
Symptom Checklist:
-
Asymmetrical or broad peaks.
-
Presence of "shoulders" on a peak, suggesting a hidden component[2].
-
Inconsistent peak integration and quantification.
-
Mass spectral analysis across a single chromatographic peak shows varying ion ratios, indicating multiple components.
-
Method Optimization Strategy
Improving the separation of co-eluting isomers involves a logical optimization of key chromatographic parameters: selectivity, efficiency, and retention[1].
Logical Workflow for Troubleshooting Co-elution
Caption: A logical workflow for troubleshooting the co-elution of isomers.
Frequently Asked Questions (FAQs)
Q1: Why do tetramethylheptane isomers frequently co-elute during GC analysis?
A1: The structural similarity of tetramethylheptane isomers results in very close boiling points and polarities. Since gas chromatography separates compounds primarily based on their boiling points and interactions with the stationary phase, these slight differences make achieving baseline separation challenging[3][4]. Inadequate chromatographic conditions, such as using an inappropriate stationary phase or a suboptimal temperature program, are common contributing factors to co-elution[5].
Q2: Which GC column stationary phase is best suited for separating tetramethylheptane isomers?
A2: For separating non-polar branched alkanes, the choice of stationary phase is critical.
-
Standard Non-Polar Phases: A good starting point is a non-polar stationary phase, such as a 100% dimethylpolysiloxane or a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)[5][6].
-
Specialized Phases: For challenging separations of alkane isomers, specialized stationary phases may be required. Columns with unique selectivities, such as those based on novel materials like metal-organic frameworks, have shown promise for separating linear and branched alkanes[7][8][9].
Q3: How can I optimize the GC temperature program to resolve co-eluting tetramethylheptane isomers?
A3: Optimizing the temperature program is often the most effective way to improve the separation of closely eluting compounds[5].
-
Slower Ramp Rate: A slower temperature ramp rate (e.g., 2-5 °C/min) around the elution temperature of the isomers can significantly enhance resolution[5].
-
Isothermal Segments: Introducing an isothermal hold at a temperature just below the elution temperature of the critical pair can also improve separation.
-
Lower Initial Temperature: A lower starting oven temperature can improve the focusing of the analytes at the head of the column, leading to sharper peaks and better resolution of early eluting isomers[10].
Q4: Can adjusting the carrier gas flow rate improve the separation of tetramethylheptane isomers?
A4: Yes, optimizing the carrier gas flow rate, or more precisely the linear velocity, can maximize column efficiency (the number of theoretical plates). An optimal linear velocity will result in sharper peaks, which can improve the resolution of closely eluting compounds. It is important to operate the column at the optimal flow rate for the carrier gas being used (e.g., Helium, Hydrogen, or Nitrogen)[1][11].
Q5: Are there any alternative analytical techniques to resolve severe co-elution of tetramethylheptane isomers?
A5: While GC-MS is the most common technique, for extremely challenging separations, other approaches can be considered. Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly higher peak capacity and can resolve components that co-elute in a single-dimension separation. Additionally, specialized adsorbent materials, such as certain zeolites or metal-organic frameworks, can be used for the selective separation of alkane isomers based on their molecular shape and size[4][12][13].
Experimental Protocols & Data
Table 1: GC-MS Method Parameters for Analysis of Tetramethylheptane Isomers
This table provides a starting point for method development. Optimization will be required based on the specific isomers of interest and the GC system used.
| Parameter | Recommended Starting Condition | Rationale for Optimization |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A standard non-polar column is a good starting point. For better resolution, consider a longer column (e.g., 60 m) or a column with a different stationary phase for altered selectivity[5][11]. |
| Inlet Temperature | 250 °C | Ensures complete vaporization without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 split ratio) | Prevents column overload and ensures sharp peaks. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Constant Flow Rate | 1.0 mL/min | An optimal flow rate maximizes column efficiency[14]. |
| Oven Program | Initial: 40 °C, hold for 2 min. Ramp: 5 °C/min to 200 °C. | A slow ramp rate is crucial for separating closely boiling isomers[5]. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Mass Range | m/z 40-200 | Covers the expected mass fragments of tetramethylheptane isomers. |
Detailed Experimental Workflow
The following workflow outlines the steps for analyzing and resolving co-eluting tetramethylheptane isomers.
Experimental Workflow for Resolving Co-eluting Isomers
Caption: A systematic workflow for the analysis and resolution of co-eluting isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. biocompare.com [biocompare.com]
- 4. Exploiting entropy to separate alkane isomers [pubsapp.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tubular metal-organic framework-based capillary gas chromatography column for separation of alkanes and aromatic positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Adsorptive process design for the separation of hexane isomers using zeolites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
Improving signal-to-noise for 2,2,4,4-Tetramethylheptane in MS
Welcome to the technical support center for the mass spectrometry analysis of 2,2,4,4-Tetramethylheptane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental results and improve the signal-to-noise (S/N) ratio for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for this compound?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective and widely used technique for the analysis of this compound.[1][2] As a volatile, non-polar hydrocarbon, it is ideally suited for separation by gas chromatography.[3] The sample is vaporized and separated based on its boiling point and interaction with the GC column before entering the mass spectrometer for detection.[2] LC-MS is generally not suitable for this compound due to its high volatility and poor ionization efficiency in common LC-MS sources like Electrospray Ionization (ESI).
Q2: Why is the molecular ion peak for this compound often weak or completely absent in my mass spectrum?
A2: This is a characteristic behavior of highly branched alkanes in mass spectrometry.[4] The molecular ion of this compound is unstable and undergoes extensive fragmentation upon ionization, particularly with high-energy techniques like Electron Ionization (EI).[4][5] The fragmentation preferentially occurs at the branching points, leading to the formation of more stable tertiary carbocations.[4] This rapid fragmentation consumes the molecular ions, resulting in a very low abundance or complete absence of the molecular ion peak in the spectrum, while the fragment ions dominate.[5]
Q3: Which ionization technique provides the best signal for this compound?
A3: The choice of ionization technique depends on the analytical goal.
-
Electron Ionization (EI): This is the most common technique for GC-MS and is considered a "hard" ionization method.[6][7] It uses high-energy electrons to ionize the molecule, leading to extensive and reproducible fragmentation.[7] While this often results in a weak molecular ion, the resulting fragment pattern is like a fingerprint, which is excellent for compound identification through spectral library matching (e.g., NIST library).[3][8]
-
Chemical Ionization (CI): This is a "soft" ionization technique that can be used to preserve the molecular ion.[7][8] In CI, a reagent gas is ionized first, and these ions then react with the analyte molecule, typically through proton transfer.[8] This process imparts less energy to the analyte, reducing fragmentation and often producing a prominent [M+H]+ or [M-H]+ ion, which is useful for confirming the molecular weight.
Q4: What are the primary causes of a low signal-to-noise (S/N) ratio when analyzing this compound?
A4: A low S/N ratio can stem from several factors throughout the analytical workflow:
-
Suboptimal GC Conditions: An unoptimized temperature program, incorrect carrier gas flow rate, or sample overload can lead to broad peaks, which reduces the signal height relative to the baseline noise.[9]
-
System Contamination: High background noise can be caused by column bleed, a contaminated GC inlet liner, or impurities in the carrier gas or solvents.[9][10]
-
Mass Spectrometer Issues: A dirty ion source, incorrect tuning, or low detector voltage can significantly decrease signal intensity.[11][12]
-
Matrix Effects: If analyzing this compound in a complex sample, co-eluting compounds from the matrix can interfere with the ionization process in the MS source, leading to ion suppression and a weaker signal.[13][14]
Troubleshooting Guides
Issue 1: Very Low or No Signal Detected
Q: I am injecting my sample, but I see no peak, or the signal is barely above the noise. How can I diagnose the problem?
A: A complete loss of signal usually points to a systematic failure. A step-by-step check of the instrument is the most effective way to identify the root cause. Start by ensuring the mass spectrometer is properly tuned and calibrated.[10][11] Then, follow a logical path from the sample injection to the detector.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 5. youtube.com [youtube.com]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. acdlabs.com [acdlabs.com]
- 8. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. Matrix effect: Significance and symbolism [wisdomlib.org]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 2,2,4,4-Tetramethylheptane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of 2,2,4,4-Tetramethylheptane.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound, with a focus on mitigating matrix effects.
Question: I am observing poor peak shape (e.g., tailing or fronting) for my this compound peak. What are the possible causes and solutions?
Answer:
Poor peak shape for branched alkanes like this compound is often indicative of issues within the GC system or interactions with the sample matrix.
Possible Causes:
-
Active Sites in the GC System: Silanol groups in the injector liner, column, or detector can interact with analytes, leading to peak tailing.
-
Column Overload: Injecting too much sample can saturate the column, resulting in peak fronting.
-
Improper Injection Technique: A slow injection speed can cause band broadening.
-
Matrix-Induced Peak Distortion: Co-eluting matrix components can interfere with the chromatography of the analyte.
Troubleshooting Steps:
-
Inertness of the GC System:
-
Use a deactivated injector liner with glass wool.
-
Condition the GC column according to the manufacturer's instructions to passivate active sites.
-
Trim the first few centimeters of the column to remove accumulated non-volatile residues.
-
-
Injection Parameters:
-
Optimize the injection volume; try reducing the injected amount.
-
Ensure a fast injection speed.
-
Consider using a programmed temperature vaporization (PTV) inlet for better control over the injection process.
-
-
Sample Preparation:
-
Implement a more rigorous cleanup step in your sample preparation to remove interfering matrix components. Solid-phase extraction (SPE) with a non-polar sorbent can be effective.
-
If using headspace analysis, optimize the equilibration temperature and time to favor the transfer of the analyte over less volatile matrix components.
-
Question: My recovery of this compound is low and inconsistent. How can I improve it?
Answer:
Low and variable recovery is a common challenge, often stemming from the sample preparation process or matrix effects.
Possible Causes:
-
Inefficient Extraction: The chosen solvent or extraction technique may not be optimal for this compound from your specific matrix.
-
Analyte Loss during Evaporation: If a solvent evaporation step is used, the volatile nature of this compound can lead to significant losses.
-
Matrix Suppression: Co-eluting matrix components can suppress the ionization of this compound in the MS source, leading to a lower signal and apparent low recovery.[1][2]
Troubleshooting Steps:
-
Optimize Extraction:
-
For liquid samples (e.g., plasma, water), consider liquid-liquid extraction (LLE) with a non-polar solvent like hexane (B92381) or pentane.
-
For solid samples (e.g., soil, tissue), headspace solid-phase microextraction (HS-SPME) is a good option to extract volatile compounds while leaving non-volatile matrix components behind.[3]
-
If using SPE, ensure the sorbent is appropriate for retaining and eluting branched alkanes.
-
-
Minimize Analyte Loss:
-
If an evaporation step is necessary, use a gentle stream of nitrogen and carefully control the temperature to avoid excessive loss of the volatile analyte.
-
Consider using a solvent-free extraction technique like HS-SPME.
-
-
Assess and Mitigate Matrix Effects:
-
Perform a post-extraction spike experiment to quantify the extent of matrix suppression.
-
Use a matrix-matched calibration curve to compensate for systematic matrix effects.
-
Employ an internal standard, preferably a stable isotope-labeled version of the analyte, to correct for both extraction recovery and matrix effects.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of an analyte's signal intensity due to the presence of co-eluting compounds from the sample matrix.[2] In the context of GC-MS analysis of this compound, these effects can manifest as either signal enhancement or, more commonly, signal suppression. This interference can lead to inaccurate quantification, poor precision, and a higher limit of detection.
Q2: How can I quantitatively assess the matrix effect for my this compound analysis?
A2: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of the analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) to the peak area of the analyte in a neat solvent standard at the same concentration.
The formula for calculating the Matrix Factor is:
-
MF (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solvent) x 100
A value less than 100% indicates signal suppression, while a value greater than 100% suggests signal enhancement.
Q3: What is the most effective way to compensate for matrix effects in the quantification of this compound?
A3: The use of a stable isotope-labeled (SIL) internal standard (IS) is considered the gold standard for compensating for matrix effects. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of signal suppression or enhancement. By monitoring the ratio of the analyte to the IS, accurate and precise quantification can be achieved. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used as an alternative.
Q4: What are some recommended sample preparation techniques to minimize matrix effects for this compound in biological and environmental samples?
A4: The choice of sample preparation technique is crucial for minimizing matrix effects. Here are some recommendations:
-
For Biological Fluids (e.g., Blood, Plasma): Headspace Solid-Phase Microextraction (HS-SPME) is highly effective for volatile compounds like this compound.[3] It allows for the extraction of the analyte from the headspace above the sample, leaving non-volatile matrix components like proteins and salts behind.
-
For Environmental Water Samples: Purge and trap concentration followed by GC-MS is a standard method for volatile hydrocarbons.[4] This technique effectively isolates volatile analytes from the water matrix.
-
For Solid Matrices (e.g., Soil, Tissue): Solvent extraction with a non-polar solvent like hexane, followed by a cleanup step using Solid-Phase Extraction (SPE) with silica (B1680970) or Florisil, can be used to remove polar interferences.[1]
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using HS-SPME-GC-MS
This protocol provides a general procedure for the extraction and analysis of this compound from human plasma. Optimization may be required for specific applications.
1. Sample Preparation:
- Thaw frozen plasma samples on ice.
- Pipette 500 µL of plasma into a 10 mL headspace vial.
- Add a known amount of internal standard (e.g., deuterated this compound or a suitable analog like dodecane-d26).
- Immediately seal the vial with a PTFE-lined septum.
2. HS-SPME Procedure:
- Place the vial in an autosampler with an agitator and heater.
- Equilibrate the sample at 60°C for 15 minutes with agitation.
- Expose a 100 µm polydimethylsiloxane (B3030410) (PDMS) SPME fiber to the headspace for 30 minutes at 60°C.
- Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
3. GC-MS Parameters:
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector | Splitless mode, 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| MS Source | 230°C |
| MS Quad | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined based on the mass spectrum of this compound |
| Qualifier Ions | To be determined based on the mass spectrum of this compound |
4. Calibration:
- Prepare matrix-matched calibration standards by spiking known concentrations of this compound into blank plasma. Process these standards alongside the unknown samples.
Protocol 2: Assessment of Matrix Effect
This protocol describes how to quantitatively evaluate the matrix effect.
1. Prepare Three Sets of Samples:
- Set A (Neat Solution): Spike the this compound standard into the final reconstitution solvent at a known concentration.
- Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma) through the entire extraction procedure. Spike the this compound standard into the final, clean extract at the same concentration as Set A.
- Set C (Pre-Extraction Spike): Spike the this compound standard into the blank matrix sample before starting the extraction procedure, at the same concentration as Set A.
2. Analyze all samples using the developed GC-MS method.
3. Calculate the Matrix Factor (MF) and Recovery (RE):
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100 | < 100% = Suppression> 100% = Enhancement |
| Recovery (RE) | (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100 | Indicates the efficiency of the extraction process. |
Data Presentation
The following tables provide examples of how to present quantitative data for method validation. The values are illustrative and should be replaced with experimental data.
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL | - |
| Limit of Quantification (LOQ) | 1.5 ng/mL | Signal-to-Noise ≥ 10 |
| Intra-day Precision (%RSD) | < 10% | ≤ 15% |
| Inter-day Precision (%RSD) | < 12% | ≤ 15% |
| Accuracy (% Bias) | -5% to +8% | Within ±15% |
Table 2: Matrix Effect and Recovery Data for this compound in Different Matrices
| Matrix | Matrix Factor (MF) % | Recovery (RE) % |
| Human Plasma | 85% (Suppression) | 92% |
| Urine | 95% (Slight Suppression) | 95% |
| Soil Extract | 78% (Suppression) | 88% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for quantification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Volatile Hydrocarbon Analysis in Blood by Headspace Solid-Phase Microextraction: The Interpretation of VHC Patterns in Fire-Related Incidents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www2.gov.bc.ca [www2.gov.bc.ca]
Technical Support Center: Column Selection for High Molecular Weight Branched Alkane Analysis
This guide provides detailed information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals engaged in the gas chromatography (GC) analysis of high molecular weight (HMW) branched alkanes.
Frequently Asked Questions (FAQs)
Q1: What is the most important factor when selecting a GC column for HMW branched alkane analysis? The most critical factor is the stationary phase.[1][2] Since alkanes are non-polar, a non-polar stationary phase is the most effective choice, following the principle of "like dissolves like."[3] On these columns, compounds are separated primarily based on their boiling points.[3][4]
Q2: Why is a "low-bleed" or "MS-grade" column recommended? For HMW alkane analysis, high oven temperatures are required for elution.[5] Low-bleed or MS-grade columns are thermally stable and exhibit minimal stationary phase degradation (bleed) at these high temperatures.[3] This is crucial for achieving low-noise baselines, protecting the mass spectrometer (MS) detector, and ensuring accurate quantification.[3][4]
Q3: How does film thickness affect the analysis of HMW alkanes? For high-boiling point compounds like HMW alkanes, a thinner film (e.g., ≤0.25 µm) is recommended.[3] Thicker films increase analyte retention, which can lead to excessively long analysis times and potential peak broadening for compounds that are already strongly retained. Thinner films help reduce retention and allow for elution at more reasonable temperatures.[3][6]
Q4: What is the impact of column internal diameter (I.D.) and length?
-
Internal Diameter (I.D.): A 0.25 mm I.D. column offers a good balance between efficiency (narrow peaks) and sample capacity.[1] For higher resolution of complex mixtures of isomers, a smaller I.D. (<0.25 mm) can be used.[3]
-
Length: A 30-meter column is a standard choice that provides an excellent balance of resolution and analysis time.[1][3] Shorter columns (e.g., 15 m) can be used for faster analysis if the required separation is achieved.[3]
Troubleshooting Guide
This section addresses common problems encountered during the GC analysis of HMW branched alkanes.
| Problem / Symptom | Potential Cause | Recommended Solution |
| Poor Peak Resolution / Overlap | 1. Incorrect stationary phase. | 1. Ensure a non-polar, thermally stable column is used (e.g., 5% Phenyl Polysiloxane).[3] |
| 2. Temperature program is not optimized. | 2. Optimize the temperature ramp rate. A slower ramp rate (e.g., 5-10°C/min) can improve separation of closely eluting peaks.[7][8] | |
| 3. Column dimensions are not suitable for the sample complexity. | 3. For highly complex samples, use a longer column (e.g., 30 m or 60 m) with a smaller I.D. (e.g., 0.18 mm) to increase efficiency.[9] | |
| 4. Column overload. | 4. Dilute the sample or use a higher split ratio during injection.[10] | |
| Peak Tailing | 1. Active sites in the inlet liner or on the column. | 1. Use a deactivated or inert inlet liner. Trim the first few centimeters of the column inlet.[11] |
| 2. Column contamination with high molecular weight residues. | 2. Bake out the column at its maximum allowed temperature. If tailing persists, the column may need replacement.[10][12] | |
| 3. Sample is too concentrated. | 3. Reduce the amount of sample injected by diluting it or increasing the split ratio.[9] | |
| Broad or Distorted Peaks | 1. Injector temperature is too low. | 1. Increase the injector temperature to ensure rapid and complete vaporization of HMW analytes.[10] |
| 2. Column degradation. | 2. Check for oxygen leaks in the system and ensure high-purity carrier gas. Replace the column if it is damaged.[12] | |
| 3. Inefficient temperature programming. | 3. Ensure the temperature program ramps to a sufficiently high final temperature to elute all compounds with sharp peaks.[8] | |
| No Peaks or Very Small Peaks | 1. High boiling compounds are not eluting. | 1. Increase the final oven temperature and hold time. Ensure the column's maximum temperature limit is not exceeded.[10][13] |
| 2. Leak in the injection port (septum). | 2. Check for leaks and replace the septum.[10][14] | |
| 3. Syringe is partially plugged. | 3. Clean or replace the syringe.[10] | |
| Rising Baseline (Column Bleed) | 1. Column is operating above its maximum temperature limit. | 1. Verify the column's maximum programmed temperature limit and operate below it.[12] |
| 2. Oxygen is present in the carrier gas. | 2. Check for leaks in the system and ensure oxygen traps are installed and functional. Oxygen can degrade the stationary phase.[12] | |
| 3. Contamination of the column. | 3. Condition the column by baking it out at a high temperature.[9] |
Column Selection and Analysis Workflow
The following diagrams illustrate the logical process for selecting a GC column and a general workflow for troubleshooting common issues.
Caption: Logical workflow for GC column selection for HMW alkane analysis.[3]
Caption: A troubleshooting decision tree for common GC analysis issues.
Data Presentation: Comparison of Recommended GC Columns
Non-polar stationary phases are the standard for separating alkanes based on their boiling points.[5] For HMW compounds, columns with high thermal stability are essential.[5]
| Column Type | Stationary Phase | Max Temperature (°C) | Key Features & Applications |
| Agilent J&W DB-5ht | (5%-Phenyl)-methylpolysiloxane | 400 | High thermal stability and low bleed, making it robust for analyzing high boilers like waxes and HMW hydrocarbons.[5] |
| Restek Rtx-5MS | 5% Diphenyl / 95% Dimethyl Polysiloxane | 350 | Features low bleed ideal for mass spectrometry and excellent inertness. Commonly used for detailed hydrocarbon analysis (DHA).[5] |
| Thermo TG-5MS | 5% Phenyl / 95% Dimethylpolysiloxane | 350 | A general-purpose, low-polarity phase widely used for hydrocarbon analysis, offering good thermal stability.[3] |
| Generic 100% Dimethylpolysiloxane | 100% Dimethylpolysiloxane | ~325-350 | A very common non-polar phase that separates compounds strictly by boiling point.[3][4] |
Experimental Protocols
General Protocol for GC-MS Analysis of HMW Branched Alkanes
This protocol provides a starting point for method development. Optimization is likely required based on the specific instrument, column, and sample matrix.
-
Sample Preparation:
-
Accurately weigh the sample containing the HMW alkanes.
-
Dissolve the sample in a high-purity, volatile solvent (e.g., hexane, heptane) to a final concentration of approximately 1-10 µg/mL.[3]
-
Vortex the solution to ensure it is fully dissolved. If necessary, filter the sample to remove any particulates.[3]
-
-
GC-MS Instrument Conditions (Example):
-
GC Column: Select a suitable column from the table above (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[3]
-
Injection: 1 µL, Splitless or Split (e.g., 50:1 ratio).
-
Injector Temperature: 350°C (or higher, depending on analyte boiling points, but do not exceed column max temp).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 350°C.
-
Ion Source Temperature: 230-250°C.
-
Mass Range: Scan from m/z 50-800.
-
-
Column Conditioning (for new columns):
-
Before first use, a new column must be conditioned.[15]
-
Install the column in the injector but leave the detector end disconnected.
-
Purge with carrier gas at room temperature for 15-30 minutes to remove oxygen.
-
Program the oven to ramp slowly (5-10°C/min) to the maximum allowable isothermal temperature (or 20°C above the final method temperature).
-
Hold for several hours until the baseline is stable.
-
Cool the oven, connect the column to the detector, and perform a blank run to confirm a stable baseline.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. gcms.cz [gcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. trajanscimed.com [trajanscimed.com]
- 7. gcms.cz [gcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. stepbio.it [stepbio.it]
- 11. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 14. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. aelabgroup.com [aelabgroup.com]
Technical Support Center: Gas Chromatography Analysis of 2,2,4,4-Tetramethylheptane
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peak splitting and other issues during the gas chromatography (GC) analysis of 2,2,4,4-Tetramethylheptane.
Troubleshooting Guide: Peak Splitting Issues
Peak splitting in gas chromatography, where a single compound appears as two or more closely eluting peaks, can compromise the accuracy of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving these issues when analyzing this compound.
Question 1: What are the primary causes of peak splitting in the GC analysis of this compound?
Peak splitting for this compound can stem from several factors, broadly categorized as injection-related problems, column issues, and inappropriate method parameters.[1] Given its nature as a volatile, branched-chain alkane, particular attention should be paid to sample introduction and column interactions.
Question 2: How can I determine if the peak splitting is due to my injection technique?
Injection-related issues are a common source of split peaks.[2][3][4] An inconsistent or improper injection can cause the sample to be introduced onto the column in a non-uniform manner, leading to a split peak.[3]
Troubleshooting Steps for Injection-Related Problems:
-
Manual vs. Autosampler Injections: If using manual injection, inconsistencies in injection speed can cause peak splitting.[1][3] An autosampler is recommended for better reproducibility.[3]
-
Syringe Inspection: Check the syringe for any damage to the needle or plunger. A damaged syringe can lead to poor sample introduction.[1]
-
Injection Volume: Injecting too large a volume of sample can lead to column overload and cause peak fronting or splitting.[5][6][7] Try reducing the injection volume.[1]
-
Inlet Temperature: The inlet temperature should be high enough to ensure the complete and rapid vaporization of this compound and the solvent. A temperature that is too low can result in slow vaporization and peak splitting.[1]
-
Liner Contamination or Suitability: A dirty or contaminated inlet liner can interfere with sample vaporization.[3] Ensure the liner is clean and consider using one with glass wool to aid in sample vaporization.[2][4]
Question 3: My injection technique seems correct. Could the column be the source of the peak splitting?
Yes, column-related problems are another frequent cause of peak splitting. These issues can be either physical or chemical in nature.
Troubleshooting Steps for Column-Related Problems:
-
Improper Column Installation: If the column is not installed correctly in the inlet, it can lead to a poor transfer of the sample and result in split peaks.[3][5] Ensure the column is cut cleanly and installed at the correct depth according to the manufacturer's instructions.[5][6]
-
Column Contamination: Contamination at the head of the column can interfere with the chromatography process.[8] Trimming a small portion (10-20 cm) from the front of the column can often resolve this.[5]
-
Stationary Phase Mismatch: A mismatch between the polarity of the solvent and the stationary phase can cause poor sample focusing and lead to peak splitting.[2][6] For a nonpolar compound like this compound, a nonpolar stationary phase such as one based on polydimethylsiloxane (B3030410) (e.g., HP-5MS) is suitable.[8]
-
Column Overload: Injecting too concentrated a sample can overload the stationary phase, resulting in peak distortion.[1][6][7] Diluting the sample can help determine if this is the cause.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal initial oven temperature for analyzing this compound?
The initial oven temperature should be set low enough to allow for proper focusing of the analyte at the head of the column. A good starting point is an initial oven temperature that is about 20°C below the boiling point of the sample solvent.[5][6] If the initial temperature is too high, it can lead to broad or split peaks.[5][6]
Q2: Can the choice of solvent affect my analysis of this compound?
Absolutely. The solvent should be compatible with the stationary phase of your column.[2] Using a solvent with a significantly different polarity from the stationary phase can cause peak splitting, especially in splitless injections.[5][6] For the nonpolar this compound, a nonpolar solvent like hexane (B92381) or heptane (B126788) is a suitable choice.
Q3: What are some typical GC parameters for analyzing volatile organic compounds (VOCs) like this compound?
The analysis of VOCs is commonly performed using gas chromatography with a flame ionization detector (FID) or a mass spectrometer (MS).[9][10] A common technique involves purge and trap concentration for trace analysis.[10]
Experimental Protocols and Data
Recommended GC Parameters for this compound Analysis
The following table summarizes recommended starting parameters for the GC analysis of this compound. These may need to be optimized for your specific instrument and application.
| Parameter | Recommended Value | Rationale |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A nonpolar column is suitable for the separation of nonpolar alkanes.[8] |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency.[1] |
| Flow Rate | 1.0 - 1.5 mL/min | A typical flow rate for a 0.25 mm ID column.[1][11] |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte.[1] |
| Injection Volume | 1 µL | A standard injection volume; may need to be reduced to avoid overload.[1][8] |
| Split Ratio | 50:1 to 100:1 | A higher split ratio can help prevent column overload.[1] |
| Oven Program | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 200°C | A lower initial temperature allows for good focusing, and a moderate ramp rate provides good separation.[1] |
| Detector | FID or MS | Both are suitable for detecting hydrocarbons.[9][10] |
| Detector Temp | 280 °C (FID) or as per MS requirements | Prevents condensation of the analyte in the detector. |
Troubleshooting Data Summary
| Issue | Potential Cause | Recommended Action |
| Peak Splitting | Improper column installation | Re-install the column, ensuring a clean cut and correct depth.[5][6] |
| Contaminated inlet liner | Replace the liner.[3][4] | |
| Column overload | Reduce injection volume or dilute the sample.[1][7] | |
| Solvent/Stationary phase mismatch | Use a solvent with a polarity similar to the stationary phase.[2][6] | |
| Peak Fronting | Column overload | Reduce injection volume or dilute the sample.[6][7] |
| Peak Tailing | Active sites in the inlet or column | Use a deactivated liner and/or trim the column.[5] |
| Poor column cut | Re-cut the column end cleanly.[5][6] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak splitting issues encountered during the GC analysis of this compound.
Caption: Troubleshooting workflow for peak splitting.
References
- 1. benchchem.com [benchchem.com]
- 2. GC Troubleshooting—Split Peaks [restek.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Peak splitting problem? - Chromatography Forum [chromforum.org]
- 9. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 10. 揮発性有機化合物分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2,2,4,4-Tetramethylheptane
Welcome to the technical support center for the analysis of 2,2,4,4-Tetramethylheptane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely sources of contamination in my this compound analysis?
A1: Contamination in the analysis of this compound can originate from several sources, broadly categorized as either related to the sample itself or introduced during the analytical process.
-
Sample-Related Impurities: These are contaminants inherent to the this compound sample. A primary source is the synthesis process, which often involves the oligomerization of isobutylene. This can lead to the presence of structural isomers (other tetramethylheptanes or different branched alkanes) and other oligomers (e.g., dimers, trimers).
-
Process-Related Contamination: These contaminants are introduced during sample handling and analysis. Common sources include:
-
Solvents: Impurities present in the solvents used for sample dilution or preparation.
-
Lab Consumables (Extractables and Leachables): Plasticizers, antioxidants, and other compounds can leach from vial septa, caps, pipette tips, and other plasticware into the sample.[1][2]
-
GC System: Contamination can arise from septum bleed, dirty injector liners, column bleed, or carryover from previous injections.[3][4][5]
-
Gases: Impurities in the carrier gas or other GC gases can introduce a high baseline or ghost peaks.
-
Q2: I am observing unexpected peaks ("ghost peaks") in my chromatogram when analyzing this compound. What is the likely cause and how can I resolve it?
A2: Ghost peaks are extraneous peaks that appear in a chromatogram and are a common sign of contamination. To troubleshoot this issue, a systematic approach is recommended:
-
Run a Blank Analysis: Inject a vial of your solvent without the this compound sample. If the ghost peaks are present, the contamination is likely from the solvent, vial, or GC system.
-
Check the Solvent: Use a fresh, high-purity solvent from a different batch or supplier to see if the ghost peaks disappear.
-
Inspect the GC System:
-
Septum and Liner: Replace the injector septum and clean or replace the injector liner. These are common sources of contamination.[3]
-
Column Conditioning: Bake out the GC column according to the manufacturer's instructions to remove any accumulated contaminants.
-
Carryover: If the ghost peaks correspond to analytes from a previous injection, extend the run time or increase the final oven temperature to ensure all compounds elute.
-
Q3: My peak for this compound is showing significant tailing. What could be causing this?
A3: Peak tailing for a non-polar compound like this compound is often indicative of active sites in the GC system. These are locations where the analyte can have secondary, undesirable interactions.
-
Active Sites in the Injector: A contaminated or non-deactivated injector liner can cause peak tailing. Using a deactivated liner is crucial.
-
Column Issues: Contamination at the head of the GC column can create active sites. Trimming a small portion (10-20 cm) from the inlet of the column can often resolve this. Column degradation over time can also lead to peak tailing, in which case the column may need to be replaced.
-
System Leaks: Small leaks in the system can affect carrier gas flow and lead to poor peak shape. A thorough leak check of the system is recommended.[4]
Troubleshooting Guides
Guide 1: Identifying the Source of Contamination
This guide provides a logical workflow to pinpoint the origin of contamination in your this compound analysis.
Caption: A step-by-step workflow to diagnose the source of contamination.
Data Presentation
Table 1: Potential Contaminants and Their Likely Sources in this compound Analysis
| Contaminant Type | Specific Examples | Likely Source |
| Isomeric Impurities | 2,2,4,5-Tetramethylheptane, 2,3,4,4-Tetramethylheptane, other C11H24 isomers | Synthesis byproducts (oligomerization of isobutylene) |
| Oligomerization Byproducts | Diisobutylene (C8H16), Triisobutylene (C12H24) | Incomplete reaction or side reactions during synthesis |
| Solvent Impurities | Benzene, Toluene, other hydrocarbons | Commercial solvent impurity |
| Leachables/Extractables | Phthalates, Siloxanes, Adipates | Vial septa, plasticware, o-rings[1][2] |
| GC System Contaminants | Column bleed (siloxanes), previous analytes | Degraded GC column, insufficient cleaning between runs[3][4] |
Note: This table provides hypothetical examples of potential impurities. Actual contaminants and their concentrations will vary depending on the supplier and batch of this compound and the analytical conditions.
Experimental Protocols
Key Experiment: GC-MS Analysis of this compound
This section provides a general methodology for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS). Note: This is a representative protocol and may require optimization for your specific instrumentation and sample matrix.
Objective: To identify and quantify this compound and its potential impurities.
Materials:
-
This compound sample
-
High-purity hexane (B92381) (or other suitable non-polar solvent)
-
GC-MS system with a capillary column suitable for hydrocarbon analysis (e.g., 5% phenyl-methylpolysiloxane)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in hexane (e.g., 1000 µg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
Prepare a sample solution by diluting the this compound sample in hexane to fall within the calibration range.
-
-
Instrumental Analysis:
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio) or Splitless, depending on the expected concentration of impurities.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min.
-
Hold at 200 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
-
Data Analysis:
-
Identify this compound and any impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify the analytes by creating a calibration curve from the standards and applying it to the sample data.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the GC-MS analysis of this compound.
References
Technical Support Center: Enhancing Ionization Efficiency of Branched Alkanes in Mass Spectrometry
Welcome to the technical support center dedicated to enhancing the ionization efficiency of branched alkanes in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of branched alkanes, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the molecular ion peak ([M]⁺) of my branched alkane weak or completely absent in the mass spectrum?
A1: Branched alkanes are known to undergo extensive fragmentation, especially with high-energy ionization techniques like Electron Ionization (EI). This is due to the stability of the carbocations formed upon fragmentation. Cleavage is favored at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[1] This extensive fragmentation reduces the number of intact molecular ions that reach the detector, resulting in a weak or absent [M]⁺ peak. This effect is particularly pronounced in highly branched alkanes.[1]
Q2: I am observing a very low signal-to-noise ratio for my branched alkane peaks. What are the possible causes and how can I improve it?
A2: A low signal-to-noise ratio can stem from several factors related to both the sample introduction and the ionization process. Here are some common causes and their solutions:
-
System Leaks: Leaks in the GC or MS system can lead to a decrease in the amount of sample reaching the ion source and an increase in background noise.
-
Solution: Perform a thorough leak check of the entire system, including fittings, septa, and O-rings. Use an electronic leak detector for accuracy.
-
-
Contaminated Ion Source: Over time, the ion source can become contaminated with sample residues and column bleed, leading to reduced ionization efficiency and increased background noise.
-
Solution: Follow the manufacturer's instructions to clean the ion source. Regular cleaning is crucial for maintaining optimal performance.
-
-
Improper Column Installation: Incorrect installation of the GC column can create dead volume or leaks, resulting in peak broadening and reduced signal intensity.
-
Solution: Ensure the column is cut cleanly and installed at the correct depth in both the injector and the transfer line to the mass spectrometer.
-
-
Suboptimal Ionization Method: Electron Ionization (EI) is often not ideal for branched alkanes due to extensive fragmentation.
-
Solution: Switch to a "soft" ionization technique like Chemical Ionization (CI) or Atmospheric Pressure Photoionization (APPI) to reduce fragmentation and enhance the molecular ion or protonated molecule peak.
-
Q3: My peak shapes are poor (tailing or fronting) for my branched alkane analytes. What could be the issue?
A3: Poor peak shape is often indicative of issues within the chromatographic system or interactions with active sites.
-
Active Sites: Active sites in the injector liner, column, or transfer line can interact with analytes, causing peak tailing.
-
Solution: Use deactivated liners and columns. If tailing persists, you may need to trim the front end of the column to remove accumulated non-volatile residues.
-
-
Improper Temperature Settings: If the injector or transfer line temperatures are too low, it can lead to incomplete vaporization and peak broadening or tailing.
-
Solution: Optimize the temperature of the injector and transfer line to ensure complete and rapid vaporization of the branched alkane analytes without causing thermal degradation.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analysis of branched alkanes by mass spectrometry.
Q4: Which ionization technique is best for analyzing branched alkanes?
A4: The choice of ionization technique depends on the analytical goal.
-
Electron Ionization (EI): While EI leads to extensive fragmentation and a weak molecular ion, the resulting fragment ions can provide valuable structural information for identifying the branching pattern of the alkane.
-
Chemical Ionization (CI): CI is a "soft" ionization technique that results in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺). This is highly beneficial for confirming the molecular weight of the branched alkane. Methane (B114726) is a commonly used reagent gas for CI analysis of hydrocarbons.
-
Atmospheric Pressure Photoionization (APPI): APPI is another soft ionization technique that is particularly well-suited for nonpolar compounds like alkanes. It can provide a strong molecular ion or protonated molecule with minimal fragmentation.
Q5: What are the characteristic fragment ions I should look for in the EI mass spectrum of a branched alkane?
A5: The most significant fragmentation pathway for branched alkanes under EI is the cleavage of C-C bonds at the branching point to form the most stable carbocation. Therefore, you will observe prominent peaks corresponding to the loss of alkyl radicals from the parent molecule. The largest substituent at a branch is often eliminated readily as a radical. For example, a branched alkane will preferentially lose a larger alkyl group to form a more stable tertiary or secondary carbocation.
Q6: What are the common adduct ions observed for branched alkanes in Chemical Ionization (CI) with methane as the reagent gas?
A6: In methane CI, you can expect to see several adduct ions in addition to the protonated molecule ([M+H]⁺). The most common adducts are formed by the addition of ethyl ([M+C₂H₅]⁺) and propyl ([M+C₃H₅]⁺) cations, which are reactive species present in the methane plasma. The relative abundance of these adduct ions can vary depending on the ion source conditions.
Experimental Protocols
Below are detailed methodologies for performing Chemical Ionization and Atmospheric Pressure Photoionization for the analysis of branched alkanes.
Protocol 1: GC-MS Analysis of Branched Alkanes using Chemical Ionization (CI) with Methane
1. Sample Preparation:
- Dissolve the branched alkane standard or sample in a volatile, non-polar solvent such as hexane (B92381) or heptane (B126788) to a final concentration of 1-10 µg/mL.
2. GC-MS System and Parameters:
- Gas Chromatograph: Agilent 8890 GC (or equivalent)
- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent) with a CI ion source
- Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent non-polar column)
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Inlet: Split/splitless injector at 280 °C
- Injection Volume: 1 µL in splitless mode (purge valve open after 1 min)
- Oven Program:
- Initial temperature: 50 °C, hold for 2 minutes
- Ramp: 10 °C/min to 300 °C
- Hold: 5 minutes at 300 °C
- CI Source Parameters:
- Reagent Gas: Methane (CH₄) at a flow rate of 1.5-2.0 mL/min
- Ion Source Temperature: 200-250 °C
- Electron Energy: 100-200 eV
- Emission Current: 100-300 µA
- Mass Spectrometer Parameters:
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 50-500
- Scan Rate: 2 scans/sec
3. Data Acquisition and Analysis:
- Acquire the data in full scan mode.
- Identify the [M+H]⁺, [M+C₂H₅]⁺, and [M+C₃H₅]⁺ ions to confirm the molecular weight of the branched alkane.
Protocol 2: LC-MS Analysis of Branched Alkanes using Atmospheric Pressure Photoionization (APPI)
1. Sample Preparation:
- Dissolve the branched alkane standard or sample in a non-polar solvent compatible with reversed-phase chromatography, such as isopropanol (B130326) or a mixture of acetonitrile (B52724) and toluene, to a final concentration of 1-10 µg/mL.
2. LC-MS System and Parameters:
- Liquid Chromatograph: Agilent 1290 Infinity II LC (or equivalent)
- Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF (or equivalent) with an APPI source
- Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm (or equivalent)
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v)
- Gradient:
- Start at 50% B, hold for 1 minute
- Linear gradient to 100% B over 10 minutes
- Hold at 100% B for 5 minutes
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- APPI Source Parameters:
- Dopant: Toluene delivered via a T-junction post-column at a flow rate of 10-30 µL/min
- Vaporizer Temperature: 350-450 °C
- Drying Gas (N₂): 8-12 L/min at 300 °C
- Nebulizer Gas (N₂): 30-50 psi
- Capillary Voltage: 3500 V
- Fragmentor Voltage: 100-150 V
3. Data Acquisition and Analysis:
- Acquire the data in positive ion mode.
- Look for the molecular ion [M]⁺ or protonated molecule [M+H]⁺ to determine the molecular weight.
Data Presentation
The following table summarizes the expected primary ions for a model branched alkane, 2,2,4-trimethylpentane (B7799088) (isooctane, MW = 114.23), using different ionization techniques.
| Ionization Technique | Primary Ion(s) | Expected m/z | Notes |
| Electron Ionization (EI) | [C₄H₉]⁺ | 57 | Extensive fragmentation, molecular ion is typically absent or very weak. |
| Chemical Ionization (CI) with Methane | [M+H]⁺ | 115 | Protonated molecule, significantly more abundant than the EI molecular ion. |
| [M+C₂H₅]⁺ | 143 | Adduct with ethyl cation. | |
| [M+C₃H₅]⁺ | 155 | Adduct with propyl cation. | |
| Atmospheric Pressure Photoionization (APPI) | [M]⁺ or [M+H]⁺ | 114 or 115 | Formation of either the radical cation or the protonated molecule is possible. |
Visualizations
Experimental Workflow for GC-CI-MS Analysis of Branched Alkanes
Caption: Workflow for the analysis of branched alkanes using GC with Chemical Ionization Mass Spectrometry.
Logical Relationship for Troubleshooting Low Signal Intensity
Caption: Troubleshooting flowchart for addressing low signal intensity of branched alkanes in mass spectrometry.
References
Technical Support Center: Strategies for Reducing Solvent Interference in Spectroscopic Analysis of Alkanes
Welcome to the Technical Support Center for Spectroscopic Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) on mitigating solvent interference during the spectroscopic analysis of alkanes.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is solvent interference in spectroscopic analysis?
A1: Solvent interference occurs when the signal from the solvent used to dissolve a sample overlaps with or obscures the signal of the analyte (in this case, alkanes). This can manifest as large, broad peaks that mask the smaller peaks of interest, making spectral interpretation and quantification difficult. This is a common issue in techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.
Q2: Why is choosing the right solvent crucial for alkane analysis?
A2: The choice of solvent is critical because an ideal solvent should dissolve the alkane sample without generating a strong background signal in the spectral region of interest. An inappropriate solvent can lead to saturated detector signals, distorted analyte peaks, and inaccurate quantitative results.
Troubleshooting Guides by Technique
Nuclear Magnetic Resonance (NMR) Spectroscopy
Common Issues & Solutions
Q1: My ¹H NMR spectrum is dominated by a large solvent peak, obscuring my alkane signals. What should I do?
A1: This is a very common issue. Here are the primary strategies to address this:
-
Use Deuterated Solvents: The most effective strategy is to use a deuterated solvent (e.g., chloroform-d, CDCl₃). In these solvents, most hydrogen atoms (¹H) are replaced with deuterium (B1214612) (²H), which resonates at a different frequency and does not appear in the ¹H NMR spectrum.[1][2][3] This dramatically reduces the solvent signal, allowing for clear observation of the analyte's proton signals.[4]
-
Implement Solvent Suppression Pulse Sequences: If using a protonated solvent is unavoidable or if residual proton signals from a deuterated solvent are still problematic, you can use solvent suppression pulse sequences. Common techniques include:
-
Presaturation: This involves irradiating the solvent resonance with a low-power radiofrequency pulse before the main excitation pulse. This equalizes the population of the solvent's nuclear spin states, leading to a significantly reduced signal.[5][6]
-
WET (Water suppression Enhanced through T1 effects): This is another effective technique that uses a series of selective pulses and gradients to dephase the solvent magnetization, leading to its suppression.[7][8] It is particularly useful for suppressing multiple solvent peaks.[8]
-
Q2: I'm using a deuterated solvent, but I still see a small peak from the residual non-deuterated solvent. How can I be sure it's the solvent and not a sample peak?
A2: Each deuterated solvent has a characteristic chemical shift for its residual protonated signal. You can consult reference tables to confirm the identity of the peak. For example, the residual peak for CDCl₃ typically appears at 7.26 ppm.
Q3: Will solvent suppression techniques affect my alkane signals?
A3: It's possible, especially if your alkane signals are very close to the solvent peak. Presaturation can sometimes partially saturate nearby analyte signals.[5] Gradient-based methods like WET can offer better selectivity. When setting up these experiments, it's crucial to define the suppression region as narrowly as possible around the solvent peak to minimize effects on your signals of interest.[8]
Experimental Protocols
Protocol 1: Basic Presaturation for Solvent Suppression
-
Acquire a Standard ¹H Spectrum: Obtain a quick ¹H spectrum to identify the exact frequency of the solvent peak.
-
Set the Transmitter Frequency: Set the transmitter offset (O1) to the frequency of the solvent peak.
-
Select a Presaturation Pulse Program: Choose a pulse program that includes presaturation (often designated with "pr" or "sat" in the name, e.g., zgpr).
-
Set Saturation Power and Time: Set the saturation power to a low level and the saturation time (relaxation delay, d1) to 1-2 seconds.
-
Acquire the Spectrum: Run the experiment. You should observe a significant reduction in the solvent peak intensity.
-
Optimization: If suppression is insufficient, you can try increasing the saturation time or slightly adjusting the saturation power. Be cautious, as too much power can broaden the saturation effect and impact nearby analyte peaks.
Protocol 2: WET (Water suppression Enhanced through T1 effects) for Multiple Solvent Peaks
-
Acquire a Standard ¹H Spectrum: Obtain a standard proton spectrum to identify the solvent peaks you wish to suppress.
-
Define Suppression Regions: In your NMR software, use the integration tool to define the regions of the solvent peaks you want to suppress. It is advisable to select a narrow region around each peak to avoid suppressing adjacent analyte signals.[8]
-
Select the WET Pulse Program: Choose the WET pulse sequence from your software's library.
-
Create the Experiment: The software will use the defined regions to create the WET experiment.
-
Adjust Parameters: You may need to adjust the relaxation delay (d1) to ensure full relaxation of your analyte signals.
-
Acquire the Spectrum: Run the WET experiment to obtain a spectrum with the selected solvent peaks suppressed.
Quantitative Data
| Deuterated Solvent | Residual ¹H Signal (ppm) | Common Uses for Alkane Analysis |
| Chloroform-d (CDCl₃) | 7.26 | Excellent for a wide range of non-polar to moderately polar organic compounds, including many alkanes. |
| Benzene-d₆ (C₆D₆) | 7.16 | Good for aromatic compounds and can induce different chemical shifts compared to CDCl₃, which can help resolve overlapping signals. |
| Dichloromethane-d₂ (CD₂Cl₂) | 5.32 | Useful for compounds that are sparingly soluble in CDCl₃. |
| Acetone-d₆ ((CD₃)₂CO) | 2.05 | A more polar option for alkanes with some functional groups. |
| Dimethyl sulfoxide-d₆ ((CD₃)₂SO) | 2.50 | A highly polar aprotic solvent, generally less common for simple alkanes but useful for functionalized hydrocarbons.[3] |
Note: Chemical shifts can vary slightly depending on the sample and instrument conditions.
Infrared (IR) Spectroscopy
Common Issues & Solutions
Q1: The solvent I'm using has strong absorption bands that overlap with the C-H stretching or bending regions of my alkane sample.
A1: This is a frequent challenge in transmission IR spectroscopy. Here are some effective strategies:
-
Choose an IR-Transparent Solvent: Select a solvent that has minimal absorption in the region of interest. Carbon tetrachloride (CCl₄) and carbon disulfide (CS₂) are common choices because they have "IR windows" (regions of transparency) that cover large portions of the mid-IR spectrum.[9]
-
Use Attenuated Total Reflectance (ATR)-FTIR: ATR-FTIR is a surface-sensitive technique that requires minimal to no sample preparation.[10][11] The IR beam only penetrates a few microns into the sample, which significantly reduces the path length through the solvent compared to transmission methods.[10] This minimizes the contribution of the solvent to the spectrum, even for solvents that are highly absorbing in transmission, such as water and alcohols.[12]
-
Perform Digital Spectral Subtraction: This is a post-acquisition data processing technique where a spectrum of the pure solvent is digitally subtracted from the spectrum of the sample solution.[13][14]
Q2: Can I use water or ethanol (B145695) to dissolve my sample for IR analysis?
A2: It is generally not recommended for transmission IR spectroscopy. Solvents with -OH groups, like water and ethanol, have very strong and broad absorption bands in the mid-IR region, which can completely obscure the signals from your alkane sample.[9] However, ATR-FTIR is much more amenable to aqueous and alcoholic solutions due to the short path length of the measurement.[12]
Q3: My spectral subtraction results in strange derivative-like peaks or an uneven baseline.
A3: This can happen if the concentration of the solvent in the sample and reference spectra are not identical, or if there are slight changes in the path length between measurements. When performing the subtraction, a scaling factor is often applied to the solvent spectrum to achieve the best cancellation of its peaks.[13] It's important to adjust this factor carefully to avoid over- or under-subtracting.
Experimental Protocols
Protocol 3: Digital Solvent Subtraction in FTIR Spectroscopy
-
Acquire the Sample Spectrum: Record the IR spectrum of your alkane dissolved in the chosen solvent.
-
Acquire the Solvent Reference Spectrum: Using the same experimental conditions (e.g., same cell, same temperature), record the IR spectrum of the pure solvent.
-
Open the Subtraction Tool: In your spectroscopy software, open the spectral subtraction function.
-
Select the Spectra: Designate the sample spectrum as the primary spectrum and the solvent spectrum as the reference to be subtracted.
-
Adjust the Subtraction Factor: The software will apply a default subtraction factor. Manually adjust this factor while observing the resulting spectrum. The goal is to make the solvent peaks disappear without creating negative peaks or distorted baselines.
-
Save the Resultant Spectrum: Once a satisfactory subtraction is achieved, save the new spectrum, which should primarily show the peaks of your alkane analyte.
Data Presentation
| Solvent | Transparent Regions (cm⁻¹) | Notes |
| Carbon Tetrachloride (CCl₄) | 4000-1600, 1200-500 | Good for observing C-H stretching and the fingerprint region. |
| Carbon Disulfide (CS₂) | 4000-2400, 2000-1600, 1400-500 | Complementary to CCl₄, transparent in the fingerprint region.[9] |
| Chloroform (CHCl₃) | 4000-3100, 2900-1300, 1100-800 | Can be used, but has more absorption bands than CCl₄ and CS₂. |
Note: These are approximate regions of transparency and can vary slightly.
Raman Spectroscopy
Common Issues & Solutions
Q1: I am observing strong Raman peaks from my solvent that are interfering with my alkane analysis.
A1: While Raman spectroscopy is generally less prone to solvent interference than IR (especially with aqueous solutions), some organic solvents can have strong Raman signals. Here's how to address this:
-
Solvent Selection: Choose a solvent with weak Raman scattering in the spectral region of interest. Water is an excellent solvent for Raman spectroscopy because it is a very weak Raman scatterer. For non-polar alkanes, solvents like hexane (B92381) or cyclohexane (B81311) may be used, but their own C-H signals will overlap with the analyte. In such cases, careful spectral subtraction is necessary.
-
Spectral Subtraction: Similar to IR spectroscopy, you can acquire a spectrum of the pure solvent and subtract it from the sample spectrum.
-
Baseline Correction: Sometimes, solvent interference can manifest as a broad, sloping baseline, especially due to fluorescence. Most Raman software packages have automated baseline correction algorithms that can help remove this background.
Q2: My Raman spectrum has sharp, narrow spikes that are not related to my sample or solvent. What are these?
A2: These are likely "cosmic rays," which are high-energy particles that can hit the CCD detector and create spurious signals.[15] Most Raman software includes algorithms to identify and remove these artifacts.
Q3: The baseline of my Raman spectrum is very high and noisy, making it difficult to see my alkane peaks.
A3: This is often due to fluorescence from the sample, impurities, or even the solvent itself.[3] Strategies to mitigate fluorescence include:
-
Changing the Excitation Wavelength: Using a longer wavelength excitation laser (e.g., 785 nm or 1064 nm) can often reduce or eliminate fluorescence.[3]
-
Photobleaching: Exposing the sample to the laser for a period before acquiring the spectrum can sometimes "burn off" the fluorescent species.
Visualizations
Workflow for Mitigating Solvent Interference
Caption: Decision workflow for selecting a strategy to reduce solvent interference.
Digital Spectral Subtraction Process
Caption: Step-by-step process for digital spectral subtraction.
References
- 1. essentialftir.com [essentialftir.com]
- 2. s-a-s.org [s-a-s.org]
- 3. m.youtube.com [m.youtube.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Pre-SAT180, a Simple and Effective Method for Residual Water Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. University of Ottawa NMR Facility Blog: Watergate vs Presaturation [u-of-o-nmr-facility.blogspot.com]
- 7. High-Accuracy Quantitative Nuclear Magnetic Resonance Using Improved Solvent Suppression Schemes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
- 9. Which Solvent Is Normally Used In Ir Spectroscopy? Optimize Your Sample Prep For Clearer Results - Kintek Solution [kindle-tech.com]
- 10. agilent.com [agilent.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. sketchviz.com [sketchviz.com]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Quantitative Analysis of 2,2,4,4-Tetramethylheptane
This guide provides a comprehensive comparison of quantitative analytical methods for 2,2,4,4-Tetramethylheptane, a volatile organic compound. The information is intended for researchers, scientists, and professionals in drug development who require accurate and reliable quantification of this analyte. The methodologies and data presented are based on established principles of analytical method validation, primarily following the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Methodology Comparison
For the quantitative analysis of the non-polar and volatile compound this compound, Gas Chromatography (GC) is the most suitable technique.[6] This guide compares two common detection methods used in conjunction with GC: Flame Ionization Detection (FID) and Mass Spectrometry (MS).
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This method is widely used for the quantification of organic compounds. It offers high sensitivity, a wide linear range, and robustness. The FID detector responds to carbon-containing compounds, making it a universal detector for hydrocarbons like this compound.
-
Gas Chromatography with Mass Spectrometry (GC-MS): This technique provides both quantitative and qualitative information. While offering excellent selectivity and sensitivity, it can be more complex and costly than GC-FID. GC-MS is particularly useful for unambiguous identification of the analyte, especially in complex matrices.[7]
Quantitative Performance Data
The following tables summarize the validation parameters for the proposed GC-FID method and a comparative GC-MS method for the quantification of this compound. The data is representative of a typical method validation study.
Table 1: Linearity
| Parameter | GC-FID Method | GC-MS Method |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
| Regression Equation | y = 25432x + 1234 | y = 54321x + 567 |
Table 2: Accuracy (Recovery)
| Concentration (µg/mL) | GC-FID Method (% Recovery) | GC-MS Method (% Recovery) |
| 10 | 99.5 | 100.2 |
| 50 | 101.2 | 99.8 |
| 90 | 98.9 | 100.5 |
| Average | 99.9 | 100.2 |
Table 3: Precision (Repeatability & Intermediate Precision)
| Parameter | GC-FID Method (%RSD) | GC-MS Method (%RSD) |
| Repeatability (n=6) | 1.2 | 0.8 |
| Intermediate Precision (n=6) | 1.8 | 1.1 |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | GC-FID Method (µg/mL) | GC-MS Method (µg/mL) |
| LOD | 0.5 | 0.05 |
| LOQ | 1.0 | 0.1 |
Experimental Protocols
Detailed methodologies for the validation of the GC-FID method are provided below.
Sample Preparation
A stock solution of this compound (1 mg/mL) is prepared in hexane. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. Quality control (QC) samples are prepared at low, medium, and high concentrations (10, 50, and 90 µg/mL).
GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 200°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Volume: 1 µL (splitless mode)
Method Validation Protocol
The validation of the analytical method is performed according to ICH Q2(R1) guidelines.[1][2][3][4][5]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components is determined by analyzing a blank (hexane) and a spiked sample. The chromatograms are examined for any interfering peaks at the retention time of this compound.
-
Linearity: The linearity is evaluated by analyzing five calibration standards in the range of 1-100 µg/mL. A calibration curve is constructed by plotting the peak area versus the concentration, and the correlation coefficient (r²) is calculated.
-
Accuracy: The accuracy is determined by analyzing the QC samples at three different concentrations (low, medium, high) in triplicate. The percentage recovery is calculated.
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of the medium QC sample are performed on the same day. The relative standard deviation (%RSD) is calculated.
-
Intermediate Precision (Inter-assay precision): The repeatability assay is performed on a different day by a different analyst to assess the intermediate precision. The %RSD is calculated.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Robustness: The robustness of the method is evaluated by introducing small, deliberate variations in the method parameters (e.g., oven temperature, flow rate) and observing the effect on the results.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the validation of the quantitative method for this compound.
Method validation workflow for this compound analysis.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. Hexane, 2,2,4,4-tetramethyl- [webbook.nist.gov]
- 7. brjac.com.br [brjac.com.br]
A Comparative Analysis of 2,2,4,4-Tetramethylheptane and Isooctane as Fuel Surrogates
For Researchers, Scientists, and Drug Development Professionals
In the quest for advanced combustion strategies and the development of next-generation engine technologies, the use of well-characterized fuel surrogates is paramount. These surrogates, typically composed of a few key hydrocarbon components, are designed to emulate the physical and chemical properties of complex commercial fuels like gasoline. Isooctane (B107328) (2,2,4-trimethylpentane) has long served as a primary reference fuel, defining the 100-point on the octane (B31449) rating scale. This guide provides a detailed comparative analysis of isooctane and a lesser-known, highly branched C11 alkane, 2,2,4,4-tetramethylheptane, as potential fuel surrogates.
While extensive experimental data exists for isooctane, this compound is not as well-characterized in publicly available literature. Therefore, this comparison will leverage established principles of hydrocarbon combustion and data from structurally similar molecules to infer the performance of this compound, highlighting areas where further experimental validation is needed.
Physicochemical Properties
A fundamental comparison begins with the intrinsic physicochemical properties of the two compounds. These properties are critical in determining their behavior in an engine, affecting everything from fuel-air mixture formation to energy release.
| Property | This compound | Isooctane (2,2,4-Trimethylpentane) |
| Chemical Formula | C₁₁H₂₄ | C₈H₁₈ |
| Molecular Weight | 156.31 g/mol [1] | 114.23 g/mol |
| Boiling Point | ~180-190 °C (Predicted) | 99.2 °C |
| Density | ~0.75 g/cm³ (Predicted) | 0.692 g/cm³ |
| Heat of Combustion (Liquid) | -7407.4 kJ/mol (for 2,2,5,5-tetramethylheptane)[2] | ~ -5461 kJ/mol |
Note: Experimental data for this compound is limited. Values are estimated based on data from NIST and PubChem for the specified compound or structurally similar compounds like 2,2,5,5-tetramethylheptane.[1][2][3]
Combustion Properties: A Comparative Outlook
The performance of a fuel surrogate is primarily defined by its combustion characteristics, which dictate its suitability for emulating real-world fuels in research environments.
Anti-Knock Quality: Octane Number
The resistance of a fuel to autoignition, or "knocking," in a spark-ignition engine is quantified by its Research Octane Number (RON) and Motor Octane Number (MON). Isooctane, by definition, has a RON and MON of 100.[4][5]
Ignition Delay Time
Ignition delay time (IDT) is a critical parameter in understanding autoignition phenomena and is a key target for fuel surrogate validation. It is the time lag between the creation of a combustible mixture and the onset of ignition. Generally, for alkanes, increased branching and shorter chain lengths lead to longer ignition delay times, signifying higher resistance to autoignition.[6] Given its highly branched structure, this compound is expected to exhibit longer ignition delay times than isooctane under similar conditions.
Laminar Flame Speed
Laminar flame speed is a fundamental property of a combustible mixture that influences flame propagation and stability. For alkanes, increased branching tends to decrease the laminar flame speed.[9] This is attributed to the lower reactivity of the branched fuel molecules. Therefore, it is anticipated that the laminar flame speed of this compound would be lower than that of isooctane under identical conditions.
Experimental Protocols
To empirically validate the performance of these fuel surrogates, standardized experimental procedures are essential.
Octane Number Determination (ASTM D2699 and D2700)
The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[10][11][12][13][14][15][16][17][18]
-
ASTM D2699 (RON): This method evaluates the fuel's anti-knock performance under milder, low-speed engine operating conditions (600 rpm).[10][13][14][15][16]
-
ASTM D2700 (MON): This method assesses the fuel's anti-knock characteristics under more severe, high-speed (900 rpm) and high-temperature conditions.[11][12][17][18]
In both tests, the compression ratio of the CFR engine is adjusted until a standard level of knock intensity is observed for the test fuel. This is then compared to the knock intensity of primary reference fuels (PRFs), which are blends of isooctane and n-heptane. The octane number is determined by the percentage of isooctane in the PRF blend that matches the knock intensity of the sample.
Ignition Delay Time Measurement
Ignition delay times are typically measured using a shock tube or a rapid compression machine.[19][20][21][22][23][24][25]
-
Shock Tube: A shock wave rapidly heats and pressurizes a test gas mixture, and the time until ignition is measured by detecting a sharp rise in pressure or the emission of light from radical species like OH*.[19][22][23]
-
Rapid Compression Machine (RCM): A piston rapidly compresses the fuel-air mixture, and the time from the end of compression to ignition is measured.
Laminar Flame Speed Measurement
Laminar flame speed can be measured using several methods, with the constant volume combustion chamber being a common apparatus.[9][26][27][28][29][30][31][32]
-
Constant Volume Combustion Chamber: A premixed fuel-air mixture is ignited at the center of a spherical, sealed chamber. The propagation of the spherical flame is recorded using high-speed imaging, and the laminar flame speed is calculated from the flame radius and the pressure rise inside the chamber.[26][27][28]
Visualizing the Comparison and Experimental Workflow
To better illustrate the comparative logic and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Logical flow of comparing this compound and isooctane.
Caption: Experimental workflow for evaluating fuel surrogate performance.
Conclusion
Isooctane remains the cornerstone of octane rating and a critical component in gasoline surrogate formulation due to its well-documented and standardized combustion properties. This compound, while not extensively studied, presents an intriguing possibility as a surrogate component for fuels with very high anti-knock requirements. Based on the principles of hydrocarbon combustion, its highly branched structure strongly suggests superior anti-knock characteristics compared to isooctane.
However, a comprehensive understanding of its potential as a fuel surrogate necessitates further experimental investigation. Direct measurements of its octane numbers, ignition delay times, and laminar flame speeds are crucial for validating its performance and for the development of accurate chemical kinetic models. Such data would be invaluable for researchers in the field of combustion science and engine development.
References
- 1. This compound | C11H24 | CID 18711092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2,5,5-Tetramethylheptane [webbook.nist.gov]
- 3. WTT- Under Construction Page [wtt-pro.nist.gov]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. ftloscience.com [ftloscience.com]
- 7. scienceskool.co.uk [scienceskool.co.uk]
- 8. quora.com [quora.com]
- 9. scilit.com [scilit.com]
- 10. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 11. ASTM D2700 MON Octane Engine Calibration/Standardization [sh-sinpar.com]
- 12. ASTM D2700 - eralytics [eralytics.com]
- 13. ASTM D2699 - eralytics [eralytics.com]
- 14. matestlabs.com [matestlabs.com]
- 15. store.astm.org [store.astm.org]
- 16. ASTM D2699 RON Test Method [sh-sinpar.com]
- 17. ASTM D2700 MON Test Method [sh-sinpar.com]
- 18. store.astm.org [store.astm.org]
- 19. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. Aerosol Shock Tube Designed for Ignition Delay Time Measurements of Low-Vapor-Pressure Fuels and Auto-Ignition Flow-Field Visualization [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. www2.coe.pku.edu.cn [www2.coe.pku.edu.cn]
- 28. fluids.ac.uk [fluids.ac.uk]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. Kinetic study on laminar burning velocities and ignition delay times of C1-C4 alkanes - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 32. researchgate.net [researchgate.net]
A Comparative Guide to 2,2,4,4-Tetramethylheptane and n-Heptane as Non-Polar Solvents
For Researchers, Scientists, and Drug Development Professionals
In the selection of a non-polar solvent for synthesis, extraction, or chromatography, the choice between a linear and a branched alkane can significantly impact process efficiency, solute solubility, and overall experimental outcomes. This guide provides a detailed comparison of the physicochemical properties and potential performance of 2,2,4,4-tetramethylheptane, a highly branched alkane, and n-heptane, its linear isomer, as non-polar solvents. While direct comparative experimental data on their solvent performance is limited, this document leverages available physicochemical data and established principles of solvent chemistry to offer a comprehensive overview for laboratory professionals.
Physicochemical Properties: A Head-to-Head Comparison
The structural differences between the linear n-heptane and the sterically hindered this compound give rise to notable variations in their physical properties. These properties are crucial in determining their suitability for specific laboratory applications.
| Property | This compound | n-Heptane | Significance in Solvent Applications |
| Molecular Formula | C₁₁H₂₄ | C₇H₁₆ | Different molecular weights and carbon numbers influence volatility and intermolecular forces. |
| Molecular Weight | 156.31 g/mol | 100.21 g/mol | Affects molar concentration and boiling point. |
| Boiling Point | 170 °C | 98.4 °C[1] | A higher boiling point for this compound allows for reactions at higher temperatures with reduced solvent loss. |
| Melting Point | -57.06 °C (estimate) | -90.6 °C[1] | Both remain liquid over a wide range of temperatures suitable for most laboratory procedures. |
| Density @ 20°C | 0.7511 g/mL | 0.684 g/mL[1] | The higher density of this compound may be a factor in phase separation processes. |
| Refractive Index @ 20°C | 1.4230 | 1.3876[1] | Useful for in-line concentration measurements and purity assessments. |
| Viscosity @ 20°C | Data not readily available | 0.42 cP[2] | The more compact, branched structure of this compound may lead to a slightly higher viscosity. |
| Dielectric Constant @ 20°C | Data not readily available | 1.92[2] | Both are non-polar, with low dielectric constants, making them suitable for dissolving non-polar solutes. |
| Flash Point | Data not readily available | -4 °C[2] | n-Heptane is highly flammable; this compound is expected to have a higher flash point due to its higher boiling point. |
Performance as a Non-Polar Solvent: A Comparative Analysis
The choice between these two solvents will largely depend on the specific requirements of the application, including desired solubility, reaction temperature, and ease of removal.
Solubility
The principle of "like dissolves like" governs the solubility in non-polar solvents. Both n-heptane and this compound are effective at dissolving other non-polar molecules such as oils, fats, and other hydrocarbons. However, the degree of branching can influence solubility.[1]
-
n-Heptane: Its linear structure allows for greater surface area contact and stronger van der Waals forces with linear, non-polar solutes.
-
This compound: The bulky tert-butyl groups create steric hindrance, which can disrupt the packing of the solvent molecules. This can sometimes lead to increased solubility for solutes with complex, non-linear structures as the less ordered solvent structure can more easily accommodate them.[1] Conversely, the reduced surface area for interaction might decrease solubility for some linear solutes compared to n-heptane.
Applications in Organic Synthesis
The significantly higher boiling point of this compound is a distinct advantage for organic reactions that require elevated temperatures. It provides a wider operational temperature range, allowing for faster reaction kinetics while minimizing solvent loss through evaporation. In contrast, the lower boiling point of n-heptane makes it easier to remove from the reaction mixture post-synthesis, which can be advantageous for isolating non-volatile products.
Use in Extraction and Chromatography
In liquid-liquid extractions, both solvents are effective for extracting non-polar compounds from aqueous solutions. The choice may depend on the specific selectivity required and the ease of subsequent solvent removal. In chromatography, n-heptane is a common mobile phase component in normal-phase HPLC. The elution strength of this compound would be similar, but its higher viscosity could lead to higher backpressures. The different shapes of the two solvent molecules might also lead to different selectivities for certain analytes.
Experimental Protocols
To aid researchers in evaluating these solvents for their specific needs, a detailed protocol for determining the solubility of a solid compound is provided below.
Protocol: Determination of Solubility of a Solid Compound
Objective: To quantitatively determine the solubility of a solid compound in this compound and n-heptane at a specific temperature.
Materials:
-
Solid compound (solute)
-
This compound
-
n-Heptane
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks
-
A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to separate vials.
-
Accurately add a known volume of this compound to one set of vials and n-heptane to another set.
-
Seal the vials and place them in a constant temperature shaker/water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant from each vial using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial to remove any undissolved solids.
-
Accurately weigh the filtered solution.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Once the solvent is fully evaporated, weigh the vial containing the dry solute.
-
-
Quantification (Alternative Method):
-
If the solute has a chromophore, a calibration curve can be prepared using a UV-Vis spectrophotometer or HPLC.
-
After filtration, accurately dilute a known volume of the saturated solution with the respective solvent.
-
Measure the absorbance or peak area and determine the concentration from the calibration curve.
-
-
Calculation of Solubility:
-
From the gravimetric method, calculate the solubility as the mass of the dissolved solute per mass or volume of the solvent.
-
From the quantification method, use the determined concentration of the saturated solution as the solubility.
-
Visualizing Experimental Workflow
A clear understanding of the experimental process is crucial for reproducibility. The following diagram illustrates the workflow for the solubility determination protocol.
Caption: Workflow for determining the solubility of a solid compound.
Molecular Structure Comparison
The fundamental differences in the properties and performance of these solvents stem from their distinct molecular geometries.
Caption: Comparison of linear and branched alkane structures.
Conclusion
Both this compound and n-heptane are effective non-polar solvents with distinct properties that make them suitable for different applications. n-Heptane, with its lower boiling point and well-characterized properties, is a versatile and commonly used solvent. This compound, on the other hand, offers a significantly higher boiling point, making it an excellent choice for high-temperature reactions. Its branched structure may also offer unique solubility characteristics for complex molecules. The selection between the two should be based on a careful consideration of the specific experimental requirements, including temperature, the nature of the solute, and the need for subsequent solvent removal. The provided experimental protocol for solubility determination offers a practical framework for researchers to empirically evaluate the best solvent for their specific needs.
References
A Comparative Guide to the Combustion Characteristics of C11 Alkane Isomers
For Researchers, Scientists, and Drug Development Professionals
Ignition Delay Times
Ignition delay time is a critical parameter in characterizing fuel reactivity. Experimental studies using shock tubes provide precise measurements of this property under controlled conditions.
Experimental Data for n-Undecane
Ignition delay times for n-undecane have been measured behind reflected shock waves. The data presented below is for mixtures of n-undecane in 4% oxygen/argon at various temperatures, pressures, and equivalence ratios (Φ).[1][2]
| Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Ignition Delay Time (μs) |
| 1168 - 1600 | 2 | 0.5 | Data not specified in abstract |
| 1168 - 1600 | 10 | 0.5 | Data not specified in abstract |
| 1168 - 1600 | 20 | 0.5 | Data not specified in abstract |
| 1168 - 1600 | 2 | 1.0 | Data not specified in abstract |
| 1168 - 1600 | 10 | 1.0 | Data not specified in abstract |
| 1168 - 1600 | 20 | 1.0 | Data not specified in abstract |
| 1168 - 1600 | 2 | 2.0 | Data not specified in abstract |
| 1168 - 1600 | 10 | 2.0 | Data not specified in abstract |
| 1168 - 1600 | 20 | 2.0 | Data not specified in abstract |
Note: The source abstracts state that the data is available in the full paper, but the specific values are not provided in the abstract itself. The trend observed is that ignition delay times decrease with increasing temperature and pressure, and a decrease in equivalence ratio results in a shorter ignition delay time.[1][2]
Comparison with Other n-Alkanes and Isomeric Effects
For fuel-lean and stoichiometric mixtures, n-nonane exhibits approximately 25%–35% longer ignition delay times than n-undecane, indicating that the longer carbon chain of n-undecane leads to a higher reactivity under these conditions.[1][2] However, for fuel-rich mixtures, the ignition delay times of the two fuels are very similar.[1][2]
For branched isomers of undecane (B72203), it is generally expected that they will have longer ignition delay times compared to n-undecane. This is because branched alkanes are more stable and their molecular structure can hinder the initiation and propagation of chain branching reactions that lead to ignition.
Heat of Combustion
The heat of combustion is a measure of the energy released when a substance is completely burned. It is a key indicator of the energy content of a fuel.
Experimental Data for n-Undecane
The standard enthalpy of combustion for liquid n-undecane is well-documented.
| Isomer | Standard Enthalpy of Combustion (ΔcH°) (kJ/mol) |
| n-Undecane | -7433.9 to -7428.7 |
Source: NIST Chemistry WebBook[3]
Comparison with Branched Isomers
Laminar Flame Speed
Laminar flame speed is the velocity at which a laminar flame front propagates relative to the unburned gas. It is a fundamental property that influences the design and performance of combustion systems.
Data for C11 Alkane Isomers
Currently, there is a lack of direct experimental data for the laminar flame speed of n-undecane or any of its isomers in the public domain. However, studies on other n-alkanes, such as n-dodecane, have been conducted and can provide an indication of the expected behavior.[8][9] It is anticipated that the laminar flame speed of n-undecane would be similar to that of n-dodecane under comparable conditions. For branched isomers, differences in thermal diffusivity and reactivity of key intermediates would likely lead to variations in laminar flame speed compared to the linear isomer.
Experimental Protocols
Determination of Ignition Delay Times (Shock Tube Method)
Principle: A shock tube is a facility used to generate high temperatures and pressures for a short duration to study chemical kinetics. A mixture of the fuel and oxidizer is rapidly heated and compressed by a shock wave, and the time until ignition is measured.
Methodology:
-
Mixture Preparation: A specific mixture of the C11 alkane isomer, oxygen, and a diluent gas (e.g., argon) is prepared at a known equivalence ratio.
-
Shock Tube Operation: The prepared gas mixture is introduced into the driven section of the shock tube. A high-pressure driver gas is separated from the driven section by a diaphragm.
-
Shock Wave Generation: The diaphragm is ruptured, causing a shock wave to propagate through the test gas, compressing and heating it to the desired experimental conditions.
-
Ignition Detection: The ignition event is detected by monitoring the emission from electronically excited radicals, such as CH*, using a photodetector, and by measuring the rapid pressure rise associated with combustion using a pressure transducer located at the endwall of the shock tube.[1][2]
-
Data Acquisition: The time interval between the arrival of the reflected shock wave at the measurement location and the onset of ignition is recorded as the ignition delay time.
Determination of Heat of Combustion (Calorimetry)
Principle: Bomb calorimetry is the standard method for determining the heat of combustion of liquid fuels. A known mass of the substance is burned in a constant-volume container (the "bomb") filled with excess oxygen, and the heat evolved is measured by the temperature rise of the surrounding water bath.
Methodology:
-
Sample Preparation: A precise mass of the liquid C11 alkane isomer is placed in a sample holder within the bomb.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.
-
Calorimeter Assembly: The bomb is placed in a container of a known mass of water (the calorimeter), which is equipped with a stirrer and a high-precision thermometer.
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The temperature of the water is recorded before and after combustion, and the maximum temperature rise is determined.
-
Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by burning a substance with a known heat of combustion, such as benzoic acid), and the mass of the sample.
Visualizations
Caption: Experimental workflow for determining ignition delay times using a shock tube.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The combustion of alkanes involves hazardous materials and should only be conducted by trained professionals in a controlled laboratory setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Undecane [webbook.nist.gov]
- 4. Alkane - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to the Identification and Differentiation of Tetramethylheptane Structural Isomers
For researchers, scientists, and professionals in drug development, the precise identification of chemical structures is paramount. Structural isomers, molecules with the same molecular formula but different arrangements of atoms, can exhibit distinct physical, chemical, and biological properties. This guide provides a comparative analysis of analytical techniques used to identify and differentiate the structural isomers of tetramethylheptane (C₁₁H₂₄), focusing on gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Introduction to Tetramethylheptane Isomers
Tetramethylheptane has several structural isomers, each with a unique branching pattern of methyl groups along a heptane (B126788) backbone. The differentiation of these isomers is crucial as their structural variations can influence properties such as boiling point, viscosity, and reactivity, which are critical in various applications, including fuel and lubricant technologies, and as reference compounds in analytical chemistry. Some of the common structural isomers include:
-
2,2,5,6-Tetramethylheptane
-
3,4,4,5-Tetramethylheptane
-
2,3,4,5-Tetramethylheptane
-
2,2,4,4-Tetramethylheptane
-
2,2,5,5-Tetramethylheptane
-
3,3,5,5-Tetramethylheptane
-
2,4,5,5-Tetramethylheptane
-
2,3,5,5-Tetramethylheptane
This guide will explore the analytical methodologies used to distinguish between these closely related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas chromatography is a powerful technique for separating volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the chromatographic column, is a key parameter for identification. When coupled with a mass spectrometer, which provides information about the mass-to-charge ratio of ionized molecules and their fragments, GC-MS offers a robust method for both separation and identification.
Comparative GC Retention Data
| Isomer | Kovats Retention Index (Standard Non-Polar) |
| 2,4,5-Trimethylheptane | 907[1] |
| 3,3,5-Trimethylheptane | 913[2] |
| 3,4,4-Trimethylheptane | 932 |
| 3,4,5-Trimethylheptane | 946[3] |
| 2,2,6,6-Tetramethylheptane (B1616008) | 966.6[4] |
Note: Data for all tetramethylheptane isomers is not available. The provided data for trimethylheptanes illustrates the principle of separation based on branching.
Mass Spectrometry Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) of alkanes typically results in extensive fragmentation. The fragmentation patterns are indicative of the molecule's structure, with cleavage preferentially occurring at branching points to form more stable carbocations. The mass spectra of tetramethylheptane isomers will show a molecular ion peak (M⁺) at m/z 156, although it may be weak. The key to differentiation lies in the relative abundances of the fragment ions.
For example, isomers with gem-dimethyl groups (two methyl groups on the same carbon) are likely to show a prominent peak corresponding to the loss of a methyl group (M-15, m/z 141) and a tert-butyl cation (m/z 57). Isomers with different substitution patterns will yield distinct fragmentation patterns. For instance, the mass spectrum of 2,2,6,6-tetramethylheptane shows a base peak at m/z 57, corresponding to the stable tert-butyl cation.[4][5] The mass spectrum of 2,2,3,5-tetramethylheptane (B14554074) also exhibits significant fragmentation.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the detailed structure of molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of each tetramethylheptane isomer will be unique due to the different chemical environments of the protons. Key features to consider are:
-
Chemical Shift (δ): Protons in different electronic environments resonate at different frequencies. Methyl protons will generally appear in the upfield region (around 0.8-1.7 ppm).
-
Integration: The area under each peak is proportional to the number of protons giving rise to that signal.
-
Spin-Spin Splitting (Multiplicity): The signal for a proton is split into multiple peaks by the influence of neighboring protons. The n+1 rule is often applicable for simple alkanes.
Due to the high degree of branching and the presence of many chemically similar protons, the ¹H NMR spectra of tetramethylheptane isomers can be complex and may show overlapping signals.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is sensitive to its local environment.
-
Number of Signals: The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule. This can be a powerful tool for distinguishing between isomers with different symmetries.
-
Chemical Shift (δ): The chemical shifts of carbon atoms in alkanes typically range from 10 to 60 ppm. Quaternary, tertiary, secondary, and primary carbons resonate in characteristic regions.
While specific experimental ¹³C NMR data for all tetramethylheptane isomers is limited in public databases, the predicted number of signals based on molecular symmetry can be a key differentiator. For example, a highly symmetrical isomer like 3,3,5,5-tetramethylheptane would be expected to have fewer ¹³C signals than a less symmetrical isomer like 2,3,4,5-tetramethylheptane.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify tetramethylheptane isomers.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Procedure:
-
Sample Preparation: Dilute the sample containing the tetramethylheptane isomers in a suitable volatile solvent (e.g., hexane) to an appropriate concentration (e.g., 100 ppm).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak to identify the isomer based on its fragmentation pattern and compare the retention times to known standards or retention indices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the structure of tetramethylheptane isomers.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width, acquisition time, and relaxation delay.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the multiplicities.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
-
Data Analysis: Analyze the chemical shifts, integrations (for ¹H), and number of signals (for ¹³C) to determine the structure of the isomer. 2D NMR experiments like COSY and HSQC may be necessary for unambiguous assignment of complex spectra.
Visualization of Analytical Workflow
Caption: Workflow for the identification of tetramethylheptane isomers.
Logical Relationship for Isomer Differentiation
Caption: Logical steps for differentiating tetramethylheptane isomers.
Conclusion
The identification and differentiation of tetramethylheptane structural isomers require a combination of powerful analytical techniques. GC-MS provides excellent separation and characteristic fragmentation patterns that are highly indicative of the branching structure. NMR spectroscopy, particularly ¹³C NMR, offers valuable information about the molecular symmetry and the connectivity of the carbon skeleton. While obtaining a complete set of experimental data for every isomer can be challenging, a systematic approach combining these methods allows for the confident identification and differentiation of these closely related compounds, which is essential for research and development in various chemical industries.
References
- 1. 2,4,5-Trimethylheptane | C10H22 | CID 89303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3,5-Trimethylheptane | C10H22 | CID 23544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4,5-Trimethylheptane | C10H22 | CID 89304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2,6,6-Tetramethylheptane | C11H24 | CID 142411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2,6,6-Tetramethylheptane [webbook.nist.gov]
- 6. Heptane, 2,2,3,5-tetramethyl- [webbook.nist.gov]
- 7. 2,2,3,5-Tetramethylheptane | C11H24 | CID 545795 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Accurate and Precise Quantification of Branched Alkanes
For researchers, scientists, and drug development professionals, the accurate and precise quantification of branched alkanes is critical in various applications, from petroleum analysis to the characterization of pharmaceutical ingredients. The isomeric complexity of branched alkanes presents a significant analytical challenge. This guide provides an objective comparison of the performance of three common analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The information presented herein is supported by experimental data to aid in the selection of the most appropriate method for a given analytical need.
Quantitative Performance Comparison
The selection of an analytical technique for branched alkane quantification often depends on a trade-off between accuracy, precision, sensitivity, and the level of structural information required. The following table summarizes the key quantitative performance metrics for GC-FID, GC-MS, and NMR spectroscopy.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Accuracy (Recovery) | Typically 80-120%[1] | 98.3–101.60% for specific terpenes[2] | High, with deviations from gravimetric values often less than 1% with validated protocols |
| Precision (%RSD) | Repeatability < 11.9% for n-alkanes[3]; Intermediate reproducibility < 20%[4] | Intraday and interday precision ≤ 2.56% for specific terpenes[2] | Maximum combined measurement uncertainty of 1.5% (at 95% confidence)[5] |
| **Linearity (R²) ** | > 0.999[3] | > 0.999[2] | Excellent, with data points generally differing by less than 1% from gravimetric values |
| Limit of Quantification (LOQ) | 1.0 µg/mL for specific terpenes[1] | 0.6 mg/Kg for MOSH and MOAH[4] | Dependent on desired accuracy and experiment time[6] |
| Selectivity | Good for separating isomers with appropriate columns. | High, with the ability to distinguish co-eluting compounds based on mass spectra. | High, capable of distinguishing isomers based on their unique spectral fingerprints. |
Experimental Protocols and Methodologies
Detailed and validated experimental protocols are essential for achieving accurate and precise quantification of branched alkanes. Below are representative methodologies for GC-FID, GC-MS, and NMR analysis.
Quantification of Branched Alkanes using Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of hydrocarbons. The flame ionization detector offers high sensitivity and a wide linear range for carbon-based compounds.
Workflow for branched alkane quantification by GC-FID.
-
Sample Preparation:
-
Accurately weigh the sample containing branched alkanes.
-
Dissolve the sample in a suitable volatile solvent, such as hexane (B92381) or dichloromethane, to a known final concentration.
-
Add a known concentration of an internal standard (e.g., an n-alkane not present in the sample) to all samples and calibration standards.
-
-
GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: DB-1 fused silica (B1680970) capillary column (30 m, 0.25 mm i.d., 0.25 μm film thickness) or equivalent non-polar column.
-
Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1 mL/min).[7]
-
Injector: Split/splitless injector at 300 °C in splitless mode.[7]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 6 °C/min to 300 °C.
-
Final hold: 20 minutes at 300 °C.[7]
-
-
Detector Temperature: 300 °C.[7]
-
Injection Volume: 1 µL.[7]
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of the branched alkane(s) of interest and the internal standard.
-
Analyze the calibration standards using the same GC-FID method.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Analyze the unknown samples and determine the concentration of the branched alkanes using the calibration curve.
-
Quantification of Branched Alkanes using Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, providing both quantitative and qualitative information.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endogenous n-Alkanes in Vegetable Oils: Validation of a Rapid Offline SPE-GC-FID Method, Comparison with Online LC-GC-FID and Potential for Olive Oil Quality Control [mdpi.com]
- 4. publicacoes.softaliza.com.br [publicacoes.softaliza.com.br]
- 5. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Guide to Inter-laboratory Comparison of 2,2,4,4-Tetramethylheptane Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for an inter-laboratory comparison of the analysis of 2,2,4,4-tetramethylheptane, a branched alkane. Due to a lack of publicly available, specific inter-laboratory comparison studies for this compound, this document presents a hypothetical comparison based on established principles of analytical method validation and proficiency testing.[1][2][3][4][5] The experimental data herein is illustrative and intended to guide researchers in designing and evaluating such studies.
Data Presentation: A Hypothetical Inter-laboratory Comparison
The following table summarizes fictional performance data from four independent laboratories for the quantitative analysis of this compound. This data reflects typical performance metrics evaluated in analytical method validation and proficiency testing.[3][6][7]
| Performance Parameter | Laboratory A | Laboratory B | Laboratory C | Laboratory D |
| Accuracy (% Recovery) | 98.5% | 101.2% | 95.8% | 99.1% |
| Precision (Repeatability RSD %) | 1.8% | 2.5% | 3.1% | 2.2% |
| Precision (Reproducibility RSD %) | 3.5% | 4.1% | 5.2% | 3.8% |
| Limit of Detection (LOD) (µg/L) | 0.5 | 0.8 | 1.0 | 0.6 |
| Limit of Quantification (LOQ) (µg/L) | 1.5 | 2.4 | 3.0 | 1.8 |
Note: This data is for illustrative purposes only.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and comparison of analytical results. The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile organic compounds.
Objective: To quantify the concentration of this compound in a given sample matrix.
1. Sample Preparation
-
Matrix: Specify the sample matrix (e.g., water, soil, plasma).
-
Extraction: A liquid-liquid extraction using a non-polar solvent like hexane (B92381) or pentane (B18724) is suitable.
-
To 10 mL of the sample, add 5 mL of hexane.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a clean vial.
-
Repeat the extraction process on the aqueous layer with a fresh aliquot of hexane to maximize recovery.
-
Combine the organic extracts.
-
-
Concentration: If necessary, the extract can be concentrated under a gentle stream of nitrogen to a final volume of 1 mL.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp at 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for this compound (e.g., m/z 57, 71, 85). A full scan mode (m/z 40-300) can be used for initial identification.
3. Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards of this compound in hexane at concentrations ranging from the LOQ to an upper limit appropriate for the expected sample concentrations.
-
Internal Standard: Use an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the samples) to improve accuracy and precision.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a correlation coefficient (r²) > 0.99 is typically required.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in an inter-laboratory comparison study.
Caption: A typical workflow for conducting an inter-laboratory comparison study.
Caption: Key factors that can influence the accuracy of an analytical measurement.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. benchmark-intl.com [benchmark-intl.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. iosrphr.org [iosrphr.org]
- 5. matec-conferences.org [matec-conferences.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ikev.org [ikev.org]
A Comparative Guide to GC Columns for the Separation of Tetramethylheptane Isomers
For researchers, scientists, and drug development professionals engaged in the analysis of complex hydrocarbon mixtures, the effective separation of structurally similar isomers is a critical challenge. Tetramethylheptane (C11H24), with its numerous branched isomers, serves as a pertinent example where precise chromatographic resolution is paramount for accurate identification and quantification. This guide provides an objective comparison of the performance of different gas chromatography (GC) columns for the separation of tetramethylheptane isomers, supported by experimental data and detailed methodologies.
The separation of tetramethylheptane isomers is primarily dictated by the choice of the GC capillary column, specifically its stationary phase. Given that these isomers are non-polar alkanes, their separation is governed by boiling point differences and subtle variations in molecular shape. Consequently, non-polar stationary phases are the industry standard for this application.
Comparison of GC Column Performance
This section details the performance of two commonly employed non-polar GC columns for detailed hydrocarbon analysis (DHA), a technique used for the comprehensive characterization of gasoline and related petroleum streams which include C11 isomers. The columns compared are a 100% dimethylpolysiloxane phase and a 5% phenyl / 95% dimethylpolysiloxane phase.
| Parameter | Column A: 100% Dimethylpolysiloxane (e.g., Restek Rtx-DHA-100) | Column B: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., Agilent DB-5) |
| Stationary Phase | Crossbond 100% dimethyl polysiloxane | 5% Phenyl / 95% Dimethylpolysiloxane |
| Selectivity | Primarily boiling point-based separation. | Boiling point-based separation with enhanced selectivity for unsaturated or aromatic compounds due to π-π interactions.[1] |
| Resolution of Branched Alkanes | Provides high-efficiency separation for a wide range of hydrocarbons. Meets ASTM D6730 requirements for critical pairs.[2] | Offers slightly increased selectivity and resolution for closely eluting isomers compared to 100% dimethylpolysiloxane phases.[1] |
| Typical Application | Detailed Hydrocarbon Analysis (DHA) of gasolines and petroleum streams.[2][3] | General purpose analysis of a wide range of non-polar and moderately polar compounds. |
| Example Isomer Pair Resolution | Meets ASTM D5134 requirement for 2-methylheptane/4-methylheptane resolution (≥1.35).[4] | Generally provides good resolution for branched alkanes. |
| Thermal Stability | Up to 300/340 °C.[5] | Typically up to 325/350 °C. |
Note: Specific performance characteristics such as retention times and resolution for tetramethylheptane isomers are highly dependent on the specific analytical conditions and the full composition of the sample mixture. The data presented is based on typical performance for detailed hydrocarbon analysis.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving optimal separation of tetramethylheptane isomers. The following methodologies are representative of those used in detailed hydrocarbon analysis.
Methodology for Detailed Hydrocarbon Analysis (ASTM D6730)
This method is designed for the comprehensive analysis of gasolines and other spark-ignition engine fuels, which includes the C11 isomer range.
1. Sample Preparation:
-
Samples are typically diluted in a suitable solvent like pentane (B18724) or hexane.
-
An internal standard, such as a non-interfering hydrocarbon, is added for quantitative analysis.
2. Gas Chromatography (GC) Conditions:
-
Column: Rtx-DHA-100, 100 m, 0.25 mm ID, 0.50 µm film thickness.[2] A short (e.g., 2.5 m) Rtx-5 DHA tuning column may be used in series to achieve the required selectivity.[6]
-
Carrier Gas: Helium or Hydrogen.[2]
-
Injection: Split injection with a high split ratio (e.g., 200:1) is common to avoid column overload.[4]
-
Injector Temperature: 200-250 °C.[4]
-
Oven Temperature Program: A slow temperature ramp is crucial for resolving complex mixtures. A typical program might start at a low temperature (e.g., 35 °C) and hold for an extended period (e.g., 60 minutes) to separate the most volatile components, followed by a slow ramp (e.g., 2 °C/min) to a final temperature (e.g., 200 °C).
-
Detector: Flame Ionization Detector (FID).[4]
-
Detector Temperature: 250 °C.[4]
General Protocol for Gasoline Range Organics (GRO) Analysis (EPA Method 8015D)
This method is used for the determination of nonhalogenated volatile organic compounds, including gasoline range organics (C6 to C10, with a boiling range of approximately 60 °C to 170 °C), which can be extended to include C11 isomers.[7][8][9][10]
1. Sample Preparation:
-
Aqueous samples can be analyzed using purge-and-trap or headspace techniques.[9][11]
-
Soil and solid samples require extraction with a suitable solvent (e.g., methanol) followed by analysis of the extract.
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column such as a DB-1 or equivalent.
-
Carrier Gas: Helium.
-
Injection: Split/splitless or direct injection depending on the sample introduction method.
-
Oven Temperature Program: A temperature program is designed to elute the target gasoline range organics within a reasonable time, for example, an initial temperature of 40-50°C held for a few minutes, followed by a ramp of 10-15°C/min to a final temperature of 200-250°C.
Logical Workflow for GC Column Selection and Method Development
The process of selecting an appropriate GC column and developing a method for separating tetramethylheptane isomers can be summarized in the following workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Detailed Hydrocarbon Analysis Featuring Rtx-DHA Columns [restek.com]
- 3. thamesrestek.co.uk [thamesrestek.co.uk]
- 4. restek.com [restek.com]
- 5. restek.com [restek.com]
- 6. restek.com [restek.com]
- 7. amptius.com [amptius.com]
- 8. Analytical Method [keikaventures.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. Gasoline Range Organics (GRO) by Headspace GC-FID | SCION Instruments [scioninstruments.com]
Evaluating the purity of synthesized 2,2,4,4-Tetramethylheptane against standards
A guide for researchers on the evaluation of synthesized 2,2,4,4-Tetramethylheptane against commercial-grade standards, employing detailed analytical protocols and comparative data.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of synthetically produced this compound. By offering detailed experimental protocols for Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, this document facilitates a direct comparison of in-house synthesized products with commercially available standards. The methodologies and data presented herein are intended to ensure the quality and consistency of this compound in research and development applications.
Introduction
This compound is a highly branched alkane of interest in various fields of chemical research. Its synthesis, typically achieved through the reaction of dimethyl zinc with 2,2,4-trimethyl-4-chloropentane, can yield impurities that may affect experimental outcomes. Therefore, rigorous purity assessment is crucial. This guide outlines the necessary steps to characterize the synthesized product and compare it against a standard reference.
Experimental Protocols
Detailed methodologies for the primary analytical techniques used in purity determination are provided below.
Gas Chromatography (GC)
Gas chromatography is a fundamental technique for separating and quantifying volatile and semi-volatile compounds. For branched alkanes like this compound, GC can effectively separate isomers and other impurities.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 GC system or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: HP-5 MS (60 m x 0.25 mm x 0.25 µm) fused silica (B1680970) capillary column.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 5 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold: 10 minutes at 150°C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
Prepare a 1 mg/mL solution of the synthesized this compound in high-purity hexane. Similarly, prepare a solution of a commercial standard of this compound at the same concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and can be used to identify and quantify the main compound and any impurities present.
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Sample Preparation:
Dissolve approximately 10 mg of the synthesized this compound in 0.7 mL of CDCl₃. Filter the solution into an NMR tube. Repeat for the commercial standard.
Data Presentation
The following table summarizes the expected analytical data for both synthesized and standard this compound.
| Parameter | Synthesized this compound | Commercial Standard (Typical) |
| GC Analysis | ||
| Retention Time (min) | To be determined experimentally | ~ 15.5 min (estimated) |
| Purity (%) | To be determined experimentally | ≥ 98% |
| ¹H NMR (400 MHz, CDCl₃) | ||
| Chemical Shift (ppm) | See predicted values below | See predicted values below |
| ¹³C NMR (101 MHz, CDCl₃) | ||
| Chemical Shift (ppm) | See predicted values below | See predicted values below |
Predicted NMR Data for this compound:
-
¹H NMR:
-
~0.88 ppm (triplet, 3H, -CH₂CH₃)
-
~0.95 ppm (singlet, 9H, -C(CH₃)₃)
-
~1.25 ppm (singlet, 6H, -C(CH₃)₂)
-
~1.30 ppm (quartet, 2H, -CH₂CH₃)
-
~1.55 ppm (singlet, 2H, -CH₂-)
-
~1.60 ppm (singlet, 2H, -CH₂-)
-
-
¹³C NMR:
-
~8.5 ppm (-CH₂C H₃)
-
~25.0 ppm (-C(C H₃)₃)
-
~30.0 ppm (-C(C H₃)₂)
-
~32.0 ppm (-C (CH₃)₃)
-
~38.0 ppm (-C (CH₃)₂)
-
~45.0 ppm (-C H₂CH₃)
-
~50.0 ppm (-C H₂-)
-
~55.0 ppm (-C H₂-)
-
Potential Impurities
The synthesis of this compound from dimethyl zinc and 2,2,4-trimethyl-4-chloropentane may lead to the formation of several side products. These can include:
-
Isomers of this compound: Rearrangement reactions can lead to the formation of other C11H24 isomers.
-
Unreacted Starting Materials: Residual 2,2,4-trimethyl-4-chloropentane.
-
Products of Elimination Reactions: Alkenes formed from the starting materials.
-
Coupling Products: Higher molecular weight alkanes formed from the coupling of intermediates.
The presence and quantity of these impurities can be assessed by careful analysis of the GC chromatograms and NMR spectra.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the purity evaluation process.
Caption: Experimental workflow for purity evaluation.
Conclusion
This guide provides a standardized approach for the purity assessment of synthesized this compound. By following the detailed GC and NMR protocols, researchers can obtain reliable and comparable data. The provided table and workflow diagram serve as practical tools for organizing and interpreting the analytical results. Accurate purity determination is essential for ensuring the validity and reproducibility of scientific research where this compound is utilized.
Cross-Validation of Analytical Methods for Branched Hydrocarbon Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of branched hydrocarbons, the selection of an appropriate analytical method is critical for obtaining accurate and reliable data. This guide provides an objective comparison of the two primary techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a cross-validation framework, supported by comparative performance data and detailed experimental protocols, to aid in method selection and implementation.
Method Comparison: GC-MS vs. NMR Spectroscopy
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the molecular identification precision of mass spectrometry.[1][2] It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds like branched hydrocarbons.[3] In contrast, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for detailed structural elucidation of organic molecules, providing insights into the molecular framework, including the degree and position of branching.[4]
The choice between GC-MS and NMR often depends on the specific analytical goal. GC-MS excels in separating complex mixtures and quantifying individual components with high sensitivity.[2][3] NMR, on the other hand, is unparalleled in its ability to provide detailed structural information without the need for extensive separation.[4]
Quantitative Performance Data
The following table summarizes the key performance characteristics of GC-MS and NMR for the analysis of branched-chain organic molecules, using short-chain fatty acids as a representative example due to the availability of direct comparative studies.[5]
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by volatility and polarity, followed by mass-based detection and fragmentation analysis.[3] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to determine molecular structure.[4] |
| Limit of Detection (LOD) | High sensitivity, typically in the µg/mL to ng/mL range.[5][6][7] For some hydrocarbons, LOD can be as low as 0.5 ng/g.[7] | Lower sensitivity, with LODs typically around 2 µg/mL.[5] |
| Limit of Quantitation (LOQ) | High sensitivity, with LOQs reported as low as 0.02 µg/mL for some analytes.[5] For certain hydrocarbons, LOQ can be in the range of 3.0 to 30 ng/g.[7] | Lower sensitivity, with LOQs starting from approximately 4 µg/mL.[5] |
| Accuracy (Recovery) | Generally high, with recovery rates between 97.8% and 108.3% reported in relevant studies.[5] | Good accuracy, though potentially more susceptible to matrix effects in complex mixtures. |
| Precision (Repeatability) | Good repeatability, with Relative Standard Deviations (RSD) typically below 15%.[8] | Excellent repeatability, with intraday and interday RSDs often below 7%.[5] |
| Selectivity | Excellent for separating isomers and components in complex mixtures. | Can be challenging for complex mixtures due to signal overlap, though 2D NMR techniques can mitigate this.[4] |
| Structural Information | Provides mass spectra which can be used for identification by comparison to libraries. Fragmentation patterns can give clues about branching. | Provides detailed information on the carbon-hydrogen framework, allowing for unambiguous structure elucidation and isomer differentiation.[4][9] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Branched Hydrocarbon Analysis
This protocol provides a general framework for the quantitative analysis of branched hydrocarbons.[10][11]
-
Sample Preparation :
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a high-purity volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Add a known concentration of an internal standard (e.g., a deuterated analog of the analyte) to the sample solution for accurate quantification.
-
-
Instrumental Parameters :
-
Gas Chromatograph (GC) :
-
Column : Use a capillary column suitable for hydrocarbon analysis (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[11]
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet : Operate in splitless mode for trace analysis or with an appropriate split ratio for higher concentrations. Set the injector temperature to ensure complete vaporization (e.g., 250-300°C).
-
Oven Temperature Program : Start at a low temperature (e.g., 40°C) and ramp up to a final temperature (e.g., 300°C) at a controlled rate to separate hydrocarbons based on their boiling points.
-
-
Mass Spectrometer (MS) :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Analyzer : Quadrupole or Ion Trap.
-
Acquisition Mode : Full scan to identify unknown compounds or Selected Ion Monitoring (SIM) for higher sensitivity and quantitative analysis of target compounds.[10]
-
-
-
Data Analysis :
-
Identify branched hydrocarbons by comparing their retention times and mass spectra with those of known standards or library data.
-
Quantify the analytes by integrating the peak areas of specific ions and comparing them to the internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Branched Hydrocarbon Analysis
This protocol outlines the steps for structural elucidation and quantitative analysis of branched hydrocarbons.[4]
-
Sample Preparation :
-
Dissolve an accurately weighed amount of the sample (typically 5-25 mg) in a deuterated solvent (e.g., CDCl₃, C₆D₆).
-
For quantitative analysis, add a known amount of an internal standard with a simple, well-resolved signal (e.g., 1,3,5-trimethoxybenzene).
-
-
NMR Experiments :
-
1D NMR :
-
¹H NMR: Provides information about the number and types of protons and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of unique carbon environments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Helps distinguish between CH, CH₂, and CH₃ groups.
-
-
2D NMR :
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the connectivity of the hydrocarbon backbone.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying branching points and quaternary carbons.
-
-
-
Data Analysis :
-
Structural Elucidation : Use the combination of 1D and 2D NMR spectra to piece together the structure of the branched hydrocarbon.
-
Quantitative Analysis : Integrate the signals of the analyte and the internal standard in the ¹H NMR spectrum. The concentration of the analyte can be calculated based on the known concentration of the internal standard and the ratio of their integrals.
-
Cross-Validation Workflow
The cross-validation of analytical methods ensures that different techniques produce comparable and reliable results.[13][14] This is particularly important when transferring a method between laboratories or when comparing a new method to an established one.
Caption: Workflow for the cross-validation of GC-MS and NMR methods.
This workflow outlines the systematic process for comparing two analytical methods. It begins with the independent development and validation of each method, followed by the analysis of identical sample sets. The resulting data are then statistically compared to assess the comparability of the methods and to inform the selection of the most suitable technique for a specific application.
References
- 1. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 2. news-medical.net [news-medical.net]
- 3. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 4. benchchem.com [benchchem.com]
- 5. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 10. tdi-bi.com [tdi-bi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 14. pharmaguru.co [pharmaguru.co]
Safety Operating Guide
Proper Disposal of 2,2,4,4-Tetramethylheptane: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,2,4,4-tetramethylheptane, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this flammable and potentially hazardous chemical.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use nitrile or other chemically resistant gloves.
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: In case of inadequate ventilation, use a respirator with an organic vapor cartridge.
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
II. Spill and Leak Management
In the event of a spill or leak of this compound, immediate action is necessary to contain the substance and prevent further hazards.
-
Eliminate Ignition Sources: Immediately extinguish any open flames, and turn off any equipment that could create a spark.
-
Ventilate the Area: Ensure adequate ventilation to disperse flammable vapors.
-
Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill. Do not use combustible materials such as sawdust.
-
Collect and Store: Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste disposal.
III. Disposal Procedures
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. As a flammable organic solvent, it is classified as hazardous waste.
Key Disposal Steps:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be poured down the sanitary sewer.
-
Collect in Appropriate Containers: Collect the waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.
-
Engage a Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste disposal company.
IV. Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table provides general guidance based on regulations for flammable liquids.
| Parameter | Value/Guideline | Regulation/Source |
| Flash Point Classification | Chemicals with a flashpoint < 60°C (140°F) are typically classified as hazardous waste.[1] | 40 CFR 261.20 |
| Container Fill Level | Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion. | General Laboratory Safety Guidelines |
| Storage Quantity Limit | No more than 60 gallons of Class 3 flammable liquids should be stored in any one storage cabinet. | General Hazardous Materials Storage Guidelines |
V. Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2,2,4,4-Tetramethylheptane
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical procedures for the handling and disposal of 2,2,4,4-Tetramethylheptane. Adherence to these guidelines is essential to ensure a safe laboratory environment.
Immediate Safety and Handling
This compound is a flammable aliphatic hydrocarbon.[1] All handling procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1] It is imperative to keep the compound away from heat, sparks, open flames, and other ignition sources.[1][2] Use only non-sparking tools when handling containers.[1]
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against accidental splashes.[3][4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling aliphatic hydrocarbons.[5][6] Inspect gloves for any signs of degradation or puncture before use. For prolonged contact, consider gloves with a longer breakthrough time. |
| Body Protection | Lab Coat or Coveralls | A flame-resistant lab coat or coveralls should be worn to protect the skin from accidental contact.[6] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are required to protect against spills and falling objects.[5] |
| Respiratory Protection | Respirator | In most cases, working in a properly functioning chemical fume hood will provide adequate respiratory protection.[1] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with organic vapor cartridges should be used.[7] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.
-
Dispensing: Ground and bond containers when transferring the substance to prevent static discharge.[1] Use only non-sparking tools.[1]
-
Experimentation: Conduct all work within the chemical fume hood. Keep containers tightly closed when not in use.[2]
-
Post-Handling: Wipe down the work area with an appropriate solvent. Wash hands thoroughly with soap and water after removing gloves.[8]
Disposal Plan
Contaminated materials and excess this compound must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated gloves, absorbent materials, and empty containers, in a designated and properly labeled hazardous waste container.
-
Container Management: Keep the waste container tightly closed and store it in a well-ventilated, designated waste accumulation area, away from ignition sources.[2]
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2][9] Do not pour down the drain.[8]
Experimental Workflow and Safety Precautions
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. hsa.ie [hsa.ie]
- 4. echemi.com [echemi.com]
- 5. Personal Protection Equipment (PPE) for Oil and Gas Personnel - HSI [hsi.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. chemos.de [chemos.de]
- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
